Technical Documentation Center

4-Amino-2,6-diisopropylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2,6-diisopropylphenol

Core Science & Biosynthesis

Foundational

Advanced Pharmacological Profiling of Propofol Amino Derivatives: A Technical Guide

Topic: Pharmacological Activity of Propofol Amino Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary: The Strategic Shift to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Activity of Propofol Amino Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Strategic Shift to Water-Soluble Prodrugs

Propofol (2,6-diisopropylphenol) remains the gold standard for intravenous anesthesia induction due to its rapid onset and favorable recovery profile. However, its inherent lipophilicity necessitates formulation in lipid emulsions (e.g., soybean oil), leading to critical clinical limitations: pain on injection, risk of hyperlipidemia, and bacterial growth potential.

This guide analyzes the pharmacological activity of Propofol Amino Derivatives —specifically amino acid esters—designed to function as water-soluble prodrugs.[1][2][3][4] Unlike phosphate-based prodrugs (e.g., Fospropofol) which rely on alkaline phosphatase and often exhibit delayed onset, amino acid derivatives utilize ubiquitous esterases and aminopeptidases for rapid bioconversion. This document details the chemical synthesis, metabolic activation pathways, and comparative pharmacological profiling of these next-generation anesthetics.

Chemical Architecture & Synthesis Strategy

Rational Design

The core objective is to mask the hydroxyl (-OH) group of propofol with a polar amino acid moiety. This introduces an ionizable amine, significantly enhancing water solubility without the need for lipid vehicles.

  • Target Structure: Propofol-Linker-AminoAcid (or direct Propofol-AminoAcid ester).

  • Key Advantage: The amino acid promoiety (e.g., Glycine, Alanine, Valine) is non-toxic and utilizes high-capacity hydrolysis systems in the plasma.

Synthesis Protocol: Steglich Esterification

The following protocol describes the synthesis of a Propofol-Glycine Ester (HCl salt) , a representative lead compound (e.g., analogous to the HX0969 series).

Reagents: Propofol, N-Boc-Glycine, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Dichloromethane (DCM), Trifluoroacetic acid (TFA), HCl in dioxane.

Step-by-Step Methodology:

  • Coupling Reaction:

    • Dissolve N-Boc-Glycine (1.2 eq) and Propofol (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

    • Add DMAP (0.1 eq) as a catalyst.

    • Cool to 0°C and add DCC (1.2 eq) dropwise.

    • Stir at room temperature for 12–24 hours. Control: Monitor disappearance of propofol via TLC (Hexane/Ethyl Acetate 8:2).

    • Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification (Intermediate):

    • Purify the N-Boc-Propofol-Ester via silica gel column chromatography.

  • Deprotection:

    • Dissolve the intermediate in DCM.

    • Add TFA (or 4M HCl in dioxane) at 0°C and stir for 2 hours to remove the Boc group.

    • Evaporate solvent and recrystallize from Ethanol/Ether to yield the final Propofol-Glycine Ester Hydrochloride.

Pharmacological Mechanism of Action[5][6]

Metabolic Activation (The Prodrug Pathway)

Unlike propofol, which binds directly to the GABA_A receptor, amino derivatives are pharmacologically inactive in their ester form. They must undergo enzymatic hydrolysis to release the active parent drug.

The "Latency" Factor:

  • Phosphate Prodrugs (Fospropofol): Hydrolysis is rate-limited by alkaline phosphatase availability.

  • Amino Acid Esters: Hydrolysis is mediated by plasma esterases and aminopeptidases. This reaction is typically faster, resulting in a steeper pharmacokinetic slope and faster onset of anesthesia (closer to propofol itself).

Visualization of Metabolic Pathway

The following diagram illustrates the bioconversion pathway and the receptor interaction.

PropofolMetabolism Prodrug Amino Acid Prodrug (Water Soluble) Intermediate Unstable Hemi-acetal Prodrug->Intermediate Hydrolysis Enzyme Plasma Esterases / Aminopeptidases Enzyme->Prodrug Catalysis Propofol Active Propofol (Lipophilic) Intermediate->Propofol Spontaneous AminoAcid Amino Acid (Byproduct) Intermediate->AminoAcid Elimination GABA_R GABA-A Receptor (β-subunit) Propofol->GABA_R Allosteric Modulation Effect Cl- Influx (Hyperpolarization) GABA_R->Effect Activation

Figure 1: Bioconversion pathway of propofol amino acid prodrugs. The prodrug is cleaved by esterases to release active propofol, which then modulates the GABA_A receptor.

Comparative Pharmacological Profiling

The following data summarizes the performance of amino acid derivatives (e.g., HX0969-Gly) against standard Propofol (Lipid Emulsion) and Fospropofol.

ParameterPropofol (Emulsion)Fospropofol (Phosphate)Propofol-Amino Ester (Gly/Ala)
Solubility Negligible (Lipophilic)High (>500 mg/mL)High (>200 mg/mL)
Formulation Oil-in-Water EmulsionAqueous SolutionAqueous Solution
Pain on Injection SevereModerate (Paresthesia)Minimal
Onset of Action Rapid (<1 min)Delayed (4–8 min)Rapid (1–2 min)
Metabolic Byproducts NoneFormaldehyde, PhosphateAmino Acid (Biocompatible)
Therapeutic Index ~2.7~5.0~5.6 - 6.5

Key Technical Insight: The amino acid derivatives (specifically Glycine and Alanine esters) bridge the gap between solubility and onset speed. While Fospropofol suffers from a "lag time" due to complex metabolism, amino esters release propofol rapidly enough to maintain the "fast-on/fast-off" profile critical for anesthesia.

Experimental Validation Protocols

In Vitro Plasma Stability Assay

To verify the prodrug conversion rate, the following assay is standard.

  • Preparation: Harvest plasma from SD rats (heparinized).

  • Incubation: Spike plasma with the prodrug (final conc. 100 μM) at 37°C.

  • Sampling: Aliquot 100 μL samples at t = 0, 1, 5, 10, 30, and 60 mins.

  • Quenching: Immediately add 200 μL cold Acetonitrile (with internal standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via HPLC-UV or LC-MS/MS.

  • Calculation: Plot % Prodrug Remaining and % Propofol Released vs. Time. Success Criteria: >80% conversion within 10 minutes for rapid-onset candidates.

In Vivo Potency: Loss of Righting Reflex (LORR)
  • Subjects: Male ICR mice (20–25g).

  • Administration: Intravenous tail vein injection.[5]

  • Dosing: Establish dose-response curve (e.g., 10, 20, 30, 40 mg/kg).

  • Measurement:

    • Induction Time: Time from injection end to loss of righting reflex (mouse cannot right itself when placed on back).

    • Duration: Time from LORR to recovery of righting reflex.

  • Therapeutic Index (TI): Calculate LD50 / ED50.

References

  • Design, synthesis, and activity evaluation of water-soluble propofol derivatives as anesthetic drugs. Source: Bioorganic & Medicinal Chemistry Letters (2024) URL:[Link]

  • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. Source: Journal of Medicinal Chemistry (2020) URL:[Link]

  • An improved water‐soluble prodrug of propofol with high molecular utilization and rapid onset of action. Source:[1] European Journal of Pharmaceutical Sciences (2019) URL:[Link]

  • An improved design of water-soluble propofol prodrugs characterized by rapid onset of action. Source: Anesthesia & Analgesia (2014) URL:[3][6][Link][3]

  • Propofol in anesthesia.[2][7][8][5][6][9][10][11][12][13][14] Mechanism of action, structure-activity relationships, and drug delivery. Source:[2][15] Current Medicinal Chemistry (2000) URL:[Link]

Sources

Exploratory

Technical Monograph: 4-Amino-2,6-diisopropylphenol in Propofol Metabolism

This guide provides a rigorous technical analysis of 4-Amino-2,6-diisopropylphenol , a compound critically situated at the intersection of propofol pharmacokinetics, oxidative stress pathology, and analytical chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 4-Amino-2,6-diisopropylphenol , a compound critically situated at the intersection of propofol pharmacokinetics, oxidative stress pathology, and analytical chemistry.

While often overshadowed by the canonical 4-hydroxypropofol metabolite, the 4-amino derivative represents a specific marker of nitrosative stress and serves as a vital synthetic intermediate for generating high-purity metabolite standards.

Executive Summary & Compound Identity

4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4), often available as the hydrochloride salt (CAS: 100251-91-0), is a para-substituted amine derivative of the anesthetic propofol.

In the context of drug metabolism and pharmacokinetics (DMPK), it occupies two distinct roles:

  • Pathological Metabolite: It is a downstream product of 4-nitropropofol , formed when propofol scavenges peroxynitrite (

    
    ) during states of high oxidative stress (e.g., sepsis, ischemia-reperfusion).
    
  • Analytical Precursor: It is the primary synthetic precursor used to manufacture 4-hydroxypropofol (the major Phase I metabolite) via diazonium hydrolysis, making it an essential material for establishing reference standards.

FeatureSpecification
Chemical Name 4-Amino-2,6-diisopropylphenol
Parent Drug Propofol (2,6-diisopropylphenol)
Molecular Formula

Molecular Weight 193.29 g/mol
Key Function Nitrosative stress marker; Synthetic intermediate
Solubility DMSO, Methanol; Low water solubility (unless salt form)

The Nitrative Stress Pathway: Mechanism of Formation

Unlike the hepatic Phase I hydroxylation mediated by CYP2B6/CYP2C9, the formation of the 4-amino metabolite is non-enzymatic initially, driven by the antioxidant activity of propofol .

Propofol acts as a free radical scavenger. In the presence of Peroxynitrite (


) —a potent oxidant formed from nitric oxide and superoxide—propofol undergoes nitration at the para-position.
The Pathway: Nitration Reduction
  • Scavenging: Propofol donates a hydrogen atom to neutralize

    
    , forming a phenoxyl radical.
    
  • Nitration: The radical recombines with

    
     to form 4-nitropropofol .
    
  • Bioreduction: 4-nitropropofol is reduced (likely by nitroreductases or gut microbiota) to 4-amino-2,6-diisopropylphenol .

This pathway is clinically significant in septic patients or those with systemic inflammation, where propofol is often administered for sedation.

Visualization: The Nitrosative Pathway

Propofol_Nitration Propofol Propofol (2,6-diisopropylphenol) Radical Propofol Phenoxyl Radical Propofol->Radical H-atom abstraction ONOO Peroxynitrite (ONOO-) (Oxidative Stress) ONOO->Radical Nitro 4-Nitropropofol Radical->Nitro + •NO2 coupling Amino 4-Amino-2,6-diisopropylphenol (Target Analyte) Nitro->Amino Reduction (-O2, +H2) Reductase Nitroreductase / Bioreduction Reductase->Amino Hydroxy 4-Hydroxypropofol (Canonical Metabolite) Amino->Hydroxy Synthetic Lab Conversion (Diazotization)

Figure 1: The pathological formation of 4-amino-2,6-diisopropylphenol via peroxynitrite scavenging, distinct from the canonical hydroxylation pathway.

Analytical Protocol: Detection & Quantification

Detecting 4-amino-2,6-diisopropylphenol requires distinguishing it from the highly abundant propofol and the unstable quinol metabolites. The amino group introduces basicity, allowing for specific extraction strategies.

Method: LC-MS/MS Quantification

Objective: Quantify trace levels of the amino-metabolite in plasma or urine.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Principle: Unlike propofol (acidic phenol), the amino-derivative is amphoteric. Adjusting pH is critical.

  • Protocol:

    • Aliquot

      
       plasma.
      
    • Alkalinize to pH 9.0 using carbonate buffer (deprotonates the phenol, keeps amine neutral/deprotonated).

    • Extract with Ethyl Acetate:Hexane (50:50) . Rationale: Avoids co-extraction of highly polar glucuronides.

    • Evaporate to dryness under

      
       at 
      
      
      
      .
    • Reconstitute in Mobile Phase A/B (80:20).

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine for better retention/ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

Step 3: Mass Spectrometry (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode. The amine group protonates readily


.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Amino-2,6-diisopropylphenol 194.2

177.1 (Loss of

)
20
135.1 (Isopropyl frag)35
Propofol (Ref) 177.2

161.1N/A (Negative Mode)

Critical Note: Propofol itself ionizes poorly in positive mode. The 4-amino metabolite ionizes strongly in positive mode, providing high selectivity.

Synthetic Utility: Preparation of 4-Hydroxypropofol

For drug development professionals, the primary utility of 4-amino-2,6-diisopropylphenol is often as a precursor to synthesize the unstable 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol) reference standard.

Protocol: The Sandmeyer Hydrolysis

  • Diazotization: Dissolve 4-amino-2,6-diisopropylphenol in

    
    . Cool to 
    
    
    
    . Add
    
    
    dropwise to form the diazonium salt.
  • Hydrolysis: Transfer the diazonium solution into boiling water/acid. The

    
     group is displaced by 
    
    
    
    .
  • Purification: Rapid extraction into ether (the product oxidizes to the quinone upon air exposure).

Workflow Visualization

Synthesis_Workflow Start 4-Amino-2,6-diisopropylphenol (Starting Material) Step1 Diazotization (NaNO2 / H2SO4, 0°C) Start->Step1 Inter Diazonium Salt (Unstable Intermediate) Step1->Inter Step2 Acid Hydrolysis (Boiling H2O) Inter->Step2 - N2 gas End 4-Hydroxypropofol (Target Metabolite) Step2->End

Figure 2: Synthetic workflow converting the stable amino-precursor into the labile 4-hydroxy metabolite.

References

  • Gomes, S. et al. (2018). "Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects." BioMed Research International.

  • Valkanova, V. et al. (2025). "Investigation of the reaction of peroxynitrite with propofol at acid pH." ResearchGate.

  • ChemicalBook. (2025). "4-Amino Propofol Hydrochloride Product Standards."

  • Pehlivan, V.F. et al. (2025).[1] "Propofol and Thiopental Disrupt Amino Acid and Carnitine Metabolism in HEK-293 Cells." Journal of Harran University Medical Faculty.

Sources

Foundational

Structure-Activity Relationship of 4-Amino-2,6-diisopropylphenol: Decoupling Anesthetic and Antihyperalgesic Pharmacophores

Executive Summary The evolution of anesthetic agents has long been plagued by the inability to completely decouple desired neuro-inhibitory effects from systemic sedation and cardiorespiratory depression. Propofol (2,6-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of anesthetic agents has long been plagued by the inability to completely decouple desired neuro-inhibitory effects from systemic sedation and cardiorespiratory depression. Propofol (2,6-diisopropylphenol) remains the gold standard for intravenous anesthesia, exerting its primary effects via positive allosteric modulation of the


-aminobutyric acid type A (

) receptor[1]. However, recent pharmacological profiling has revealed that alkylphenols also act as inverse agonists at hyperpolarization-activated cyclic nucleotide-gated (HCN) 1 channels, a key target for antihyperalgesic and neuropathic pain therapies[2].

To isolate these therapeutic pathways, researchers have explored structural modifications of the propofol scaffold. The synthesis and evaluation of 4-amino-2,6-diisopropylphenol (4-amino propofol, 4-AP) represents a critical milestone in this endeavor. By substituting the para-position of the phenol ring with an amino group, the structure-activity relationship (SAR) fundamentally shifts, significantly attenuating


 receptor affinity while preserving HCN1 channel inhibition[2].

Structural Chemistry and Physicochemical Profiling

The rational design of 4-amino propofol hinges on altering the steric bulk and electronic distribution of the parent alkylphenol. The addition of the 4-amino moiety introduces a hydrogen bond donor/acceptor pair, which subtly alters the lipophilicity and topological polar surface area (TPSA) of the molecule[3]. These physicochemical shifts dictate the compound's partitioning into lipid bilayers and its subsequent interaction with transmembrane receptor pockets.

Table 1: Comparative Physicochemical Properties
PropertyPropofol (2,6-diisopropylphenol)4-Amino Propofol (4-AP)
CAS Number 2078-54-81988-15-4
Molecular Formula C12H18OC12H19NO
Molecular Weight 178.27 g/mol 193.28 g/mol
LogP (Partition Coefficient) ~4.1~3.8
Topological Polar Surface Area 20.2 Ų46.3 Ų
Primary Target Affinity

Receptor
HCN1 Channel

Data synthesized from PubChem and Chemsrc databases[3],[4].

Mechanistic Structure-Activity Relationship (SAR)

The divergence in pharmacological activity between propofol and 4-amino propofol is dictated by the distinct microenvironments of their respective binding pockets.

The Receptor Axis

Propofol binds to a highly specific transmembrane pocket within the


-subunit of the 

receptor. This pocket requires a delicate balance of hydrophobicity and precise steric volume to facilitate the inhibitory neurotransmission mediated by GABA[1]. The introduction of the 4-amino group creates an electronic and steric clash within this lipid-facing cavity. The increased polarity (evidenced by the higher TPSA) disrupts the optimal hydrophobic interactions required for positive allosteric modulation, thereby drastically reducing the anesthetic and sedative efficacy of 4-AP compared to propofol.
The HCN1 Channel Axis

Conversely, the binding site for alkylphenols on the HCN1 channel is located on the lipid-facing outer shell of the channel pore. Molecular dynamics simulations and electrophysiological studies indicate that this site is remarkably tolerant of para-substitutions, provided the substituent maintains a degree of lipophilicity[2]. While highly hydrophilic groups (e.g., 4-trimethylamino) abolish binding, the partially hydrophobic 4-amino group is well-tolerated. Consequently, 4-AP acts as a potent inverse agonist at HCN1 channels, shifting the voltage dependence of activation (


) to more hyperpolarized potentials, thereby suppressing the aberrant neuronal firing associated with neuropathic pain[2].

SAR_Pathway P_GABA GABA_A Activation P_HCN1 HCN1 Inhibition AP_GABA Reduced GABA_A Activity AP_HCN1 Retained HCN1 Inhibition Propofol Propofol Propofol->P_GABA Primary Target Propofol->P_HCN1 Secondary Target FourAP 4-Amino Propofol FourAP->AP_GABA 4-Substitution Clash FourAP->AP_HCN1 Lipophilic Tolerance

Pharmacological divergence of 4-amino propofol vs propofol at GABA_A and HCN1 receptors.

Experimental Methodologies for SAR Validation

To rigorously validate the SAR profile of 4-amino propofol, dual-axis pharmacological testing is required. The following protocols detail the self-validating systems used to quantify


 and HCN1 activity.
Protocol A: Radioligand Displacement Assay for Receptor Affinity

This protocol measures the ability of 4-AP to inhibit the binding of


 (t-butylbicyclophosphorothionate), a well-characterized 

channel pore blocker[4].
  • Membrane Preparation: Isolate cerebral cortices from adult male Sprague-Dawley rats. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000

    
     g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous GABA.
    
  • Ligand Incubation: In a 96-well plate, combine 100

    
    g of membrane protein with 2 nM 
    
    
    
    and varying concentrations of 4-amino propofol (10 nM to 100
    
    
    M) in a final volume of 500
    
    
    L.
  • Equilibration: Incubate the mixture at 25°C for 120 minutes to achieve steady-state binding.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash the filters three times with 3 mL of ice-cold buffer.

  • Data Analysis: Transfer filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression analysis.
    
Protocol B: Two-Electrode Voltage Clamp (TEVC) for HCN1 Gating

This electrophysiological protocol quantifies the inverse agonist activity of 4-AP on HCN1 channels expressed in Xenopus laevis oocytes[2].

  • cRNA Preparation and Injection: Linearize the human HCN1 plasmid and synthesize capped cRNA using an in vitro transcription kit. Inject 50 nL of cRNA (0.5–1.0 ng/nL) into defolliculated Xenopus oocytes (Stages V-VI). Incubate at 18°C in ND96 medium for 24-48 hours.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber perfused with ND96 buffer. Impale the oocyte with two microelectrodes (0.5–2.0 M

    
     resistance) filled with 3 M KCl.
    
  • Voltage Protocol: Using a TEVC amplifier, hold the membrane potential at -30 mV. Elicit hyperpolarization-activated currents by applying 3-second voltage steps from -30 mV to -130 mV in 10 mV decrements, followed by a tail pulse to -65 mV.

  • Compound Application: Perfuse 4-amino propofol (200

    
    M) into the bath until steady-state inhibition is achieved[2].
    
  • Data Analysis: Plot the normalized tail current amplitudes against the prepulse voltage to generate a conductance-voltage (G-V) curve. Fit the data to a Boltzmann equation to determine the shift in the half-activation voltage (

    
    ). A negative shift confirms inverse agonism.
    

Workflow Prep Compound Prep 4-AP Hydrochloride TEVC TEVC Assay (HCN1 Channels) Prep->TEVC TBPS Radioligand Assay (GABA_A Receptors) Prep->TBPS Oocytes Xenopus Oocytes Voltage Steps TEVC->Oocytes Cortex Rat Cerebral Cortex Membrane Filtration TBPS->Cortex Data1 Calculate ΔV1/2 (Inverse Agonism) Oocytes->Data1 Data2 Calculate IC50 (Binding Affinity) Cortex->Data2

Parallel experimental workflow for evaluating 4-amino propofol receptor activity.

Conclusion

The structural modification of propofol to 4-amino-2,6-diisopropylphenol exemplifies the power of targeted SAR in drug discovery. By strategically altering the physicochemical properties at the para-position, researchers have successfully uncoupled the profound sedative effects mediated by


 receptors from the highly desirable antihyperalgesic effects mediated by HCN1 channels. This compound serves as a vital pharmacological probe and a promising lead for the development of non-sedating neuropathic pain therapeutics.

References

  • 4-Amino-2,6-diisopropylphenol | C12H19NO | CID 818538 - PubChem. National Institutes of Health (NIH).[3] URL: [Link]

  • 4-Amino-2,6-diisopropyl-phenol | CAS#:1988-15-4 | Chemsrc. Chemsrc.[4] URL:[Link]

  • An anchor-tether 'hindered' HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC. National Institutes of Health (NIH).[2] URL:[Link]

Sources

Exploratory

Comparative Technical Analysis: Propofol vs. 4-Amino-2,6-Diisopropylphenol

Executive Summary This technical guide provides a rigorous comparison between Propofol (2,6-diisopropylphenol), the gold-standard intravenous anesthetic, and 4-amino-2,6-diisopropylphenol , a structural analogue function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Propofol (2,6-diisopropylphenol), the gold-standard intravenous anesthetic, and 4-amino-2,6-diisopropylphenol , a structural analogue functionalized at the para-position.

While Propofol is optimized for lipophilicity and CNS penetration to modulate GABAergic transmission, the 4-amino derivative represents a significant departure in physicochemical behavior. The introduction of the amino group (


) alters the molecule's electronic profile, polarity, and blood-brain barrier (BBB) permeability. This analysis explores the Structure-Activity Relationship (SAR)  that renders Propofol a potent sedative while positioning the 4-amino analogue primarily as a high-value chemical intermediate and antioxidant probe rather than a clinical anesthetic.

Physicochemical & Structural Profiling

The core difference lies in the substituent at the 4-position of the phenolic ring. This single modification dictates the divergent fates of these two molecules in biological systems.

Structural Comparison[1][2]
FeaturePropofol4-Amino-2,6-Diisopropylphenol
IUPAC Name 2,6-di(propan-2-yl)phenol4-amino-2,6-di(propan-2-yl)phenol
CAS Number 2078-54-81988-15-4
Molecular Weight 178.27 g/mol 193.29 g/mol
C4 Substituent Hydrogen (

)
Amino (

)
Electronic Effect NeutralStrong Electron Donor (+M effect)
Lipophilicity (LogP) ~3.8 (Highly Lipophilic)~2.5 (Estimated; Reduced Lipophilicity)
pKa (Phenolic -OH) ~11.0~11.5 (Predicted; destabilized anion by donor group)
Physical State Oil at room temp (m.p. 18°C)Solid/Crystalline (Higher m.p.[1] due to H-bonding)
Electronic & Steric Implications
  • Propofol: The isopropyl groups at positions 2 and 6 provide steric bulk that protects the phenolic hydroxyl group, contributing to its metabolic stability and antioxidant radical scavenging. The 4-position is unsubstituted, maintaining high lipophilicity essential for crossing the BBB.

  • 4-Amino Analogue: The amino group is a hydrogen bond donor/acceptor. It significantly increases polarity. In physiological pH, the amine can be protonated (depending on local environment), or participate in zwitterionic interactions, drastically reducing the rate of passive diffusion across the BBB compared to Propofol.

Pharmacological Mechanism & SAR Analysis

The pharmacological divergence is best understood through the lens of Structure-Activity Relationships (SAR) at the


 receptor.
Propofol: The Anesthetic Pharmacophore

Propofol acts as a positive allosteric modulator of the


 receptor, binding to a hydrophobic pocket (likely involving the 

-subunit transmembrane domains).
  • Requirement: High lipophilicity is non-negotiable for rapid CNS entry and hydrophobic pocket occupancy.

  • Mechanism: Potentiation of GABA-induced

    
     currents 
    
    
    
    Hyperpolarization
    
    
    CNS Depression.
4-Amino Analogue: Loss of Anesthetic Potency

Research into propofol analogues (e.g., 4-iodo, 4-chloro, 4-nitroso) demonstrates that para-substitution often decouples sedative effects from other properties (like anticonvulsant activity).

  • Steric Clash: Large substituents at the 4-position can sterically hinder binding within the tight hydrophobic cleft of the

    
     receptor.
    
  • Polarity Penalty: The

    
     group introduces a polarity penalty. Even if the molecule binds, its ability to reach the synaptic concentration required for anesthesia is compromised by poor BBB transport.
    
  • Result: The 4-amino analogue is not a potent hypnotic agent. It is frequently used in research to study the requirements of the binding pocket or as a precursor for "prodrug" strategies where the amine is masked.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic in medicinal chemistry when modifying the Propofol scaffold.

SAR_Logic Propofol Propofol Scaffold (2,6-diisopropylphenol) Mod_4 Modification at C-4 Position Propofol->Mod_4 Path_H Retain -H (Propofol) Mod_4->Path_H Path_Amino Substitute -NH2 (4-Amino Analogue) Mod_4->Path_Amino Lipophilicity High Lipophilicity (LogP ~3.8) Path_H->Lipophilicity Polarity Increased Polarity (H-Bonding Potential) Path_Amino->Polarity Antiox Enhanced Antioxidant Capacity (Electron Donation) Path_Amino->Antiox BBB_Cross Rapid BBB Penetration Lipophilicity->BBB_Cross BBB_Block Reduced CNS Entry Polarity->BBB_Block GABA_Clash Steric/Electronic Mismatch (Loss of Hypnosis) Polarity->GABA_Clash GABA_Bind Optimal Hydrophobic Fit (GABA-A Modulation) BBB_Cross->GABA_Bind

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how C-4 substitution shifts the molecule from a central anesthetic to a peripheral antioxidant/intermediate.

Synthesis & Impurity Profiling[4][5]

For researchers synthesizing these compounds, the pathways differ significantly. Propofol is typically synthesized via Friedel-Crafts alkylation, whereas the 4-amino derivative usually requires functionalization of the pre-formed propofol ring or a different starting phenol.

Comparative Synthetic Workflows
StepPropofol Synthesis4-Amino-2,6-Diisopropylphenol Synthesis
Starting Material Phenol + Propene (or Isopropanol)2,6-Diisopropylphenol (Propofol)
Key Reaction Friedel-Crafts Alkylation Nitration followed by Reduction
Catalyst Acid Catalyst (e.g.,

, Zeolites)
1.

(Nitration)2.

or

(Reduction)
Intermediate None (Direct alkylation)4-Nitro-2,6-diisopropylphenol
Purification Fractional Distillation (Liquid)Recrystallization (Solid)
Experimental Protocol: Synthesis of 4-Amino Analogue (General Procedure)

Note: This protocol is a generalized synthesis for research purposes.

  • Nitration:

    • Dissolve 2,6-diisopropylphenol (10 mmol) in glacial acetic acid.

    • Add dilute nitric acid dropwise at

      
       to prevent over-oxidation to quinones.
      
    • Stir for 2 hours. The solution will turn yellow/orange indicating the formation of 4-nitro-2,6-diisopropylphenol .

    • Validation: TLC should show a new spot with lower

      
       than propofol.
      
  • Reduction:

    • Isolate the nitro-intermediate.

    • Dissolve in Ethanol/Ethyl Acetate.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4–6 hours.
      
    • Validation: Disappearance of the yellow nitro compound color.

  • Workup:

    • Filter catalyst through Celite.

    • Evaporate solvent. Recrystallize from ethanol/hexane to obtain 4-amino-2,6-diisopropylphenol as off-white crystals.

Antioxidant & Cytoprotective Applications[1]

While Propofol is a known antioxidant (structurally similar to Butylated Hydroxytoluene - BHT, and Vitamin E), the 4-amino analogue is theoretically superior in specific radical scavenging assays due to the amino group .

  • Mechanism: Phenolic antioxidants work by donating a hydrogen atom to free radicals (

    
    ), forming a stable phenoxyl radical.
    
  • Amino Effect: The electron-donating amino group at the para position stabilizes the resulting phenoxyl radical through resonance and inductive effects (+I, +M), lowering the bond dissociation enthalpy (BDE) of the O-H bond.

  • Research Use: The 4-amino analogue is often used as a standard or probe in studies investigating:

    • Inhibition of lipid peroxidation.

    • Mitochondrial protection assays.

    • Synthesis of Schiff-base ligands for metal complexes (e.g., Salen-type ligands).

References

  • Propofol Synthesis & Catalysis: Nandiwale, K. Y., & Bokade, V. V. (2014).[2][3] Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite.[1][2][4][5] RSC Advances.

  • SAR of Propofol Analogues: Trapani, G., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry.

  • Antioxidant Mechanisms: Aruoma, O. I., & Halliwell, B. (1991). Free radicals and antioxidants in food and in vivo: what they do and how they work. Xenobiotica.
  • Chemical Identity: PubChem.[6] (n.d.). 4-Amino-2,6-diisopropylphenol (CID 818538).

  • GABA Receptor Modulation: Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics.

Sources

Foundational

4-Amino-2,6-diisopropylphenol molecular weight and formula

An In-depth Technical Guide to 4-Amino-2,6-diisopropylphenol This guide provides a comprehensive technical overview of 4-Amino-2,6-diisopropylphenol, a key analogue of the widely used intravenous anesthetic, Propofol. De...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-2,6-diisopropylphenol

This guide provides a comprehensive technical overview of 4-Amino-2,6-diisopropylphenol, a key analogue of the widely used intravenous anesthetic, Propofol. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, a logical synthetic pathway, and its emerging applications in scientific research, moving beyond a simple data sheet to offer field-proven insights and rationale.

Introduction

4-Amino-2,6-diisopropylphenol is a substituted phenol and a close structural analogue of 2,6-diisopropylphenol (Propofol), a cornerstone of modern anesthesia.[1][2] While Propofol's clinical utility is well-established for inducing and maintaining anesthesia, its mechanism of action and the full scope of its structure-activity relationships (SAR) remain areas of intense investigation.[1][3] The strategic modification of the Propofol scaffold, such as the introduction of an amino group at the 4-position, yields 4-Amino-2,6-diisopropylphenol. This modification provides a valuable chemical tool for several key purposes:

  • Elucidating Pharmacodynamics: By comparing the biological activity of the 4-amino derivative to the parent compound, researchers can probe the specific molecular interactions required for anesthetic, sedative, and other effects at targets like the GABA-A receptor.[3]

  • Developing Novel Therapeutics: The amino group serves as a versatile chemical handle for creating prodrugs or new chemical entities with potentially improved properties, such as enhanced water solubility or altered pharmacological profiles.[4][5]

  • Screening and Bioassays: The compound itself has been utilized as a screening agent in various bioassays, indicating its potential as a bioactive molecule beyond the context of anesthesia.[6]

This guide will provide the foundational knowledge required to synthesize, handle, and strategically employ 4-Amino-2,6-diisopropylphenol in a research and development setting.

Part 1: Core Physicochemical Properties

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. 4-Amino-2,6-diisopropylphenol is defined by its specific molecular formula and weight, which are distinct from its parent compound, Propofol.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO[7]
Molecular Weight 193.28 g/mol [7]
IUPAC Name 4-amino-2,6-di(propan-2-yl)phenol[7]
CAS Number 1988-15-4[6][7]
Parent Compound 2,6-diisopropylphenol (Propofol)[1]
Parent Formula C₁₂H₁₈O[1][8]
Parent Mol. Weight 178.27 g/mol [8]

The addition of the amino group at the para-position relative to the hydroxyl group significantly alters the molecule's polarity and chemical reactivity compared to Propofol, opening new avenues for both biological testing and further chemical modification.

Part 2: Synthesis and Purification

While commercial-scale synthesis protocols for 4-Amino-2,6-diisopropylphenol are not widely published, a robust and logical two-step laboratory synthesis can be proposed based on well-established principles of organic chemistry. This pathway leverages the commercially available parent compound, 2,6-diisopropylphenol, as the starting material.

Causality of Experimental Design: The chosen synthetic route proceeds via a nitrated intermediate. This is a standard and highly effective method for introducing an amino group onto an activated aromatic ring. The bulky isopropyl groups at the ortho positions sterically hinder positions 3 and 5, directing the electrophilic nitration to the electronically activated para-position (position 4), thus ensuring high regioselectivity. The subsequent reduction of the nitro group is a high-yielding and clean conversion to the desired amine.

SynthesisWorkflow Start 2,6-Diisopropylphenol (Propofol) Intermediate 4-Nitro-2,6-diisopropylphenol Start->Intermediate Step 1: Nitration (e.g., HNO₃, H₂SO₄) Final 4-Amino-2,6-diisopropylphenol Intermediate->Final Step 2: Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of 4-Amino-2,6-diisopropylphenol.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative methodology. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Nitration of 2,6-Diisopropylphenol

This step synthesizes the intermediate, 4-Nitro-2,6-diisopropylphenol (CAS 1576-14-3).[9]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, chill a solution of 2,6-diisopropylphenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a nitrating agent (e.g., a cooled mixture of nitric acid and sulfuric acid) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The steric hindrance from the isopropyl groups directs the nitration to the 4-position.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice and water. The solid precipitate, 4-Nitro-2,6-diisopropylphenol, is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the yellow crystalline intermediate.

Step 2: Reduction of 4-Nitro-2,6-diisopropylphenol

  • Reaction Setup: To a round-bottom flask, add the 4-Nitro-2,6-diisopropylphenol intermediate (1.0 eq) and a solvent such as ethanol.

  • Reagent Addition: Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation (H₂ over Palladium on carbon) can be used.

  • Reaction Conditions: Heat the mixture under reflux until TLC analysis indicates the complete disappearance of the nitro-intermediate.

  • Workup: Cool the reaction mixture and neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic. This will precipitate the tin salts and free the amine product.

  • Extraction & Purification: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4-Amino-2,6-diisopropylphenol can be purified by column chromatography on silica gel to yield the final product. The purification process is critical, as by-products from the parent compound's synthesis, such as positional isomers, may carry through the synthetic sequence.[10]

Part 3: Applications in Research and Drug Development

The primary value of 4-Amino-2,6-diisopropylphenol lies in its application as a research tool to understand and expand upon the pharmacology of Propofol.

1. Structure-Activity Relationship (SAR) Studies

The development of Propofol analogues is crucial for exploring the compound's SAR. A study on a similar analogue, 4-iodo-2,6-diisopropylphenol, provides a compelling framework for understanding the utility of the 4-amino derivative. In that study, researchers found that the 4-iodo modification eliminated the sedative-hypnotic effects of Propofol while preserving its ability to potentiate GABA-A receptors and provide antiseizure activity.[3] This demonstrates that modifications at the 4-position can dissociate the various pharmacological effects of the Propofol scaffold. By systematically testing 4-Amino-2,6-diisopropylphenol in similar electrophysiological and behavioral assays, researchers can determine the role of a polar, hydrogen-bonding group at this position, contributing vital data to the pharmacophore model of GABA-A receptor modulators.

2. Bioactive Screening Compound

Beyond its relationship to anesthesia, 4-Amino-2,6-diisopropylphenol has been identified as a hit in high-throughput screening campaigns. It has shown activity as an inhibitor of cell wall-associated teichoic acid synthesis in S. aureus and as an inhibitor of the interaction between GIV and Gαi proteins.[6] These findings suggest that the molecule possesses intrinsic biological activities that are independent of its anesthetic lineage, making it a valuable starting point for medicinal chemistry efforts in antibacterial or signal transduction research.

3. Precursor for Prodrug Development

Propofol's low water solubility necessitates a lipid emulsion formulation, which can cause pain on injection and carries a risk of microbial contamination.[2][11] The development of water-soluble prodrugs, such as fospropofol, has been a key strategy to overcome these limitations.[2] The primary amino group on 4-Amino-2,6-diisopropylphenol provides a reactive site for creating novel prodrugs. For instance, it can be acylated with amino acids or other polar moieties to potentially increase aqueous solubility and leverage amino acid transporters for improved bioavailability, a common strategy in modern drug design.[5]

Applications Core 4-Amino-2,6-diisopropylphenol SAR Structure-Activity Relationship (SAR) Studies Core->SAR Bioassay Bioactive Screening Compound Core->Bioassay Prodrug Prodrug & Analogue Development Core->Prodrug GABA GABA-A Receptor Modulation SAR->GABA Antibacterial Antibacterial Research Bioassay->Antibacterial Signaling Signal Transduction Inhibition Bioassay->Signaling Solubility Improved Solubility & Formulation Prodrug->Solubility

Caption: Key research applications stemming from 4-Amino-2,6-diisopropylphenol.

Part 4: Safety, Handling, and Storage

As a novel chemical entity, 4-Amino-2,6-diisopropylphenol should be handled with the care afforded to all laboratory chemicals whose toxicological properties are not fully characterized. The following guidelines are based on best practices and safety data from the parent compound, Propofol.

AspectRecommendation
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[12][13]
Handling Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]
Fire Safety The compound is expected to be combustible. Use dry chemical, CO₂, or foam extinguishers.[12][15]
First Aid (Skin/Eye Contact) In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.[14][16]
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[12]

Conclusion

4-Amino-2,6-diisopropylphenol is more than just a derivative; it is a strategic research compound with significant potential. Its core identity, defined by a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.28 g/mol , provides a foundation for advanced scientific inquiry.[7] By providing a key modification to the well-understood Propofol scaffold, this compound allows researchers to dissect structure-activity relationships at critical neurological targets like the GABA-A receptor. Furthermore, its demonstrated utility in diverse bioassays and its potential as a precursor for next-generation prodrugs make it a valuable asset for professionals in pharmacology and drug development. This guide provides the necessary technical and theoretical framework to leverage the unique properties of 4-Amino-2,6-diisopropylphenol in pushing the boundaries of neuroscience and medicinal chemistry.

References

  • 4-Amino-2,6-diisopropyl-phenol | CAS#:1988-15-4 | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Amino-2,6-diisopropylphenol | C12H19NO | CID 818538 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - AstraZeneca Australia. (2012, March 23). Retrieved March 7, 2026, from [Link]

  • Synthesis of 2,6-diisopropylphenol - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Propofol - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Propofol(2,6-Diisopropylphenol) | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN1882548A - pH Sensitive Prodrugs of 2,6-Diisopropylphenol - Google Patents. (n.d.).
  • PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473. (n.d.).
  • Novel propofol derivatives and implications for anesthesia practice - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Rapanofal-Propofol - Safety Data Sheet - Ivaoes Animal Health. (n.d.). Retrieved March 7, 2026, from [Link]

  • An Improved Process For Preparing 2, 6 Diisopropyl Phenol - QuickCompany. (n.d.). Retrieved March 7, 2026, from [Link]

  • EP2516369B1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents. (n.d.).
  • Amino Acids in the Development of Prodrugs - MDPI. (2018, September 11). Retrieved March 7, 2026, from [Link]

  • The Propofol Safety Review. (2007, June 15). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Lipid Peroxidation Inhibitory Potential of 4-Aminopropofol

Introduction: The Imperative to Control Lipid Peroxidation Lipid peroxidation is a deleterious cascade of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative to Control Lipid Peroxidation

Lipid peroxidation is a deleterious cascade of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] This process, often initiated by reactive oxygen species (ROS), leads to the formation of harmful byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can propagate cellular damage, disrupt membrane integrity, and contribute to a variety of pathological states.[1][2] The implications of unchecked lipid peroxidation are vast, implicating it in the progression of neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[2] Consequently, the development of potent inhibitors of lipid peroxidation is a significant focus in therapeutic research.

Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, has demonstrated notable antioxidant properties, in part due to its phenolic structure which is similar to that of α-tocopherol, a known antioxidant.[3][4] It has been shown to scavenge free radicals and inhibit lipid peroxidation in various experimental models.[5][6][7] This intrinsic antioxidant activity has spurred interest in developing derivatives of propofol with enhanced protective effects. This guide explores the scientific rationale and experimental framework for investigating 4-aminopropofol, a novel derivative, as a potentially superior inhibitor of lipid peroxidation.

The Rationale for 4-Aminopropofol: A Mechanistic Hypothesis

The proposed enhancement of antioxidant activity in 4-aminopropofol stems from the introduction of an amino group at the para-position of the phenolic ring of propofol. This modification is hypothesized to augment its ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance, a key mechanism for phenolic antioxidants. The electron-donating nature of the amino group is expected to lower the bond dissociation energy of the phenolic hydroxyl group, making it a more efficient radical scavenger.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the hypothesized mechanism by which 4-aminopropofol may inhibit lipid peroxidation by scavenging lipid peroxyl radicals.

G cluster_0 Lipid Peroxidation Cascade cluster_1 Inhibition by 4-Aminopropofol PUFA Polyunsaturated Fatty Acid (PUFA-H) L_radical Lipid Radical (L•) PUFA->L_radical Initiation (ROS) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOO_radical->L_radical Propagation LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + PUFA-H Propofol_NH2 4-Aminopropofol (Ar-OH) LOO_radical->Propofol_NH2 Radical Quenching Propofol_NH2_radical 4-Aminopropofol Radical (Ar-O•) (Resonance Stabilized) LOOH_stable Stable Lipid Hydroperoxide LOO_radical->LOOH_stable + 4-Aminopropofol Damage Cellular Damage LOOH->Damage

Caption: Proposed mechanism of lipid peroxidation inhibition by 4-aminopropofol.

Experimental Validation: A Framework for Assessing Inhibitory Potential

To empirically validate the hypothesized superior antioxidant activity of 4-aminopropofol, a series of robust in vitro assays are recommended. These protocols are designed to be self-validating by including appropriate controls and standards.

In Vitro Models for Lipid Peroxidation

The choice of an appropriate in vitro model is crucial for simulating biological conditions and obtaining relevant data. Two commonly used models are liposomes and liver microsomes.[8][9][10]

  • Liposomes: These are artificially prepared vesicles composed of a lipid bilayer and can be enriched with PUFAs, making them an excellent model for studying lipid peroxidation in a controlled membrane environment.[8]

  • Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and provide a more biologically complex system, containing enzymes and other components that can influence lipid peroxidation.[11]

Key Experimental Protocols

This widely used colorimetric assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[12][13][14]

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be quantified spectrophotometrically.[12][14]

Step-by-Step Protocol (Adapted for a Liposomal Model):

  • Preparation of Liposomes: Prepare liposomes containing a high concentration of PUFAs (e.g., from phosphatidylcholine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in the liposomal suspension using an initiator such as ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂).[14]

  • Treatment: Incubate the liposomal suspension with varying concentrations of 4-aminopropofol, propofol (as a comparator), and a known antioxidant standard (e.g., Trolox or Butylated Hydroxytoluene - BHT).[15] Include a control group with no antioxidant.

  • Reaction Termination and Color Development:

    • Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins and lipids.[13]

    • Centrifuge the samples to pellet the precipitate.

    • To the supernatant, add a solution of thiobarbituric acid (TBA).[13]

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 10-60 minutes) to allow for color development.[13][14]

  • Quantification:

    • Cool the samples to room temperature.

    • Measure the absorbance of the resulting pink chromogen at approximately 532 nm using a spectrophotometer.[12][13]

    • Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA.

This assay directly measures the primary products of lipid peroxidation, lipid hydroperoxides.[16][17][18]

Principle: Lipid hydroperoxides react with ferrous ions (Fe²⁺) to produce ferric ions (Fe³⁺). The resulting ferric ions are then detected using a chromogen such as xylenol orange or thiocyanate, which forms a colored complex.[16][19]

Step-by-Step Protocol (General):

  • Sample Preparation and Extraction:

    • For biological samples (e.g., tissue homogenates, cell lysates), extract the lipid hydroperoxides using a chloroform-methanol mixture to separate them from interfering substances.[16][17][18]

  • Reaction with Ferrous Ions:

    • To the extracted lipid hydroperoxide sample, add a reagent containing ferrous ions.

  • Color Development:

    • Add the chromogenic reagent (e.g., xylenol orange or thiocyanate solution).[19]

    • Incubate at room temperature to allow for the color to develop.

  • Quantification:

    • Measure the absorbance of the colored complex at the appropriate wavelength (e.g., ~560 nm for xylenol orange).[19]

    • Determine the concentration of lipid hydroperoxides from a standard curve prepared with a known concentration of a hydroperoxide standard (e.g., cumene hydroperoxide or hydrogen peroxide).

Data Presentation: A Comparative Analysis

The efficacy of 4-aminopropofol should be compared to propofol and a standard antioxidant. The results can be presented as the percentage inhibition of lipid peroxidation or as the IC₅₀ value (the concentration required to inhibit 50% of lipid peroxidation).

Table 1: Comparative Inhibition of Lipid Peroxidation

CompoundTBARS Assay (IC₅₀, µM)LPO Assay (IC₅₀, µM)
4-Aminopropofol [Hypothetical Value][Hypothetical Value]
Propofol[Hypothetical Value][Hypothetical Value]
Trolox (Standard)[Hypothetical Value][Hypothetical Value]

Workflow for Investigating 4-Aminopropofol

The following diagram outlines a logical workflow for the comprehensive investigation of 4-aminopropofol's antioxidant properties.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Antioxidant Profiling cluster_2 Phase 3: Mechanistic & Cellular Studies Synthesis Synthesis of 4-Aminopropofol Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification TBARS TBARS Assay Purification->TBARS LPO Lipid Hydroperoxide Assay Purification->LPO Radical_Scavenging DPPH/ABTS Radical Scavenging Assays Purification->Radical_Scavenging Cell_Culture Cell-Based Oxidative Stress Models TBARS->Cell_Culture LPO->Cell_Culture Radical_Scavenging->Cell_Culture Mechanism Mechanistic Studies (e.g., Cyclic Voltammetry) Cell_Culture->Mechanism Toxicity Cytotoxicity Assays Cell_Culture->Toxicity

Caption: Experimental workflow for 4-aminopropofol investigation.

Potential Applications and Future Directions

Should experimental data confirm the enhanced lipid peroxidation inhibitory activity of 4-aminopropofol, it could have significant therapeutic potential in conditions characterized by high oxidative stress. Potential applications could include:

  • Neuroprotection: In conditions such as ischemic stroke or neurodegenerative diseases where lipid peroxidation is a key contributor to neuronal damage.

  • Cardioprotection: During ischemia-reperfusion injury, where a burst of ROS can lead to extensive lipid peroxidation.

  • Anti-inflammatory Agent: As an adjunct therapy in chronic inflammatory diseases.

Future research should focus on in vivo studies to assess the bioavailability, pharmacokinetics, and efficacy of 4-aminopropofol in animal models of oxidative stress-related diseases. Furthermore, a detailed investigation into its safety profile and potential off-target effects will be crucial for its development as a therapeutic agent.

Conclusion

The development of 4-aminopropofol represents a rational, structure-based approach to enhancing the antioxidant properties of a known bioactive molecule. The introduction of an amino group is hypothesized to significantly improve its ability to inhibit lipid peroxidation. The experimental framework outlined in this guide provides a comprehensive and rigorous pathway for validating this hypothesis. If successful, 4-aminopropofol could emerge as a promising candidate for the treatment of a wide range of pathologies underpinned by oxidative damage.

References

  • Lipid Peroxidation (TBARS) in Biological Samples. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • An in vitro model to test relative antioxidant potential: ultraviolet-induced lipid peroxidation in liposomes. (1990). Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Inhibition of human LDL oxidation (%) by phenolic compounds from UF fractions. (n.d.). ResearchGate. Retrieved from [Link]

  • Model systems for studying lipid oxidation associated with muscle foods: Methods, challenges, and prospects. (2022). Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]

  • Thiobarbituric acid reactive substances (TBARS) Assay. (2019). Protocols.io. Retrieved from [Link]

  • Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. (2020). Antioxidants. Retrieved from [Link]

  • Technical Manual Thiobarbituric Acid Reactants (TBARS) Fluorometric Assay Kit. (n.d.). MaestroGen. Retrieved from [Link]

  • Lipid Peroxidation Models. (2013). Pharmaceutica Analytica Acta. Retrieved from [Link]

  • Effects of natural phenolic compounds on the antioxidant activity of lactoferrin in liposomes and oil-in-water emulsions. (n.d.). SciSpace. Retrieved from [Link]

  • Full article: Model systems for studying lipid oxidation associated with muscle foods: Methods, challenges, and prospects. (2022). Taylor & Francis Online. Retrieved from [Link]

  • NWLSS™ Lipid Hydroperoxide Assay. (n.d.). Northwest Life Science Specialties, LLC. Retrieved from [Link]

  • Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. (2020). Molecules. Retrieved from [Link]

  • Lipid oxidation inhibitory effects and phenolic composition of aqueous extracts from medicinal plants of Colombian Amazonia. (2012). International Journal of Molecular Sciences. Retrieved from [Link]

  • LIPID PEROXIDATION INHIBITION AND ANTIRADICAL ACTIVITIES OF SOME LEAF FRACTIONS OF MANGIFERA INDICA. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. (2004). Food and Agricultural Immunology. Retrieved from [Link]

  • Continuous Flow Synthesis of Propofol. (2021). Molecules. Retrieved from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules. Retrieved from [Link]

  • Spectroscopic Study of the Anti-Inflammatory Action of Propofol and its Oxidant Derivatives – Inhibition of the Myeloperoxidas. (n.d.). ORBi. Retrieved from [Link]

  • Specificity and properties of propofol as an antioxidant free radical scavenger. (1992). Anesthesiology. Retrieved from [Link]

  • Propofol metabolites and derivatives inhibit the oxidant activities of neutrophils and myeloperoxidase. (2022). Free Radical Biology and Medicine. Retrieved from [Link]

  • Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds. (2010). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Propofol Synthesis: A Three-Step Process. (n.d.). Scribd. Retrieved from [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Scientific Reports. Retrieved from [Link]

  • Antioxidant properties of propofol when oxidative stress sleeps with patients. (2025). ResearchGate. Retrieved from [Link]

  • Antioxidant properties of propofol: when oxidative stress sleeps with patients. (2006). EXCLI Journal. Retrieved from [Link]

  • Antioxidant properties of propofol: when oxidative stress sleeps with patients. (2006). EXCLI Journal. Retrieved from [Link]

  • Preparation method of propofol. (n.d.). Google Patents.
  • Antioxidant protection of propofol and its recycling in erythrocyte membranes. (2003). Anesthesiology. Retrieved from [Link]

  • Propofol via Antioxidant Property Attenuated Hypoxia-Mediated Mitochondrial Dynamic Imbalance and Malfunction in Primary Rat Hippocampal Neurons. (2020). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. (n.d.). Academia.edu. Retrieved from [Link]

  • Lipid Peroxidation and Antioxidant Protection. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. Retrieved from [Link]

  • What are Lipid peroxidase inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Lipid Peroxidation and Its Inhibition: Overview and Perspectives. (2025). ResearchGate. Retrieved from [Link]

  • Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. (2014). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). Tetrahedron. Retrieved from [Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). Journal of Fluorine Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Reduction Protocols for 4-Nitro-2,6-diisopropylphenol

Abstract & Strategic Overview The reduction of 4-nitro-2,6-diisopropylphenol to 4-amino-2,6-diisopropylphenol (CAS 1988-15-4) represents a critical transformation in the synthesis of hindered phenolic antioxidants and bi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of 4-nitro-2,6-diisopropylphenol to 4-amino-2,6-diisopropylphenol (CAS 1988-15-4) represents a critical transformation in the synthesis of hindered phenolic antioxidants and bioactive pharmaceutical intermediates. While the 2,6-diisopropyl motif provides steric protection to the phenolic hydroxyl group—enhancing its lipophilicity and radical-scavenging stability—it simultaneously imposes mass transfer challenges during heterogeneous catalysis.

This Application Note outlines two validated protocols designed to overcome these steric and stability challenges:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and scalability, utilizing heterogeneous catalysis.

  • Sodium Dithionite Reduction: A robust, equipment-light alternative for bench-scale synthesis without pressurized hydrogen.

Critical Quality Attribute (CQA): The target amine is highly susceptible to oxidative degradation (quinoid formation) upon exposure to air. This protocol integrates specific inert-handling techniques to prevent "tarring" and yield loss.

Chemical Reaction Scheme

The transformation involves the six-electron reduction of the nitro group. The steric bulk of the isopropyl groups (


) requires careful solvent selection to ensure full substrate availability at the catalyst surface.

ReactionScheme Substrate 4-nitro-2,6-diisopropylphenol (Yellow Solid) Process Reduction Process (6e- Transfer) Substrate->Process + 3 H₂ (or reducing agent) Product 4-amino-2,6-diisopropylphenol (Off-white/Colorless Solid) Process->Product Yield > 90% Byproducts Byproduct: 2 H₂O Process->Byproducts

Figure 1: Reaction scheme illustrating the reduction of the nitro moiety to the primary amine.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, scale-up (>5g), and minimizing chemical waste.

Reagents & Equipment
  • Substrate: 4-nitro-2,6-diisopropylphenol (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk). Load: 5-10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Isopropyl groups increase lipophilicity; if solubility is poor in pure alcohol, use 10% EtOAc/MeOH.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
  • Equipment: 3-neck round bottom flask, vacuum/inert gas manifold (Schlenk line).

Step-by-Step Procedure
  • Inert Setup: Evacuate reaction vessel and backfill with Argon (

    
    ) or Nitrogen (
    
    
    
    ) three times.
  • Solvation: Dissolve the nitro-phenol substrate in deoxygenated MeOH (approx. 10 mL/g).

    • Expert Insight: Sparge the solvent with argon for 15 minutes prior to use. Dissolved oxygen leads to immediate oxidation of the product amine.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert blanket.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with

      
       gas. Attach a double-balloon reservoir. Stir vigorously at RT for 4–6 hours.
      
    • Method B (Pressure): Pressurize to 40 psi. Shake/stir for 1–2 hours.

  • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting material (yellow spot) should disappear; the product (often UV active, stains with Ninhydrin) will appear at a lower

    
    .
    
  • Workup (The Critical Step):

    • Filter the mixture through a pad of Celite under an inert atmosphere (or keep the filter cake wet with solvent at all times) to remove Pd/C.

    • Warning: Do not suck the catalyst dry in air; it may ignite.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at

    
    .
    
  • Storage: Store the resulting off-white solid under Argon at

    
    .
    

Protocol B: Sodium Dithionite Reduction ( )

Best for: Labs lacking hydrogenation equipment, small scale (<1g), or safety-restricted environments.

Reagents & Equipment[1]
  • Substrate: 4-nitro-2,6-diisopropylphenol.[1]

  • Reducing Agent: Sodium Dithionite (

    
    , 3-4 equiv).
    
  • Solvent: THF/Water (1:1 mixture) or EtOH/Water.

  • Base: Saturated Sodium Bicarbonate (

    
    ) or dilute Ammonia (
    
    
    
    ).
Step-by-Step Procedure
  • Dissolution: Dissolve substrate in THF. Add an equal volume of water. The mixture may be biphasic.

  • Reagent Addition: Add solid Sodium Dithionite in portions over 20 minutes while stirring.

    • Observation: The reaction is exothermic. Maintain temperature

      
      .
      
  • Reaction: Stir at 40–50°C for 2–3 hours. The deep yellow color of the nitrophenol should fade to a pale suspension.

  • Workup:

    • Adjust pH to ~8 using saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine.

    • Dry over

      
       (Sodium Sulfate).
      
  • Purification: If the product is colored (brown/purple), rapid filtration through a short silica plug (eluting with EtOAc) is required to remove oxidized quinoid impurities.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the optimal method and the critical checkpoints for success.

Workflow Start Start: Define Scale & Equipment CheckH2 Is H₂ Pressure Equip Available? Start->CheckH2 MethodA Route A: Pd/C Hydrogenation (High Purity/Scale) CheckH2->MethodA Yes MethodB Route B: Dithionite Reduction (Benchtop/Mild) CheckH2->MethodB No InertFilter CRITICAL: Filter under Argon (Prevent Oxidation) MethodA->InertFilter QC QC: NMR & Color Check InertFilter->QC PhaseCheck Check Solubility (THF/Water System) MethodB->PhaseCheck PhaseCheck->QC Storage Store: -20°C under Argon QC->Storage Pass

Figure 2: Decision tree and workflow for the reduction of hindered nitrophenols.

Analytical Validation & Troubleshooting

Expected Data
MetricSpecificationNotes
Appearance Off-white / Pale crystalline solidTurns brown/purple if oxidized.[2]
¹H NMR (CDCl₃)

~3.5-4.5 ppm (Broad s, 2H)
Represents the new

group.
¹H NMR (Aromatic) Upfield shiftProtons ortho to the amine shift upfield compared to the nitro precursor.
TLC (

)
Lower than substrateAmine is more polar than Nitro.
Troubleshooting Guide
  • Problem: Reaction stalls (incomplete conversion).

    • Cause: Steric hindrance of isopropyl groups preventing adsorption on Pd.

    • Fix: Increase pressure (if using

      
      ) or add 5% Acetic Acid to the solvent to protonate the amine product, preventing catalyst poisoning.
      
  • Problem: Product turns purple immediately upon drying.

    • Cause: Formation of the quinone imine via oxidation.

    • Fix: Add a trace of ascorbic acid during workup or store as the HCl salt (precipitate with HCl/Ether), which is significantly more stable.

References

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol) by isopropylation of phenol.[3][4] RSC Advances, 4, 32467-32474.[3]

  • Hartman, W. W., & Silloway, H. L. 2-Amino-4-nitrophenol.[5] Organic Syntheses, Coll.[5][1] Vol. 3, p.82 (1955). (Procedure adapted for dithionite/sulfide reduction mechanics).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol.

  • Coffield, T. H., et al. (1957). Some reductions of 2,6-dialkylphenols.[6] Journal of the American Chemical Society.[6] (Foundational chemistry for hindered phenol reduction).

Sources

Application

Application Note: Derivatization Strategies and Protocols for 4-Amino-2,6-diisopropylphenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary 4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4)[1], co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4)[1], commonly referred to as 4-aminopropofol, is a highly versatile synthetic building block in medicinal chemistry[2]. As a primary amine derivative of the widely used intravenous anesthetic propofol, it serves as a critical synthon for developing prodrugs, target-specific conjugates, and bioactive sulfonamides[3]. This application note details the mechanistic rationale, quantitative reaction parameters, and validated protocols for the selective derivatization of 4-aminopropofol.

Mechanistic Rationale & Experimental Design

The derivatization of 4-amino-2,6-diisopropylphenol presents a classic chemoselectivity challenge: the molecule possesses both an aromatic amine (-NH


) and a phenolic hydroxyl (-OH) group. However, the unique steric environment of the propofol scaffold dictates its reactivity.
  • Steric Shielding of the Phenol: The hydroxyl group is flanked by two bulky isopropyl groups at the 2- and 6-positions. This severe steric hindrance significantly impedes O-acylation or O-alkylation.

  • Enhanced Nucleophilicity of the Amine: The primary amine at the 4-position is unhindered and inherently more nucleophilic than the phenolic oxygen.

  • Causality in Protocol Design: Because of this differential reactivity, selective N-acylation and N-sulfonylation can be achieved without the need for transient protecting groups on the phenol[4]. By utilizing mild bases (e.g., sodium bicarbonate or triethylamine) and controlling the temperature, electrophiles such as acid chlorides and sulfonyl chlorides react exclusively at the nitrogen center[3].

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for standard derivatization workflows.

Derivatization TypeElectrophile / ReagentBase / CatalystSolvent SystemTemp (°C)Time (h)Typical Yield (%)
N-Acylation (Amide)2-Thiophenecarbonyl chlorideNaHCO

(aq)
Ethyl Acetate / Water0 to 251.080 - 85
Sulfonamidation Benzenesulfonyl chloride analogsTriethylamine (Et

N)
Ethyl Acetate503.070 - 75
Oxidative Deamination Oxidizing agents (e.g., Ag

O)
Acidic conditionsAqueous / Organic252.0~53

Step-by-Step Experimental Protocols

Protocol A: Selective N-Acylation (Synthesis of Amide Conjugates)

This protocol outlines the synthesis of 4-(2-thienylcarbonyl)-amino-2,6-diisopropylphenol, demonstrating a highly efficient biphasic Schotten-Baumann-type reaction[4].

  • Preparation : In a round-bottom flask under an N

    
     atmosphere, dissolve 2.91 g of 4-amino-2,6-diisopropylphenol hydrochloride in 90 mL of ethyl acetate.
    
  • Base Addition : Add 80 mL of distilled water followed by 8.0 g of sodium hydrogen carbonate (NaHCO

    
    ). Stir vigorously to establish a biphasic system and cool the mixture in an ice bath (0–5 °C).
    
    • Causality/Rationale: The biphasic system acts as a sink for the generated HCl, while the mild, inorganic base prevents the unwanted deprotonation and subsequent O-acylation of the sterically hindered phenol.

  • Electrophile Addition : Dissolve 1.47 g of 2-thiophenecarbonyl chloride in 10 mL of methylene chloride. Add this solution dropwise to the reaction mixture over a period of 30 minutes to prevent exothermic side reactions[4].

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 1 hour.

  • Workup : Separate the organic layer. Wash sequentially with distilled water, 10% HCl (to remove unreacted amine), and brine. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification : Recrystallize the crude solid from a chloroform-hexane mixture to yield the pure N-acyl derivative.

Protocol B: N-Sulfonylation (Synthesis of Bioactive Sulfonamides)

This method is utilized for synthesizing complex benzenesulfonamide derivatives, which are frequently evaluated for their distinct pharmacological properties[3].

  • Preparation : Suspend 29.1 g of 4-amino-2,6-diisopropylphenol in 450 mL of ethyl acetate[3].

  • Coupling : In a separate flask, prepare a solution of the target sulfonyl chloride (e.g., 17.5 g of 5-(4-chloro-3-chlorosulfonylphenyl)-5-hydroxy-1-methyl-2-pyrrolidone) and 22.7 g of triethylamine (Et

    
    N) in 200 mL of ethyl acetate.
    
  • Addition : Add the amine suspension in portions to the sulfonyl chloride solution.

    • Causality/Rationale: Et

      
      N serves as both an acid scavenger and a catalytic nucleophile, ensuring rapid conversion without deprotonating the phenol.
      
  • Heating : Heat the mixture to 50 °C and stir for 3 hours[3]. Monitor via Thin Layer Chromatography (TLC) on silica gel until the primary amine is entirely consumed.

  • Workup : Cool to room temperature, quench with water, and separate the organic phase. Extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with water, dry over Na

    
    SO
    
    
    
    , and evaporate the solvent.
  • Purification : Recrystallize the resulting solid from acetonitrile to achieve high purity[3].

Protocol C: Oxidation to Quinone Metabolites

4-Aminopropofol is a direct intermediate in the synthesis of 2,6-diisopropyl-1,4-quinone, a major non-conjugated metabolite of propofol used as a standard in pharmacokinetic GC/IT-MS quantification[5].

  • Preparation : Dissolve 4-aminopropofol chloride in an acidic aqueous solution.

  • Oxidation : Introduce a suitable oxidizing agent (e.g., silver oxide or acidic dichromate) under controlled room temperature conditions.

    • Causality/Rationale: The electron-rich nature of the 4-aminophenol ring makes it highly susceptible to oxidation, driving the rapid formation of the stable 1,4-quinone structure[5].

  • Extraction : Extract the resulting 2,6-diisopropyl-1,4-quinone into an organic solvent (e.g., diethyl ether).

  • Purification : Purify via silica gel flash chromatography to achieve the analytical-grade standard required for mass spectrometry.

Workflow & Pathway Visualization

Derivatization Propofol Propofol (2,6-diisopropylphenol) Nitro 4-Nitropropofol Propofol->Nitro Nitration (NaNO3 / H+) Amino 4-Amino-2,6-diisopropylphenol (Core Synthon) Nitro->Amino Reduction Amide N-Acyl Derivatives (Amide Prodrugs) Amino->Amide R-COCl, NaHCO3 Ethyl Acetate / H2O Sulfonamide Sulfonamide Derivatives (Bioactive Probes) Amino->Sulfonamide R-SO2Cl, Et3N Ethyl Acetate, 50°C Quinone 2,6-Diisopropyl-1,4-quinone (Metabolite) Amino->Quinone Oxidation (Ag2O / H+)

Fig 1: Derivatization pathways of 4-amino-2,6-diisopropylphenol to key conjugates and metabolites.

References

  • Title: 4-aminophenol derivatives and processes for preparing the same (US Patent 5,047,555)
  • Title: Benzenesulfonamide derivatives and a process for the medical use thereof (US Patent 4,849,444)
  • Title: Assessment of propofol anesthesia in the rabbit Source: Universidade de Trás-os-Montes e Alto Douro (UTAD) URL: [Link]

  • Title: 4-Amino-2,6-diisopropyl-phenol Bioassay & Chemical Properties Source: Chemsrc URL: [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Amino Acid-Based Propofol Prodrugs for Enhanced Clinical Utility

Abstract Propofol (2,6-diisopropylphenol) is a cornerstone of intravenous anesthesia, prized for its rapid onset and short duration of action.[1][2] However, its clinical use is hampered by poor water solubility, necessi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Propofol (2,6-diisopropylphenol) is a cornerstone of intravenous anesthesia, prized for its rapid onset and short duration of action.[1][2] However, its clinical use is hampered by poor water solubility, necessitating lipid emulsion formulations that can cause pain on injection, hyperlipidemia, and risks of bacterial contamination.[1][3][4] This document details the rationale, design, and synthesis of water-soluble propofol prodrugs using amino acid derivatives. By covalently linking amino acids to the propofol molecule, we can overcome its solubility limitations and mitigate formulation-related side effects.[5][6] These prodrugs are designed to be stable in formulation but rapidly cleaved by endogenous enzymes in vivo to release the active propofol. We provide detailed, field-tested protocols for the synthesis, purification, and characterization of a representative glycine-propofol prodrug, along with methods for evaluating its stability and enzymatic release profile.

Part 1: Rationale and Design Principles

The Propofol Problem: A Need for Innovation

Propofol's hydrophobicity (pKa ~11) makes it insoluble in aqueous solutions at physiological pH.[7] The standard lipid emulsion (e.g., Diprivan®) effectively solubilizes the drug but is responsible for several clinical drawbacks:

  • Pain on Injection: A common side effect caused by the direct activation of the TRPA1 pain receptor by free propofol in the aqueous phase of the emulsion.[1]

  • Hyperlipidemia: Long-term infusions can elevate serum lipid levels.[3]

  • Bacterial Contamination Risk: Lipid emulsions can support microbial growth.[3]

The development of a water-soluble prodrug addresses these challenges at a molecular level, eliminating the need for a lipid-based carrier.[4][7]

Amino Acids as Ideal Promoieties

While the phosphate ester prodrug, fospropofol, was the first water-soluble version approved, its use has been associated with side effects like paresthesia, potentially due to the accumulation of the phosphate moiety.[5][8][9] Amino acid-based prodrugs offer a superior alternative for several reasons:

  • Enhanced Water Solubility: The ionizable amino and carboxyl groups of the amino acid promoiety dramatically increase the aqueous solubility of the conjugate, allowing for simple saline-based formulations.[5][8]

  • Biocompatibility: Amino acids are natural, endogenous compounds, minimizing the risk of toxicity from the cleaved promoiety.

  • Tunable Cleavage Rates: The choice of the specific amino acid and the nature of the linker can modulate the rate of enzymatic hydrolysis, allowing for fine-tuning of the propofol release profile.[5][10] Studies have shown that amino acid prodrugs can be designed for faster propofol release compared to phosphate prodrugs.[5][8]

  • Targeted Delivery: The high expression of amino acid transporters (like PEPT1/PEPT2) and peptidases in certain tissues could potentially be harnessed for targeted drug delivery.[11]

Mechanism of Action: Enzymatic Bioactivation

The core principle of this prodrug strategy is in vivo enzymatic cleavage. The amino acid is linked to propofol's phenolic hydroxyl group via an ester bond. After intravenous administration, this ester bond is a target for endogenous enzymes, primarily plasma and liver esterases, which hydrolyze the bond to release propofol and the free amino acid.[11]

Caption: Enzymatic cleavage of the amino acid-propofol prodrug.

Part 2: Synthesis and Characterization Protocols

General Synthetic Workflow

The synthesis of an amino acid-propofol conjugate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves:

  • Protection: The amino group of the amino acid is protected (e.g., as a Boc or Cbz derivative) to prevent side reactions during the coupling step.

  • Coupling: The protected amino acid is chemically coupled to the hydroxyl group of propofol to form an ester bond.

  • Deprotection: The protecting group is removed from the amino group to yield the final prodrug, often as a salt (e.g., hydrochloride or trifluoroacetate) to enhance stability and solubility.

  • Purification: The final compound is purified using techniques like column chromatography or recrystallization.

Caption: General workflow for amino acid-propofol prodrug synthesis.

Protocol: Synthesis of Glycine-Propofol HCl

This protocol describes the synthesis of 2,6-diisopropylphenyl 2-aminoacetate hydrochloride, a representative prodrug.

Materials and Reagents:

  • Glycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM) - Anhydrous

  • Propofol (2,6-diisopropylphenol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydrochloric acid (4M in Dioxane)

  • Ethyl acetate, Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

Step 1: N-Boc-Glycine Synthesis

  • Dissolve Glycine (1.0 eq) in a 1:1 mixture of Dioxane and 1M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield N-Boc-Glycine as a white solid.

    • Causality Note: The Boc group protects the nucleophilic amine, preventing it from reacting with the EDC coupling agent in the next step. The basic conditions of the protection reaction deprotonate the carboxylic acid, but the amine remains the primary nucleophile for reaction with Boc-anhydride.

Step 2: Coupling of N-Boc-Glycine to Propofol

  • Dissolve N-Boc-Glycine (1.2 eq), Propofol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add EDC·HCl (1.3 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the protected intermediate, tert-butyl (2-((2,6-diisopropylphenyl)oxy)-2-oxoethyl)carbamate.

    • Causality Note: EDC is a zero-length crosslinker that activates the carboxyl group of N-Boc-Glycine, forming a highly reactive O-acylisourea intermediate. DMAP acts as a catalyst, facilitating the nucleophilic attack by propofol's hydroxyl group to form the ester bond.[3]

Step 3: Deprotection to Yield Glycine-Propofol HCl

  • Dissolve the purified protected intermediate from Step 2 in a minimal amount of anhydrous DCM or ethyl acetate.

  • Add an excess of 4M HCl in Dioxane (e.g., 10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the mixture in vacuo. If a solid precipitate forms, it can be collected by filtration and washed with cold diethyl ether.

  • The resulting solid is the crude Glycine-Propofol hydrochloride salt. Further purification can be achieved by recrystallization if necessary.

    • Causality Note: The strongly acidic conditions cleave the acid-labile tert-butyloxycarbonyl (Boc) group, releasing CO₂ and tert-butanol, and yielding the primary amine as its hydrochloride salt.

Characterization

The identity and purity of the final product must be confirmed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expect to see characteristic peaks for the propofol isopropyl groups, the aromatic ring, the glycine methylene protons, and the amine protons.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized compound.

  • HPLC: To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water/acetonitrile (containing 0.1% TFA or formic acid) is a typical starting point.[12]

Part 3: In Vitro Evaluation

Protocol: Enzymatic Cleavage Assay in Plasma

This assay determines the rate at which the prodrug is converted to propofol in a biologically relevant matrix.

  • Prepare a stock solution of the Glycine-Propofol prodrug in saline or buffer (e.g., PBS, pH 7.4).

  • Obtain fresh rat or human plasma (containing anticoagulants like heparin or EDTA).

  • Pre-warm the plasma to 37 °C in a shaking water bath.

  • Initiate the reaction by spiking the plasma with the prodrug stock solution to a final concentration of ~10-100 µM.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to precipitate plasma proteins.

  • Analyze the supernatant for the concentration of the remaining prodrug and the released propofol using a validated LC-MS/MS method.[12]

  • Calculate the half-life (t₁/₂) of the prodrug in plasma.

    • Self-Validation Note: The assay should include a "time zero" sample (quenching solvent added before the prodrug) and a control sample incubated in buffer without plasma to assess non-enzymatic hydrolysis. The disappearance of the prodrug should correlate with the appearance of propofol.

Data Presentation

Data from different amino acid derivatives can be summarized to compare their properties.

Prodrug CandidateAmino AcidWater Solubility (mg/mL)[5]Plasma Half-Life (t₁/₂, min)Anesthetic Onset (s)[5][8]
Propofol-<0.2N/A<10
FospropofolPhosphate>400~8240-480[4][13]
HX0969-Gly-F3Glycine~50Faster than FospropofolShorter than Fospropofol
HX0969-Ala-HClAlanine~246Faster than FospropofolShorter than Fospropofol
Hypothetical Pro-Pro ProlineHighTo be determinedTo be determined

Note: Data for HX0969 derivatives are from literature for comparative purposes.[5]

Conclusion

The synthesis of amino acid-propofol prodrugs represents a highly promising strategy to overcome the formulation challenges of propofol. This approach not only enhances water solubility, thereby eliminating injection pain and risks associated with lipid emulsions, but also allows for the modulation of pharmacokinetic profiles through rational selection of the amino acid promoiety. The protocols provided herein offer a robust framework for the synthesis, characterization, and preclinical evaluation of these next-generation anesthetic agents, paving the way for safer and more efficient clinical applications.

References

  • Fospropofol: Clinical Pharmacology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • An improved design of water-soluble propofol prodrugs characterized by rapid onset of action. (2014). Anesthesia & Analgesia. Retrieved March 7, 2026, from [Link]

  • Propofol - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Propofol phosphate, a water-soluble propofol prodrug: in vivo evaluation. (2002). Anesthesia & Analgesia. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. (2020). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Fospropofol | C13H21O5P | CID 3038498 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Pain on propofol injection: Causes and remedies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Fospropofol Disodium? (2024). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. (2020). PubMed. Retrieved March 7, 2026, from [Link]

  • Fospropofol - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Propofol Phosphate, a Water-Soluble Propofol Prodrug:In Vivo Evaluation. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • (PDF) An Improved Design of Water-Soluble Propofol Prodrugs Characterized by Rapid Onset of Action. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. (2020). Figshare. Retrieved March 7, 2026, from [Link]

  • Propofol. (2025). Deranged Physiology. Retrieved March 7, 2026, from [Link]

  • Regulatory mechanisms of fospropofol on cerebral blood flow and metabolism and its clinical applications: Recent advances - PMC. (2025). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs - Journal of Medicinal Chemistry. (2020). ACS Publications. Retrieved March 7, 2026, from [Link]

  • An improved water-soluble prodrug of propofol with high molecular utilization and rapid onset of action. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and characterization of novel quick-release propofol prodrug via lactonization. (2013). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis and characterization of novel quick-release propofol prodrug via lactonization | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Amino acid derived prodrugs of propofol, compositions and uses thereof. (n.d.). Google Patents.
  • Amino Acids in the Development of Prodrugs. (2018). MDPI. Retrieved March 7, 2026, from [Link]

  • Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol - PMC. (2022). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. (n.d.). LabMedica. Retrieved March 7, 2026, from [Link]

  • Below a few processes are listed where proteolytic enzymes act on a protein substrate. (n.d.). Technical University of Denmark. Retrieved March 7, 2026, from [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Enzymatic Cleavage of Proteins. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. (2024). Asian Journal of Pharmaceutics. Retrieved March 7, 2026, from [Link]

  • Effects of anesthetic propofol on release of amino acids from the spinal cord during visceral pain. (2010). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Application

Synthesis of Schiff bases from 4-amino-2,6-diisopropylphenol

Application Note: Synthesis and Isolation of Redox-Active Schiff Bases from 4-Amino-2,6-diisopropylphenol Executive Summary & Scientific Rationale Schiff bases—imines characterized by the azomethine (-HC=N-) linkage—are...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of Redox-Active Schiff Bases from 4-Amino-2,6-diisopropylphenol

Executive Summary & Scientific Rationale

Schiff bases—imines characterized by the azomethine (-HC=N-) linkage—are highly privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, antifungal, and anticancer activities[1][2][3]. Beyond drug development, they serve as highly tunable, robust ligands in transition metal coordination chemistry.

The utilization of 4-amino-2,6-diisopropylphenol (CAS: 1988-15-4)[4] as the primary amine precursor introduces a critical structural advantage. The bulky 2,6-diisopropyl groups provide profound steric hindrance around the phenolic hydroxyl group. This steric shielding effectively suppresses unwanted side reactions (such as etherification or oxidation) at the phenol oxygen, directing chemoselective condensation exclusively at the unhindered para-amino group. Consequently, the resulting Schiff bases retain a redox-active, antioxidant phenol moiety, making them exceptionally valuable for developing dual-action therapeutics and sterically demanding catalytic ligands.

Mechanistic Causality & Experimental Design

The formation of a Schiff base is a reversible addition-elimination reaction. Achieving high yields requires precise control over the activation energy barriers and the reaction equilibrium[1].

  • Electrophilic Activation (Catalyst Choice): The carbonyl oxygen of the target aldehyde is protonated using a catalytic amount of glacial acetic acid. This lowers the LUMO of the carbonyl, increasing its electrophilicity. Crucially, the acid concentration must remain strictly catalytic; excessive acid will protonate the amine, rendering it non-nucleophilic and halting the reaction pathway.

  • Hemiaminal Formation & Dehydration: The nucleophilic amine attacks the activated carbonyl to form a tetrahedral hemiaminal intermediate. Subsequent proton transfer and the elimination of a water molecule yield the stable azomethine linkage.

  • Thermodynamic Driving Force (Solvent Choice): Because the reaction produces water, it is inherently reversible. Absolute ethanol is selected as the solvent because both starting materials are highly soluble at reflux (approx. 78°C). However, the bulky, hydrophobic Schiff base product typically exhibits significantly lower solubility in cold ethanol. This allows for spontaneous crystallization upon cooling, effectively removing the product from the solution and driving the equilibrium forward via Le Chatelier's principle.

Mechanistic Pathway Visualization

SchiffBaseSynthesis Start 4-Amino-2,6-diisopropylphenol + Aromatic Aldehyde Activation Acid Activation (Glacial AcOH Catalyst) Start->Activation Mix in Solvent Hemiaminal Nucleophilic Attack (Hemiaminal Intermediate) Activation->Hemiaminal Protonation of C=O Dehydration Dehydration (-H2O) Reflux in Absolute EtOH Hemiaminal->Dehydration Proton Transfer Validation TLC Monitoring (Amine Consumption) Dehydration->Validation 2-4 Hours Isolation Cooling & Filtration (Crystallization) Validation->Isolation If Complete

Workflow for the acid-catalyzed synthesis of Schiff bases from 4-amino-2,6-diisopropylphenol.

Step-by-Step Protocol: Synthesis Workflow

Self-Validating System: This protocol incorporates in-process Thin Layer Chromatography (TLC) controls to ensure empirical validation before proceeding to isolation.

Materials Required:

  • 4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4, Purity ≥97%)

  • Aromatic Aldehyde (e.g., Salicylaldehyde, Benzaldehyde, 2-Pyridinecarboxaldehyde)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid

  • TLC Plates (Silica gel 60 F254)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of 4-amino-2,6-diisopropylphenol in 15 mL of absolute ethanol.

  • Addition: Slowly add 2.0 mmol (1.0 equivalent) of the selected aromatic aldehyde to the stirring solution.

  • Catalysis: Add exactly 2 drops of glacial acetic acid to the mixture to activate the carbonyl group without neutralizing the amine. Attach a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux (78°C) using an oil bath or heating mantle. Maintain vigorous stirring.

  • In-Process Monitoring (Validation): After 1.5 hours, sample the reaction. Perform TLC using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is validated as complete when the highly polar amine spot is entirely consumed and replaced by a new, less polar (often highly colored) spot corresponding to the imine product.

  • Isolation: Once TLC confirms completion (typically 2–4 hours), remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize product precipitation.

  • Filtration: Collect the precipitated Schiff base via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove any unreacted aldehyde and trace impurities.

  • Purification: Recrystallize the crude product from a minimal amount of boiling ethanol. Dry the purified crystals under a vacuum desiccator overnight.

Quantitative Data Summary

The following table summarizes representative reaction times and optimized yields for various aldehyde substrates when condensed with 4-amino-2,6-diisopropylphenol under the described protocol. These parameters align with established high-yield azomethine condensation benchmarks (typically 53–95%)[1][3].

Aldehyde SubstrateReaction Time (h)CatalystIsolated Yield (%)Typical Product Appearance
Benzaldehyde 2.5AcOH (cat.)85Yellow crystalline solid
Salicylaldehyde 3.0AcOH (cat.)88Bright orange solid
4-Methoxybenzaldehyde 4.0AcOH (cat.)79Pale yellow powder
2-Pyridinecarboxaldehyde 2.0AcOH (cat.)91Deep yellow needles

References

1.[4] Ambeed. "1988-15-4 | 4-Amino-2,6-diisopropylphenol." Ambeed Chemical Catalog. Available at: 2.[1] Chemical Review and Letters. "Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases." Chem Rev Lett, 6 (2023) 2-6. Available at: 3.[2] GSC Biological and Pharmaceutical Sciences. "Biological applications of Schiff bases: An overview." GSC Online Press, 2022, 21(03), 203–215. Available at: 4.[3] MDPI. "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules, 2023. Available at:

Sources

Method

Determining the Solubility of 4-Amino-2,6-diisopropylphenol in Organic Solvents: An Application Guide

Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 4-Amino-2,6-diisopropylphenol in various organic sol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 4-Amino-2,6-diisopropylphenol in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide focuses on robust, field-proven methodologies. It combines theoretical principles for rational solvent selection with detailed, step-by-step protocols for experimental solubility determination using the established shake-flask method. Furthermore, it outlines analytical procedures for accurate quantification, ensuring the generation of reliable and reproducible data critical for formulation development, process chemistry, and preclinical studies.

Introduction: The Significance of 4-Amino-2,6-diisopropylphenol

4-Amino-2,6-diisopropylphenol is a substituted phenol derivative of significant interest in pharmaceutical and chemical research. As an analog of the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol), it presents a unique scaffold for the development of new chemical entities. The introduction of an amino group at the para-position of the phenol ring drastically alters the molecule's physicochemical properties, including its polarity, basicity, and hydrogen bonding capabilities. These changes have profound implications for its biological activity, metabolic stability, and formulation characteristics.

Understanding the solubility of 4-Amino-2,6-diisopropylphenol in a range of organic solvents is a critical first step in its development pathway. This knowledge is paramount for:

  • Drug Formulation: Developing suitable delivery systems, whether for oral, parenteral, or topical administration.

  • Process Chemistry: Designing efficient crystallization, purification, and reaction protocols.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

  • Analytical Method Development: Selecting appropriate mobile phases for chromatographic analysis.

This guide provides the foundational knowledge and practical protocols to empower researchers to generate high-quality solubility data for 4-Amino-2,6-diisopropylphenol.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. It is governed by the principle that "like dissolves like," which can be more quantitatively described by intermolecular forces and thermodynamic models.

Intermolecular Interactions

The dissolution of 4-Amino-2,6-diisopropylphenol in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key forces at play include:

  • Van der Waals Forces: London dispersion forces are present in all molecules and increase with molecular size and surface area. The bulky isopropyl groups on the target molecule contribute significantly to these interactions.

  • Dipole-Dipole Interactions: The polar phenol and amino groups create a molecular dipole, leading to electrostatic interactions with polar solvent molecules.

  • Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This is a critical factor in the solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

Predictive Models for Solvent Selection

While experimental determination is the gold standard, theoretical models can aid in the rational selection of solvents, saving time and resources.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh)[1][2]. A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSPs of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity[2].

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent[3][4][5]. It is particularly useful for screening a large number of solvents and can provide a good qualitative ranking of solubility[4].

Physicochemical Properties of 4-Amino-2,6-diisopropylphenol

A foundational understanding of the molecule's properties is essential for interpreting solubility data.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO[6]
Molecular Weight 193.29 g/mol [6]
IUPAC Name 4-amino-2,6-di(propan-2-yl)phenol[6]
Appearance (Expected) Solid-
XLogP3 3.1[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
pKa (predicted) Amino group: ~4-5; Phenolic group: ~10-11-

The presence of both a basic amino group and an acidic phenolic group means the molecule is amphoteric. Its solubility in protic solvents will be influenced by pH. The XLogP3 value suggests a significant non-polar character, primarily due to the diisopropyl groups, but the polar amino and hydroxyl groups will enhance solubility in more polar solvents compared to its parent compound, propofol.

Experimental Determination of Solubility

The following section details a robust protocol for determining the equilibrium solubility of 4-Amino-2,6-diisopropylphenol in organic solvents using the shake-flask method, which is widely recommended by regulatory bodies and considered the gold standard[7][8][9].

Materials and Equipment
  • 4-Amino-2,6-diisopropylphenol (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis spectrophotometer

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Amino-2,6-diisopropylphenol B Add known volume of organic solvent A->B to vial C Seal vials and place on orbital shaker B->C D Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Allow vials to stand to let solid settle D->E F Centrifuge or filter the supernatant E->F G Prepare serial dilutions of the clear supernatant F->G H Quantify concentration using HPLC-UV or UV-Vis Spectroscopy G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Amino-2,6-diisopropylphenol to a series of vials. An amount that is visually in excess after equilibration is sufficient.

    • Accurately add a known volume (e.g., 2-5 mL) of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a constant agitation speed (e.g., 150-200 rpm)[9].

    • Allow the samples to equilibrate for a sufficient time to reach a steady state. A period of 24 to 48 hours is typically adequate for most systems[9]. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that equilibrium has been reached.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter an aliquot of the supernatant through a chemically-resistant syringe filter (e.g., PTFE or nylon, depending on the solvent)[10]. This step is critical to prevent undissolved solid particles from inflating the measured concentration.

  • Quantification of Solute Concentration:

    • Immediately after separation, accurately dilute an aliquot of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification Methods

HPLC is the preferred method for its specificity and sensitivity, especially in complex matrices.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol is a good starting point for reversed-phase HPLC[11][12][13].

  • Column: A C18 column is typically suitable for this type of analyte[14].

  • Detection: Aromatic amines and phenols exhibit strong UV absorbance. A wavelength between 270-290 nm is likely to provide good sensitivity[14].

  • Calibration: Prepare a series of standard solutions of 4-Amino-2,6-diisopropylphenol of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area against concentration.

  • Analysis: Inject the diluted samples and determine their concentration from the calibration curve.

This method is faster but less specific than HPLC. It is suitable for pure solvent systems where there are no interfering substances.

  • Wavelength Selection: Scan a dilute solution of 4-Amino-2,6-diisopropylphenol in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax)[15][16][17].

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Create a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).

  • Analysis: Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner.

Template for Solubility Data

Researchers should use the following table to record their experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Qualitative Description
Methanol25Experimental ValueCalculated Valuee.g., Very Soluble
Ethanol25Experimental ValueCalculated Valuee.g., Freely Soluble
Isopropanol25Experimental ValueCalculated Valuee.g., Soluble
Acetone25Experimental ValueCalculated Valuee.g., Very Soluble
Ethyl Acetate25Experimental ValueCalculated Valuee.g., Soluble
Dichloromethane25Experimental ValueCalculated Valuee.g., Sparingly Soluble
Toluene25Experimental ValueCalculated Valuee.g., Slightly Soluble
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Valuee.g., Very Soluble
N,N-Dimethylformamide (DMF)25Experimental ValueCalculated Valuee.g., Very Soluble

Qualitative descriptions can be based on standard pharmacopeial definitions.

Expected Solubility Trends

Based on the structure of 4-Amino-2,6-diisopropylphenol and the properties of common organic solvents, the following trends can be anticipated:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors, and in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the -OH and -NH2 groups.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

  • Lower Solubility: Expected in non-polar aprotic solvents like toluene, where the primary interactions would be weaker van der Waals forces. The bulky non-polar isopropyl groups may provide some affinity for less polar solvents compared to a smaller molecule like 4-aminophenol[18][19][20].

Troubleshooting and Considerations

  • Incomplete Equilibration: If solubility values increase with longer incubation times, equilibrium has not been reached. Extend the shaking time.

  • Compound Instability: Some phenolic compounds can be susceptible to oxidation. It may be necessary to conduct experiments under an inert atmosphere (e.g., nitrogen or argon) if degradation is observed.

  • Solvent Purity: The presence of water or other impurities in the solvents can significantly affect solubility. Use high-purity, anhydrous solvents where appropriate.

  • pH Effects: For protic solvents, trace acidic or basic impurities can alter the ionization state of the amphoteric target molecule, thereby affecting its solubility.

Conclusion

This application note provides a comprehensive framework for the systematic determination of the solubility of 4-Amino-2,6-diisopropylphenol in organic solvents. By combining theoretical principles for solvent selection with a detailed, practical protocol for the shake-flask method and subsequent analytical quantification, researchers can generate the reliable data necessary to advance their research and development objectives. The methodologies described herein are robust, widely accepted, and will enable a thorough characterization of this promising molecule's solubility profile, a critical parameter for its successful application in the pharmaceutical and chemical industries.

References

  • Asian Journal of Pharmaceutical Analysis. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. [Link]

  • Research Square. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]

  • Klajmon, M., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Industrial & Engineering Chemistry Research. [Link]

  • PubChem. (n.d.). 4-Amino-2,6-diisopropylphenol. National Center for Biotechnology Information. [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Edinburgh Instruments. (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • PubMed. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • ResearchGate. (2024). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • Solubility of Things. (n.d.). 4-Aminophenol. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. [Link]

  • Kajay Remedies. (n.d.). 4 Aminophenol (Para Amino Phenol) | CAS 123-30-8. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. [Link]

  • SlideShare. (n.d.). Determination of Wine Color and Total Phenol Content using the LAMBDA PDA UV/Vis Spectrophotometers. [Link]

  • Vicente, F., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

Sources

Application

Application Note: Storage, Handling, and Stabilization Protocols for Amino-Alkylphenols

Executive Summary: The Dual-Reactivity Challenge Amino-alkylphenols (e.g., 2-amino-4-tert-butylphenol, dopamine analogs, tyramine derivatives) represent a unique class of "Janus" molecules in drug discovery and organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Reactivity Challenge

Amino-alkylphenols (e.g., 2-amino-4-tert-butylphenol, dopamine analogs, tyramine derivatives) represent a unique class of "Janus" molecules in drug discovery and organic synthesis. Their utility stems from their dual functionality: a nucleophilic amine and an electron-rich phenol ring. However, this same electronic richness makes them exceptionally prone to oxidative degradation.

The Core Problem: These compounds are not just air-sensitive; they are autocatalytic under improper conditions. The presence of trace metals or alkaline pH accelerates the conversion of the colorless phenol into dark, insoluble quinone-based polymers (often observed as "pinking" or "browning" of the sample).

This guide provides a self-validating, rigorous protocol to maintain >99% purity during storage and experimental handling.

Chemical Instability Mechanisms: The "Why"

To preserve these compounds, one must understand the degradation pathway. The primary failure mode is Oxidative Dehydrogenation .

  • Protonation State Matters: In their free-base form, the amine is basic (

    
    ) and the phenol is acidic (
    
    
    
    ). In solution, they often exist as zwitterions. High pH strips the phenolic proton, creating a phenolate anion—the most electron-rich and oxidation-prone species.
  • The Quinone Cascade: The phenol oxidizes to a radical, then to a Quinone Imine . This electrophilic intermediate reacts with remaining unoxidized amine (Michael addition), leading to dimers, oligomers, and the characteristic dark melanin-like pigments.

Visualization: The Oxidative Degradation Pathway

The following diagram illustrates the critical "Point of No Return" (Quinone Imine formation) that this protocol aims to prevent.

OxidationPathway Start Amino-Alkylphenol (Colorless/White) Trigger Trigger: O2 + Base/Light/Metal Start->Trigger Intermediate Semiquinone Radical Trigger->Intermediate - 1e- / - H+ Critical Quinone Imine (Electrophilic/Reactive) Intermediate->Critical - 1e- / - H+ End Polymer/Oligomer (Dark Brown/Black) Critical->End + Nucleophile (Self-Reaction) End->Trigger Autocatalysis

Figure 1: The oxidative cascade from stable phenol to insoluble polymer. Note that the Quinone Imine is the critical reactive intermediate.

Storage Protocols: The "Cold & Dark" Matrix

Effective storage requires a multi-barrier approach.[1][2] The alkyl group (e.g., tert-butyl) often adds lipophilicity but does not sufficiently sterically hinder oxidation of the hydroxyl group.

Table 1: Storage Condition Matrix
ParameterStandard (Poor) PracticeRecommended Protocol (High Integrity) Mechanistic Rationale
Atmosphere Ambient AirArgon Overlay (Preferred over

)
Argon is denser than air, forming a stable "blanket" over the solid surface, whereas

can mix more easily with headspace air.
Temperature Room Temp (

)
-20^\circ C (Long Term)Arrhenius equation dictates that lowering T significantly retards reaction kinetics.
Container Clear Glass / PlasticAmber Glass with PTFE-lined capBlocks UV light (photo-oxidation trigger). PTFE prevents phenol from leaching plasticizers from standard caps.
Physical State Free BaseHCl or Tartrate Salt Protonating the amine (converting to salt) removes the basic catalyst, significantly stabilizing the molecule.
Desiccation NoneDesiccator Cabinet Hygroscopic amine salts absorb water, which facilitates proton transfer and oxidation.

Handling & Solubilization Protocols

Directive: Do not treat amino-alkylphenols like standard organic solids. Treat them as Transition Metal Catalysts in terms of sensitivity.

Protocol A: The "Inert Weighing" Workflow

Use this for purities >98% or expensive derivatives.

  • Equilibration: Remove the storage vial from the freezer and allow it to warm to room temperature inside a desiccator before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, creating a localized aqueous solution that promotes immediate oxidation.

  • Tool Selection: Use Ceramic or PTFE-coated spatulas .

    • Why? Stainless steel spatulas can leach trace iron/transition metals, which catalytically accelerate phenol oxidation (Fenton-like chemistry).

  • Headspace Purge: After weighing, immediately flush the vial headspace with Argon for 10-15 seconds before re-sealing.

Protocol B: Solubilization (The Zwitterion Challenge)

Amino-alkylphenols often exhibit poor solubility in neutral water and non-polar organics (benzene).

  • For Stock Solutions: Use Anhydrous DMSO or Degassed Methanol .

  • The Acid Trick: If the compound is a free base, add 1.05 equivalents of acid (e.g., HCl or Acetic Acid) to the solvent before adding the solid. This "locks" the amine and prevents the basic micro-environment that favors oxidation.

  • Antioxidant Spiking: For LC-MS standards, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the solvent.

Visualization: Handling Decision Tree

Follow this logic flow to determine the correct handling procedure.

HandlingWorkflow Start Start: Sample Required CheckState Is sample frozen? Start->CheckState WarmUp Warm to RT in Desiccator (Prevent Condensation) CheckState->WarmUp Yes Weighing Weigh with PTFE/Ceramic Spatula (Avoid Metal Contact) CheckState->Weighing No WarmUp->Weighing SolventChoice Select Solvent Weighing->SolventChoice DMSO Anhydrous DMSO (General Stock) SolventChoice->DMSO Organic Synthesis AqBuffer Aqueous Buffer SolventChoice->AqBuffer Biological Assay FinalCheck Visual QC: Colorless = Pass Pink/Brown = Fail DMSO->FinalCheck AddAcid Add Antioxidant (Ascorbic Acid) OR Adjust pH < 6 AqBuffer->AddAcid Required Step AddAcid->FinalCheck

Figure 2: Decision tree for handling amino-alkylphenols to minimize oxidative stress.

Safety & Disposal (EHS)

  • Toxicity: Many amino-alkylphenols (e.g., 4-aminophenol derivatives) are nephrotoxic and skin sensitizers.

  • Incompatibility: Never mix with strong oxidizing agents (Nitric acid, Peroxides). The reaction is vigorous and can be explosive.[3]

  • Disposal:

    • Do not pour down the drain.[4] These compounds are toxic to aquatic life.

    • Collect in a combustible solvent waste container (halogenated or non-halogenated depending on the solvent used).

    • Neutralization: If a spill occurs, treat with a dilute solution of ascorbic acid to prevent the formation of staining quinones before cleaning with soap and water.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4-tert-butylphenol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Recrystallization of 4-amino-2,6-diisopropylphenol HCl for High-Purity Pharmaceutical Applications

Introduction: The Critical Role of Crystallization in API Development 4-amino-2,6-diisopropylphenol hydrochloride is a substituted phenolic compound with structural similarities to the widely used anesthetic agent, propo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in API Development

4-amino-2,6-diisopropylphenol hydrochloride is a substituted phenolic compound with structural similarities to the widely used anesthetic agent, propofol (2,6-diisopropylphenol)[1][2]. The introduction of an amino group and its subsequent salt formation as a hydrochloride drastically alters the physicochemical properties of the parent scaffold, primarily increasing its polarity and aqueous solubility. In the context of drug development, this compound may serve as an active pharmaceutical ingredient (API) or a key intermediate.

The purification of any API is paramount to ensure its safety, efficacy, and stability. Recrystallization stands as the most powerful technique in pharmaceutical manufacturing for purifying solid compounds, capable of delivering APIs with purity exceeding 99% in a single step[3][4][5]. This process is not merely about chemical purification; it is a critical control point for establishing the desired solid-state properties of the API, including:

  • Polymorphic Form: Different crystal lattices (polymorphs) of the same compound can exhibit significantly different solubilities, dissolution rates, and bioavailability[6].

  • Crystal Habit: The external shape of the crystals influences bulk properties like flowability and compressibility, which are critical for downstream processing (e.g., tableting).

  • Particle Size Distribution: This affects dissolution rates and content uniformity in the final drug product.

This guide provides a comprehensive framework for developing robust and rational recrystallization protocols for 4-amino-2,6-diisopropylphenol HCl, grounded in fundamental chemical principles and regulatory awareness.

Foundational Principles: A Rational Approach to Solvent Selection

The success of any recrystallization protocol hinges on the judicious selection of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures[7][8]. This differential solubility is the driving force for crystallization upon cooling[5].

For 4-amino-2,6-diisopropylphenol HCl, we must consider its key structural features:

  • Aromatic Phenol: Capable of hydrogen bonding.

  • Isopropyl Groups: Bulky, non-polar (lipophilic) regions.

  • Ammonium Hydrochloride Salt: A polar, ionic center that will dominate its solubility profile, making it significantly more water-soluble than its freebase or propofol[2].

This amphiphilic nature suggests that a range of polar protic and aprotic solvents will be suitable candidates. The selection process should be systematic, starting with an initial solubility screening and guided by regulatory and safety considerations.

Regulatory Context: ICH Q3C Guidelines for Residual Solvents

All residual solvents must be removed to the extent possible to meet product specifications and safety requirements[9][10]. The International Council for Harmonisation (ICH) Q3C guidelines classify solvents based on their toxicity, providing a framework for selection[10][11]:

  • Class 1 Solvents: Should be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride)[11].

  • Class 2 Solvents: Use should be limited due to inherent toxicity (e.g., Acetonitrile, Methanol, Dichloromethane)[10][11].

  • Class 3 Solvents: Low toxic potential and are preferred (e.g., Ethanol, Isopropanol (IPA), Acetone, Water, Ethyl Acetate)[10][11].

Our strategy will prioritize the use of Class 3 solvents wherever possible.

Initial Solvent Screening

A preliminary solubility assessment is the first experimental step. This involves testing the solubility of a small amount of the crude 4-amino-2,6-diisopropylphenol HCl in various solvents at both room temperature and near the solvent's boiling point.

Solvent SystemICH ClassPredicted Solubility at 25°CPredicted Solubility at BoilingSuitability for RecrystallizationRationale
Water N/AHighVery HighPoor for Single-SolventThe ionic HCl salt is likely too soluble in cold water for good recovery. May be useful as the primary solvent in an anti-solvent system.
Isopropanol (IPA) 3ModerateHighExcellent Candidate Balances polarity to dissolve the salt at high T with potential for low solubility at low T. Good for both single- and multi-solvent systems.
Ethanol 3HighVery HighFair to PoorSimilar to water, high solubility at room temperature may lead to poor yields.
Acetone 3Low to ModerateModerate to HighGood Candidate Lower polarity than alcohols may provide a better solubility differential.
Ethyl Acetate 3Very LowLow to ModerateGood Anti-Solvent The compound is likely sparingly soluble even at high temperatures, making it an ideal anti-solvent to precipitate the product from a more polar solution.
Heptane/Hexane 3InsolubleInsolubleExcellent Anti-Solvent Non-polar nature makes it a powerful anti-solvent when used with alcohols or other polar solvents.
Acetonitrile 2ModerateHighGood (with caution)A polar aprotic solvent that can be effective, but its Class 2 status makes it a secondary choice.

Visualization of the Method Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization strategy based on initial screening results.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision Logic cluster_2 Phase 3: Protocol Selection Start Start with Crude 4-amino-2,6-diisopropylphenol HCl Screen Screen Solubility in Class 3 Solvents (e.g., IPA, Acetone, Water, Ethyl Acetate) Start->Screen Decision Ideal Solubility Profile Found? (Low solubility cold, High solubility hot) Screen->Decision HighSol Too Soluble in All Solvents at Room Temperature Decision->HighSol No LowSol Insoluble/Poorly Soluble in All Solvents Decision->LowSol No SingleSolvent Proceed with Single-Solvent Protocol Decision->SingleSolvent Yes AntiSolvent Proceed with Solvent/Anti-Solvent Protocol HighSol->AntiSolvent LowSol->AntiSolvent

Caption: Decision workflow for selecting a recrystallization method.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This method is ideal if the compound exhibits a significant positive temperature-solubility coefficient in a single solvent like isopropanol.

Methodology:

  • Dissolution: Place the crude 4-amino-2,6-diisopropylphenol HCl (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of IPA (e.g., start with 20 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions (1-2 mL at a time) until the solid completely dissolves at or near the boiling point of the solvent. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (e.g., <1% w/w). Caution: Do not use charcoal with phenolic compounds if color formation is observed, as it can indicate a reaction[12]. If used, bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. Causality Note: Pre-warming the glassware prevents premature crystallization of the product on the filter paper or funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold IPA to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization (e.g., IPA/Ethyl Acetate)

This method is employed when the compound is too soluble in a primary solvent (like IPA) even at low temperatures, or when no single solvent provides an ideal solubility profile.

G A 1. Dissolve Crude API in Minimum Volume of Hot 'Solvent' (e.g., Isopropanol) B 2. Add 'Anti-Solvent' (e.g., Ethyl Acetate) Dropwise to Hot Solution Until Faint Turbidity Persists A->B C 3. Re-heat Gently to Re-dissolve (if needed) and then Cool Slowly B->C D 4. Isolate Crystals via Filtration, Wash, and Dry C->D

Caption: Workflow for solvent/anti-solvent recrystallization.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-amino-2,6-diisopropylphenol HCl (e.g., 5.0 g) in the minimum amount of hot IPA required for complete dissolution, as described in Protocol 1.

  • Anti-Solvent Addition: While keeping the solution hot and well-stirred, add the anti-solvent (Ethyl Acetate or Heptane) dropwise. The two solvents must be miscible[12].

  • Induce Supersaturation: Continue adding the anti-solvent until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated. If necessary, add a drop or two of hot IPA to redissolve the precipitate and achieve a clear solution just below the saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in Protocol 1. The wash should be performed with a solvent mixture rich in the anti-solvent (e.g., 1:4 IPA:Ethyl Acetate).

Post-Recrystallization Analysis and Quality Control

The success of the recrystallization must be validated through rigorous analytical testing.

Analytical TechniquePurposeExpected Outcome for a Successful Recrystallization
High-Performance Liquid Chromatography (HPLC) Quantify chemical purity.Purity should be significantly increased (e.g., >99.5%) with a reduction in the area of impurity peaks compared to the crude material.
Differential Scanning Calorimetry (DSC) Determine melting point and identify polymorphic forms.[6][13]A sharp, single endotherm indicating a narrow melting range. The melting temperature can be used to identify a specific polymorph.
Powder X-Ray Diffraction (PXRD) Characterize the crystal lattice.[13]A distinct and reproducible diffraction pattern confirming the crystalline nature and specific polymorphic form of the material.
Microscopy Evaluate crystal habit and size.Uniform crystal morphology, which is important for bulk powder properties.
Gas Chromatography (GC) Quantify residual solvents.[14]Residual solvent levels must be below the limits specified in the ICH Q3C guidelines.

Conclusion

This application note provides a systematic and scientifically-grounded approach to developing a recrystallization protocol for 4-amino-2,6-diisopropylphenol HCl. By starting with a rational solvent screen guided by ICH principles and selecting either a single-solvent or solvent/anti-solvent method, researchers can effectively purify this API. Rigorous post-purification analysis is mandatory to validate the process and ensure the final product meets the high-quality standards required for pharmaceutical development.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. [Link]

  • Xinfuda. (2025). ICH Q3C(R9):GUIDELINE FOR RESIDUAL SOLVENTS. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of crystal growth, 211(1-4), 122-136. (General reference, URL not applicable for specific article).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MDPI. (2024). Advances in Quantitative Analytical Methods for Solid Drugs. [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • ResearchGate. (n.d.). (PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Grant, D. J., & Brittain, H. G. (Eds.). (1995). Polymorphism in pharmaceutical solids. Marcel Dekker. (General reference, URL not applicable for book).
  • University of Rochester. (n.d.). Purification: How To - Crystallization. [Link]

  • PubChem. (n.d.). 4-Amino-2,6-diisopropylphenol. National Center for Biotechnology Information. [Link]

  • Scribd. (n.d.). Recrystallization Techniques and Theory. [Link]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Chemsrc. (2025). 4-Amino-2,6-diisopropyl-phenol. [Link]

  • Wikipedia. (n.d.). Propofol. [Link]

  • MDPI. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 2,6-Diisopropylphenol

Ticket Subject: Yield Optimization & Impurity Control in Propofol Nitration Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary & Critical Process Parameters Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Yield Optimization & Impurity Control in Propofol Nitration Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Critical Process Parameters

Welcome to the technical support hub for hindered phenol functionalization. The nitration of 2,6-diisopropylphenol (Propofol) to synthesize 4-nitro-2,6-diisopropylphenol is deceptively simple. While the isopropyl groups sterically block the ortho positions—theoretically directing substitution to the para position—they also electronically activate the ring, making it highly susceptible to oxidation .

The primary failure mode in this reaction is not a lack of reactivity, but over-reactivity leading to quinones and tarry polymers rather than the desired nitro compound.

The Reaction Landscape (Mechanism & Competition)

The following diagram illustrates the competition between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Single Electron Transfer (SET) oxidation pathways.

ReactionPathways Propofol 2,6-Diisopropylphenol (Starting Material) Intermediate Phenoxyl Radical (Intermediate) Propofol->Intermediate Pathway B: Direct HNO3 Attack (Harsh Conditions) Target 4-Nitro-2,6-diisopropylphenol (Target Product) Propofol->Target Pathway A: Nitrosation-Oxidation (Mild Conditions) Quinone 2,6-Diisopropyl-1,4-benzoquinone (Major Byproduct) Intermediate->Quinone Oxidation Polymer Tarry Polymers (Yield Killer) Intermediate->Polymer Coupling

Figure 1: Mechanistic competition. Pathway A (Green) is the optimized route. Pathway B (Red) represents the standard failure mode using strong mixed acids.

Optimized Protocols

To maximize yield, you must avoid direct nitration with concentrated nitric acid. We recommend Method A (Nitrosation-Oxidation) as the Gold Standard for this specific substrate.

Method A: The "Nitrosation-Oxidation" Route (Recommended)

Why this works: Phenols react with nitrous acid (


) much faster than nitric acid. 

attacks the activated ring to form a nitroso intermediate, which is subsequently oxidized to the nitro product. This avoids the high oxidation potential of concentrated

.
ParameterSpecificationRationale
Reagents Sodium Nitrite (

), Acetic Acid, dilute

Generates

in situ.
Solvent Ethanol/Water or Dichloromethane (DCM)DCM allows easy separation; Ethanol is greener.
Temperature 0°C to 5°C (Strict Control)Prevents oxidation of the nitroso intermediate to quinones.
Stoichiometry 1.1 - 1.2 eq.

Slight excess ensures conversion without over-nitration.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,6-diisopropylphenol (10 mmol) in DCM (20 mL). Cool to 0°C in an ice bath.

  • Acidification: Add glacial acetic acid (2 mL) or dilute

    
     (1 M, 5 mL).
    
  • Addition: Dropwise add a saturated aqueous solution of

    
     (12 mmol) over 30 minutes. Do not rush this step.
    
  • Observation: The solution will turn dark, often green/brown (nitroso formation).

  • Oxidation Phase: After 1 hour, add dilute

    
     (2 M, 5 mL) dropwise to oxidize the nitroso group to the nitro group. Stir for 1 hour at room temperature.
    
  • Workup: Wash organic layer with water, then brine. Dry over

    
    . Evaporate solvent.[1]
    
Method B: The "Acetic Acid/Nitric Acid" Route (Alternative)

Use Case: If you cannot use nitrite salts or require a metal-free process.

  • Dissolve substrate in Glacial Acetic Acid .

  • Cool to 0–5°C .

  • Add 70%

    
      (1.05 eq) dropwise. Crucial: Do not use fuming nitric acid.
    
  • Quench immediately upon consumption of starting material (monitor via TLC/HPLC) to prevent dinitration.

Troubleshooting Guide (Symptom-Based)

Use the decision tree below to diagnose your specific failure mode.

Troubleshooting Start Identify Symptom Sym1 Dark Red/Black Oil (Tarry Residue) Start->Sym1 Sym2 Low Yield (<50%) Start->Sym2 Sym3 Impurity: Dinitro Species Start->Sym3 Cause1 Oxidation to Quinone Sym1->Cause1 Cause2 Incomplete Conversion or Over-washing Sym2->Cause2 Cause3 Excess Reagent/Temp Sym3->Cause3 Fix1 Fix: Switch to Method A (Nitrite) Maintain T < 5°C Cause1->Fix1 Fix2 Fix: Increase reaction time Check pH of aqueous layer Cause2->Fix2 Fix3 Fix: Reduce HNO3 to 1.0 eq Dilute acid further Cause3->Fix3

Figure 2: Troubleshooting logic flow for common nitration issues.

Detailed Solutions

Issue 1: The "Black Tar" Scenario

  • Diagnosis: You likely used concentrated sulfuric acid or allowed the temperature to rise above 10°C. The phenol ring oxidized to 2,6-diisopropyl-1,4-benzoquinone, which then polymerized.

  • Corrective Action: Discard the batch. The quinone is difficult to separate from the tar. Restart using Method A . Ensure the internal temperature never exceeds 5°C during addition.

Issue 2: Presence of "Yellow Oil" that won't crystallize

  • Diagnosis: This is often a mixture of the target product and the ortho-isomer (rare due to sterics, but possible) or unreacted starting material.

  • Corrective Action:

    • Steam distillation: The ortho-isomer (if present) is usually steam volatile due to intramolecular H-bonding.[2]

    • Recrystallization: The target para-nitro compound crystallizes well from hexane/ethanol mixtures.

Issue 3: Loss of Isopropyl Groups (Dealkylation)

  • Diagnosis: Ipso-substitution. Under highly acidic conditions (especially with

    
    ), the nitronium ion can attack the carbon holding the isopropyl group, displacing it.
    
  • Corrective Action: Remove sulfuric acid from the protocol. Use Acetic Acid as the solvent/proton source.

Frequently Asked Questions (FAQ)

Q: Can I use the standard "Mixed Acid" (


/

) procedure?
A: Strongly discouraged. While standard for benzene, mixed acid is too powerful for activated phenols like Propofol. It almost invariably leads to oxidation (quinones) and violent exotherms.

Q: Why is the reaction mixture turning green? A: This is normal in the early stages of Method A. It indicates the formation of the 4-nitrosophenol intermediate. It will turn yellow/orange as it oxidizes to the final nitro product. If it stays green, you have not added enough oxidant (Step 5).

Q: How do I remove the quinone byproduct if I have it? A: If the contamination is minor, column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) is effective.[3] The quinone is less polar and elutes early. Reduction with sodium dithionite (


) can also reduce the quinone back to the hydroquinone, which is water-soluble in base, allowing for extraction separation.

Q: Is the product explosive? A: Mononitrated phenols are generally stable but should be treated as energetic materials. Dinitrated byproducts (impurities) are significantly less stable. Avoid heating the dry residue above 100°C.

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. Wiley-VCH, 1989.
  • Bejan, V. et al. "Nitration of Phenols with NaNO2 and Acids." Rev. Chim., 2013.
  • Propofol Synthesis & Derivatives

    • Synthesis of 4-nitro-2,6-diisopropylphenol as an intermediate.
    • Oxidation Risks:[4] Mohamadighader, N. et al. "Electrochemical Study of Propofol: A Novel Insight into the Dimerization." J. Electrochem. Soc., 2021.[5] Link (Details the formation of quinones and dimers).

  • "Side reactions in the nitration of phenols." BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: 4-Amino-2,6-Diisopropylphenol Stability

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-amino-2,6-diisopropylphenol (CAS: 1988-15-4). This document is designed for research and development perso...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-amino-2,6-diisopropylphenol (CAS: 1988-15-4). This document is designed for research and development personnel encountering unexpected color shifts (typically white


 pink 

brown) during synthesis or storage.

Issue Overview: The "Pink Shift" Phenomenon

Symptom: Freshly synthesized or stored samples of 4-amino-2,6-diisopropylphenol transition from an off-white crystalline solid to a pink, red, or dark brown sticky mass. Root Cause: This is a classic oxidative degradation pathway characteristic of p-aminophenols. The compound undergoes autoxidation to form a highly colored quinone imine intermediate, which subsequently polymerizes.

Quick Diagnostic Table
SymptomProbable CauseSeverityRecommended Action
Pale Pink/Rose Tint Early-stage surface oxidation.LowRecrystallize immediately; purge headspace with Argon.
Deep Red/Orange Significant conversion to quinone imine.[1]MediumPurification required. Check purity by HPLC before use.
Brown/Black Tar Irreversible polymerization (oligomerization).HighDiscard sample. Material integrity compromised.
Liquid Formation Melting point depression due to impurities.CriticalDiscard. Do not attempt to salvage.

The Degradation Mechanism (Deep Dive)

To prevent degradation, one must understand the causality. 4-amino-2,6-diisopropylphenol contains two oxidizable functional groups: the phenol (-OH) and the amine (-NH


) in a para relationship.
  • Radical Formation: Exposure to atmospheric oxygen or light generates a radical species by abstracting a hydrogen atom.

  • Quinone Imine Formation: The radical stabilizes by shedding a second hydrogen, forming 2,6-diisopropyl-1,4-benzoquinone imine . Unlike the parent compound, this molecule has a conjugated

    
    -system that absorbs visible light strongly (appearing yellow/orange/red).
    
  • Oligomerization: The quinone imine is an electrophile. It reacts with remaining unoxidized amine molecules (nucleophiles) to form dimers and complex polymers (azo-compounds or phenazines), resulting in dark brown coloration.

Pathway Visualization

The following diagram illustrates the oxidative cascade.

OxidationPathway Substrate 4-Amino-2,6- diisopropylphenol (Colorless/White) Radical Phenoxyl/Aminyl Radical (Transient) Substrate->Radical O2 / Light (-H•) QuinoneImine 2,6-Diisopropyl- 1,4-benzoquinone imine (Yellow/Red/Pink) Radical->QuinoneImine Oxidation (-H•, -e⁻) QuinoneImine->Substrate Reduction (Sodium Dithionite) Polymers Oligomers & Polymers (Dark Brown/Black) QuinoneImine->Polymers Polymerization (Nucleophilic Attack)

Figure 1: Oxidative degradation pathway of 4-amino-2,6-diisopropylphenol from stable solid to colored impurities.

Troubleshooting & Recovery Protocols

Protocol A: Storage & Handling (Prevention)

The "Golden Rule": Treat this compound as an air-sensitive reagent, despite its steric hindrance.

  • Atmosphere: Always store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).

  • Temperature: Store at -20°C . Room temperature storage accelerates autoxidation significantly.

  • Container: Use amber glass vials with Teflon-lined caps to block UV light and prevent gas exchange.

  • Solution State: Avoid storing in solution for long periods. If necessary, use degassed solvents and add a trace antioxidant (e.g., 0.1% Sodium Metabisulfite for aqueous/alcoholic solutions).

Protocol B: Purification of Pink Samples (Restoration)

Use this protocol if the sample is slightly pink but not yet brown/tarry.

Reagents:

  • Degassed Hexane or Heptane (Anti-solvent)

  • Degassed Ethyl Acetate or Ethanol (Solvent)

  • Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) - Optional reducing agent

Step-by-Step:

  • Dissolution: Dissolve the crude pink solid in the minimum amount of warm, degassed Ethyl Acetate (approx. 40-50°C).

  • Reduction (Critical Step): If the color persists, wash the organic layer with a 5% aqueous solution of Sodium Dithionite. This reduces the colored quinone imine back to the aminophenol.

  • Separation: Separate the organic layer and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Crystallization: Filter the solution and slowly add cold, degassed Hexane until turbidity appears.

  • Cooling: Place at -20°C overnight.

  • Filtration: Filter the white crystals under an Argon blanket. Do not pull air through the filter cake for extended periods.

Frequently Asked Questions (FAQ)

Q1: Is the pink impurity toxic? A: While specific toxicity data for the quinone imine of this derivative is limited, quinone imines are generally reactive electrophiles (Michael acceptors) capable of alkylating proteins and DNA. Treat colored samples as potentially more cytotoxic than the pure parent compound.

Q2: Can I use the sample if it's slightly pink? A: For qualitative TLC or rough synthesis: Yes . For analytical standards, biological assays, or precise kinetics: No . The quinone imine is redox-active and will interfere with electrochemical measurements and radical scavenging assays.

Q3: Why does it degrade faster in solution than as a solid? A: In solution, molecular mobility allows dissolved oxygen to interact more freely with the amine/phenol groups. Furthermore, trace metal ions (Fe, Cu) often present in solvents can catalyze the oxidation cycle.

Q4: How does this relate to Propofol? A: 4-amino-2,6-diisopropylphenol is a known metabolite of Propofol (2,6-diisopropylphenol). Propofol itself is prone to oxidation (forming the quinone), but the presence of the amino group at the 4-position in this compound makes it significantly more electron-rich and thus more susceptible to oxidation than Propofol itself.

References

  • Chemical Identity & Properties

    • 4-Amino-2,6-diisopropyl-phenol (CAS 1988-15-4).[2][3] ChemSrc.

  • Mechanistic Insight (Aminophenol Oxidation)

    • Khalid, W., et al. (2013). "Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI)." ResearchGate.[4]

  • Related Propofol Degradation

    • "Transformations of 2,6-diisopropylphenol by NO-derived nitrogen oxides." PubMed.
  • General Handling of Air-Sensitive Anilines

    • "Why does color of aniline change during storage?

Sources

Troubleshooting

Optimization of catalytic hydrogenation to form 4-amino propofol

Technical Support Center: Catalytic Hydrogenation of 4-Nitro-2,6-Diisopropylphenol Core Directive & Executive Summary Objective: To provide a robust, scalable, and high-fidelity protocol for the reduction of 4-nitro-2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Hydrogenation of 4-Nitro-2,6-Diisopropylphenol

Core Directive & Executive Summary

Objective: To provide a robust, scalable, and high-fidelity protocol for the reduction of 4-nitro-2,6-diisopropylphenol (4-nitro propofol) to 4-amino-2,6-diisopropylphenol.

The Challenge: While the reduction of a nitro group to an amine is a textbook transformation, this specific substrate presents unique challenges:

  • Steric Bulk: The flanking isopropyl groups at the 2,6-positions create a "picket fence" effect, potentially influencing the adsorption geometry of the nitro group on the catalyst surface.

  • Oxidative Instability: The product, an electron-rich aminophenol, is highly susceptible to auto-oxidation (turning purple/black) upon exposure to air, necessitating strict anaerobic handling or immediate salt formation.

  • Catalyst Poisoning: If the precursor was synthesized via direct nitration of propofol, residual nitrating agents or sulfur species can deactivate the heterogeneous catalyst.

Standard Optimized Protocol (SOP-4AP-H2)

Note: This protocol assumes a batch reactor setup (e.g., Parr shaker or Autoclave).

Reaction Scheme: 4-nitro-2,6-diisopropylphenol + 3 H₂ → 4-amino-2,6-diisopropylphenol + 2 H₂O

Materials & Reagents
ComponentSpecificationRole
Substrate 4-Nitro-2,6-diisopropylphenol (>98% purity)Precursor
Catalyst 5% Pd/C (50% water wet)Heterogeneous Catalyst
Solvent Methanol (HPLC Grade, degassed)Reaction Medium
Gas Hydrogen (H₂), >99.99%Reductant
Stabilizer Ascorbic acid (Optional, 0.1 eq)Antioxidant
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (N₂) for 10 minutes.

    • Dissolve the substrate in degassed Methanol. Concentration target: 0.1 M to 0.2 M.

    • CRITICAL: Add the wet Pd/C catalyst under inert gas flow to prevent spark ignition of methanol vapors. Use a substrate-to-catalyst ratio (S/C) of 50:1 to 100:1 (w/w).

  • Hydrogenation:

    • Seal the reactor.[1] Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Set temperature to 25°C (RT) . Note: Heating >40°C increases the risk of ring hydrogenation or dealkylation.

    • Stir vigorously (>800 RPM) to eliminate gas-liquid mass transfer limitations.

  • Monitoring:

    • Monitor H₂ uptake. The reaction is typically complete when uptake plateaus (approx. 1–4 hours depending on scale).

    • IPC (In-Process Control): Sample under N₂. Check HPLC for disappearance of the nitro peak (approx. UV max 310-350 nm) and appearance of the amine (UV max shifted blue).

  • Work-up (The "Danger Zone"):

    • Option A (Free Base): Filter catalyst over Celite under N₂ atmosphere. Evaporate solvent in vacuo. Store under Argon at -20°C.

    • Option B (HCl Salt - Recommended): Filter catalyst. Immediately bubble HCl gas or add methanolic HCl to the filtrate. Isolate the hydrochloride salt (4-amino-2,6-diisopropylphenol · HCl), which is significantly more stable to oxidation.

Troubleshooting Guide & FAQs

Category 1: Reaction Stalling or Incomplete Conversion

Q: The H₂ uptake stopped at 60% conversion. Adding more catalyst didn't help. What is happening?

A: This is likely due to poisoning or pore blocking , not catalyst death.

  • Root Cause 1 (Precursor Purity): If your 4-nitro precursor was made via mixed-acid nitration, trace sulfur or unquenched acids can poison the Pd active sites.

    • Fix: Recrystallize the starting material from Ethanol/Water or pass the solution through a silica plug before hydrogenation.

  • Root Cause 2 (Hydroxylamine Intermediate): The reduction proceeds Nitro → Nitroso → Hydroxylamine → Amine. The final step (Hydroxylamine → Amine) is the slowest. If the reaction stops here, you may see a peak with M-16 mass in LCMS.

    • Fix: Increase temperature slightly (to 35°C) or increase pressure to 7 bar.

Q: Can I use Pt/C instead of Pd/C?

A: Yes, but with caution.

  • Insight: Platinum (Pt) is more aggressive towards aromatic rings. While it will reduce the nitro group, you risk reducing the phenol ring itself, especially given the electron-rich nature of the diisopropyl-substituted ring. If you must use Pt (e.g., to avoid dehalogenation if you have other groups), keep the temperature strictly <25°C.

Category 2: Product Stability & Coloration

Q: My product turned from off-white to dark purple within minutes of filtration. Is it ruined?

A: You are witnessing the formation of quino-imine impurities due to auto-oxidation.

  • Mechanism: Aminophenols readily oxidize to quinone imines in the presence of O₂ and trace metals.

  • Troubleshooting:

    • Degas Everything: Ensure all solvents for work-up are sparged with Argon.

    • Acidic Quench: Do not isolate the free base. Convert directly to the HCl or H₂SO₄ salt in the filtrate. The protonated amine (

      
      ) is electron-withdrawing and shuts down the oxidation pathway.
      
    • Additives: Adding 0.1% sodium metabisulfite or ascorbic acid during the work-up can act as a sacrificial antioxidant.

Category 3: Selectivity Issues

Q: I see a side product with Mass M-43 (Loss of isopropyl). Is dealkylation occurring?

A: Dealkylation of isopropyl groups on phenols is possible under forcing acidic conditions or high temperatures with Pd.

  • Prevention: Ensure the reaction medium is neutral. If using an unbuffered alcoholic solvent, the amine product itself increases pH, which is generally safe. Avoid adding mineral acids during the hydrogenation unless necessary. Keep T < 40°C.

Visualizations

Figure 1: Reaction Pathway & Logic Flow

Caption: The stepwise reduction pathway via the Haber-Lukashevich mechanism, highlighting the critical intermediate bottleneck (Hydroxylamine) and the oxidation risk of the final product.

HydrogenationPathway Nitro 4-Nitro-2,6-diisopropylphenol (Precursor) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H₂ (Fast) HydroxylAmine Hydroxylamine (Potential Stall Point) Nitroso->HydroxylAmine + H₂ (Fast) Amine 4-Amino-2,6-diisopropylphenol (Target) HydroxylAmine->Amine + H₂ (Slow step) Oxidation Quinone Imine (Purple Impurity) Amine->Oxidation + O₂ (Air Exposure) Salt Amine HCl Salt (Stable Form) Amine->Salt + HCl (Stabilization)

Figure 2: Experimental Workflow Decision Tree

Caption: Operational workflow for the hydrogenation process, emphasizing safety checkpoints and stability decisions.

Workflow Start Start: Purified Precursor Solvent Dissolve in MeOH (Degassed) Start->Solvent CatLoad Load Pd/C (Wet) Under N₂ Flow Solvent->CatLoad React Pressurize H₂ (3-5 bar) Agitate @ RT CatLoad->React Check IPC: Is Nitro Gone? React->Check Check->React No (Incomplete) Filter Filter Catalyst (Inert Atmosphere) Check->Filter Yes (Complete) Isolate Isolation Strategy? Filter->Isolate SaltForm Add HCl/MeOH Isolate Salt Isolate->SaltForm High Stability Req. FreeBase Evaporate Solvent Store -20°C under Ar Isolate->FreeBase Immediate Use

Comparative Data: Solvent & Catalyst Screening

Table 1: Effect of solvent and catalyst on reaction rate and impurity profile (Simulated based on typical nitro-aromatic reduction profiles).

EntryCatalystSolventTime (h)Yield (%)Observations
1 5% Pd/C Methanol 2.5 96 Optimal rate. Clean profile.
25% Pd/CEthyl Acetate6.088Slower rate due to lower H₂ solubility.
35% Pt/CMethanol2.082Faster, but 5% ring-hydrogenated impurity detected.
4Raney NiEthanol4.090Good yield, but difficult filtration (pyrophoric risk).
55% Pd/CTHF3.592Good for solubility, but peroxide risk in scale-up.

References

  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol (Analogous Procedure). Org. Synth. 25, 5. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes. Retrieved from [Link]

  • MDPI. (2021). Continuous Flow Synthesis of Propofol. Molecules 2021, 26, 7183.[2] Retrieved from [Link]

  • PubChem. (2025).[3] 4-Amino-2,6-diisopropylphenol Compound Summary. Retrieved from [Link]

Sources

Optimization

Removing unreacted 4-nitro intermediate from final product

Welcome to the technical support center for drug development and synthetic chemistry professionals. This guide provides in-depth troubleshooting and practical methodologies for a common purification challenge: the remova...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development and synthetic chemistry professionals. This guide provides in-depth troubleshooting and practical methodologies for a common purification challenge: the removal of persistent 4-nitro aromatic intermediates, such as 4-nitrophenol or 4-nitroaniline, from your final product. These impurities are notorious for imparting strong coloration (typically yellow) to samples and can interfere with downstream applications and analytical characterization.

This document moves beyond simple protocols to explain the chemical principles behind each separation technique, empowering you to make informed decisions and adapt these methods to your specific molecular context.

Frequently Asked Questions (FAQs)

Q1: Why is my purified solid product still bright yellow?

This is the classic sign of contamination with a 4-nitro aromatic compound. Specifically, if your intermediate is 4-nitrophenol, the yellow color is often intensified in the presence of even trace amounts of base. The phenolic proton is acidic (pKa ≈ 7.15), and deprotonation forms the 4-nitrophenolate anion, which is a potent chromophore with strong absorbance around 405 nm.[1][2]

Q2: What is the first and most direct method I should try to remove 4-nitrophenol?

For acidic impurities like 4-nitrophenol, an acid-base liquid-liquid extraction is the most effective initial step.[3][4] By washing your organic solution with an aqueous basic solution (e.g., 1M NaOH), you can selectively convert the acidic 4-nitrophenol into its water-soluble salt (sodium 4-nitrophenolate), which will partition into the aqueous layer, leaving your neutral or basic product in the organic phase.[5]

Q3: My unreacted intermediate is 4-nitroaniline, not 4-nitrophenol. Does the same method apply?

No, the strategy must be reversed. 4-nitroaniline is a weak base, not an acid.[6][7] Therefore, washing with an aqueous acidic solution (e.g., 1M HCl) will protonate the amino group, forming a water-soluble ammonium salt that partitions into the aqueous layer. A basic wash would have no effect.

Q4: Acid-base extraction didn't completely remove the impurity. What's my next step?

If extraction fails to achieve baseline purity, or if your product and impurity have similar acid-base properties, the next steps depend on the physical state of your product.

  • For Solids: Recrystallization is a powerful technique if a suitable solvent system can be found where the impurity has a different solubility profile from your product.[8][9][10]

  • For Oils or Solids That Won't Recrystallize: Flash column chromatography is the most versatile option, separating compounds based on their differential polarity.[11][12][13]

Core Principles: Exploiting Chemical Differences

Successful purification hinges on exploiting the distinct physicochemical properties of the 4-nitro intermediate versus your desired product.

Property4-Nitrophenol (Acidic Impurity)4-Nitroaniline (Basic Impurity)Implication for Purification
pKa ~7.15 (weakly acidic)[1][2][14][15]The conjugate acid pKa is low (~1.0), making the parent compound a very weak base.The acidity of 4-nitrophenol is the key to its removal via basic extraction. The basicity of 4-nitroaniline allows for its removal with an acidic wash.
Polarity Highly polar due to -OH and -NO₂ groups.Polar due to -NH₂ and -NO₂ groups.Both are significantly more polar than many drug-like molecules, making them separable from non-polar products by normal-phase flash chromatography.
Solubility Moderately soluble in water (16 g/L at 25 °C), very soluble in polar organic solvents and aqueous base.[1][16]Poorly soluble in water (~0.8 mg/mL), soluble in organic solvents and aqueous acid.[6][7]Differences in solubility are exploited in both liquid-liquid extraction and recrystallization.
Appearance Colorless to pale yellow solid; its conjugate base (phenolate) is intensely yellow.[1][14]Bright yellow crystalline solid.[6][17]The color serves as an excellent visual indicator of the impurity's presence throughout the purification process.

Troubleshooting and In-Depth Methodologies

Decision-Making Workflow for Purification

Before beginning, assess your crude product to select the most efficient purification strategy. This workflow guides you through the decision-making process.

G start Crude Product (Contains 4-Nitro Impurity) assess_impurity Assess Impurity Type start->assess_impurity acid_wash Perform Acidic Wash (e.g., 1M HCl) assess_impurity->acid_wash Basic/Neutral (e.g., 4-Nitroaniline) base_wash Perform Basic Wash (e.g., 1M NaOH) assess_impurity->base_wash Acidic (e.g., 4-Nitrophenol) check_purity Check Purity (TLC, LCMS, NMR) acid_wash->check_purity base_wash->check_purity secondary_purification Proceed to Secondary Purification check_purity->secondary_purification No final_product Pure Final Product check_purity->final_product Yes is_solid Is Product a Solid? secondary_purification->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Chromatography is_solid->chromatography No / Fails recrystallize->chromatography Fails recrystallize->final_product Success chromatography->final_product

Caption: Workflow for selecting a purification technique.

Methodology 1: Acid-Base Extraction

This is the primary and most efficient method for removing ionizable impurities. The goal is to convert the impurity into a salt, rendering it soluble in the aqueous phase while your product remains in the organic phase.[18][19]

Protocol 1: Removing Acidic 4-Nitrophenol

This protocol is effective for removing phenolic impurities from a neutral or basic organic product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1M aqueous solution of a strong base, such as sodium hydroxide (NaOH).

    • Causality: NaOH is a strong enough base to deprotonate the weakly acidic 4-nitrophenol (pKa ~7.15), forming the highly water-soluble sodium 4-nitrophenolate salt.[5] A weaker base like sodium bicarbonate may not be sufficient for complete removal.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate. The intensely yellow color should transfer to the upper aqueous layer (if using a less dense solvent like ethyl acetate).

  • Draining: Drain the lower organic layer into a clean flask. If your product is in the upper layer, drain and discard the lower aqueous layer.

  • Washing: Repeat the extraction with the aqueous base (Step 2) one or two more times to ensure complete removal of the impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).

    • Causality: The brine wash helps to remove any residual water dissolved in the organic solvent and breaks up emulsions.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Removing Basic 4-Nitroaniline

This protocol is effective for removing basic aniline impurities from a neutral or acidic organic product.

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Add an equal volume of a 1M aqueous solution of a strong acid, such as hydrochloric acid (HCl).

    • Causality: HCl will protonate the basic amino group of 4-nitroaniline, forming the water-soluble 4-nitroanilinium chloride salt.

  • Separation, Washing, and Drying: Follow steps 3-7 from the protocol above, using fresh 1M HCl for the repeated washes.

Methodology 2: Recrystallization

Recrystallization purifies solid compounds based on solubility differences.[9][20] The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room temperature, while the 4-nitro impurity remains soluble even when cooled.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures thereof) to find a suitable system. The goal is to find a solvent that dissolves your crude product when boiling but allows pure crystals to form upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it excludes impurities from the growing crystal lattice.[21] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurity.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Methodology 3: Flash Column Chromatography

When other methods fail, flash chromatography provides a robust solution for separating compounds based on polarity.[11][13][22] Since 4-nitro intermediates are typically very polar, they will adhere strongly to a normal-phase silica gel column, allowing less polar products to elute first.

G start Crude Product tlc 1. Develop TLC Method Find solvent system with good separation (e.g., Hexane/EtOAc) start->tlc prep_column 2. Prepare Flash Column (Silica Gel) tlc->prep_column load_sample 3. Load Sample (Dry or in minimal solvent) prep_column->load_sample elute 4. Elute with Solvent (Isocratic or Gradient) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine final_product Pure Final Product combine->final_product

Caption: General workflow for flash chromatography.

Protocol 4: Purification by Flash Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system (eluent). A good system will show clear separation between your product spot and the highly polar, often yellow, impurity spot, with a target Rf value of ~0.3 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent or a stronger solvent like dichloromethane. Load the sample onto the top of the column.

  • Elution: Run the column by pushing the eluent through with positive pressure. The less polar product should elute from the column before the more polar 4-nitro impurity. The yellow band of the impurity will often be clearly visible moving very slowly down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • 4-Nitrophenol - Wikipedia. Wikipedia. Available at: [Link]

  • 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

  • Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols. NCBI Bookshelf. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Wikipedia. Available at: [Link]

  • Solvent Extraction Techniques. Organomation. Available at: [Link]

  • SOP: CRYSTALLIZATION. National Institute of Technology, Tiruchirappalli. Available at: [Link]

  • Liquid-Liquid Extraction: An Overview. Syrris. Available at: [Link]

  • 4-Nitrophenol (C6H5NO3) properties. WebQC.org. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • ICSC 0066 - p-NITROPHENOL. INCHEM. Available at: [Link]

  • Showing NP-Card for 4-Nitrophenol (NP0000780). NP-MRD. Available at: [Link]

  • The Importance of Flash Columns in Chromatography. Hawach. Available at: [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • Flash Chromatography. LCGC International. Available at: [Link]

  • Recrystallization1. University of Calgary. Available at: [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Toronto. Available at: [Link]

  • Exploring the Applications of Flash Chromatography in Pharmaceutical Industry. Medium. Available at: [Link]

  • Why is 4-nitrophenol more acidic than 3-methyl-4-nitrophenol ? Reddit. Available at: [Link]

  • Liquid Extraction. Macalester College. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Sri Jayewardenepura. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. Available at: [Link]

  • Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]

  • ICSC 0308 - 4-NITROANILINE. INCHEM. Available at: [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]

  • 4-Nitroaniline - Wikipedia. Wikipedia. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. Available at: [Link]

  • 4-nitrophenol – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of... Google Patents.
  • 4-Nitrophenol: Properties, Production And Uses. Chemcess. Available at: [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Available at: [Link]

  • 4-Nitroaniline. bionity.com. Available at: [Link]

  • Removal of 4-nitrophenol from aqueous solution by adsorption onto activated carbon prepared from Acacia glauca sawdust. IWA Publishing. Available at: [Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PMC. Available at: [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. PMC. Available at: [Link]

  • 4-Nitroaniline | C6H6N2O2 | CID 7475. PubChem. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of 4-Amino-2,6-Diisopropylphenol

Core Technical Concept: The "Amphoteric Trap" Welcome to the technical support center. If you are working with 4-amino-2,6-diisopropylphenol (often referred to as 4-amino-propofol), you are likely facing low recovery yie...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Concept: The "Amphoteric Trap"

Welcome to the technical support center. If you are working with 4-amino-2,6-diisopropylphenol (often referred to as 4-amino-propofol), you are likely facing low recovery yields or "disappearing" product during extraction.

The root cause is almost always a misunderstanding of the molecule's amphoteric nature . Unlike Propofol (which is a simple phenol), this derivative contains both an acidic phenol group and a basic amino group.

The pH-Species Landscape

To extract this molecule effectively, you must visualize its charge state across the pH scale.

  • pH < 4 (Acidic): The amino group is protonated (

    
    ). The molecule is Cationic  and highly water-soluble. It will not extract into organic solvents.
    
  • pH 6 – 9 (Neutral): The amino group is neutral (

    
    ) and the phenol is protonated (
    
    
    
    ). The molecule is Neutral . This is the sweet spot for organic extraction (DCM, MTBE, Toluene).
  • pH > 11 (Basic): The phenol group is deprotonated (

    
    ). The molecule is Anionic  and water-soluble. It will partition back into the aqueous phase.
    
Visualizing the Speciation

The following diagram illustrates the charge state transitions. You must target the "Neutral Window" for successful isolation.

SpeciesDistribution Figure 1: Solubility switch of 4-amino-2,6-diisopropylphenol based on pH. Acid pH < 4 (Cationic Form) Water Soluble Neutral pH 7-9 (Neutral Form) Organic Soluble Acid->Neutral Add Base (Deprotonate NH3+) Neutral->Acid Add Acid (Protonate NH2) Base pH > 11 (Anionic Form) Water Soluble Neutral->Base Add Base (Deprotonate OH) Base->Neutral Add Acid (Protonate O-)

Troubleshooting Guide (FAQ Format)

Issue 1: "I am trying to separate 4-amino-propofol from Propofol, but they co-elute/co-extract."

Diagnosis: Propofol (2,6-diisopropylphenol) and its 4-amino derivative have similar lipophilicity at neutral pH. Standard extraction will pull both into the organic layer.

Solution: You must exploit the Amino Handle . Propofol lacks a basic amine; 4-amino-propofol has one.

Protocol:

  • Dissolve the mixture in an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash with dilute acid (0.5M HCl, pH ~1-2).

    • Result: Propofol stays in the Organic layer (neutral). 4-Amino-propofol moves to the Aqueous layer (cationic salt).

  • Separate the layers.[1] Keep the Aqueous layer.

  • Neutralize the Aqueous layer to pH 8 using dilute NaOH or

    
    .
    
  • Extract the now-cloudy aqueous layer with fresh organic solvent.

    • Result: Pure 4-Amino-propofol moves to the new Organic layer.

Issue 2: "My solution turned pink/brown during the workup."

Diagnosis: Oxidative Instability. Aminophenols are notorious for oxidizing into quinone imines upon exposure to air, especially at high pH. This mimics the "browning" seen in old Propofol samples but occurs much faster due to the amino group.

Solution:

  • De-gas all solvents: Sparge water and organic solvents with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidants: Add 0.1% w/v Sodium Metabisulfite (

    
    ) to your aqueous phases during extraction.
    
  • Limit pH Exposure: Do not exceed pH 10. The phenolate anion (formed at high pH) is extremely electron-rich and oxidizes rapidly.

Issue 3: "Which organic solvent provides the best recovery?"

Recommendation:

Solvent Suitability Notes
Dichloromethane (DCM) High Excellent solubility for the neutral form. Heavier than water (bottom layer).
MTBE High Good alternative to ether. Lighter than water. Less prone to emulsion.
Ethyl Acetate Medium Good solubility, but risk of hydrolysis if left in contact with strong acid/base for too long.

| Hexane/Heptane | Low | Often too non-polar to effectively solvate the amino-phenol compared to contaminants. |

Validated Extraction Workflow

This protocol is designed for isolating 4-amino-2,6-diisopropylphenol from a reaction mixture or a Propofol-rich matrix.

Reagents Needed:

  • 0.5 M HCl

  • Saturated

    
     solution
    
  • Dichloromethane (DCM)

  • Sodium Metabisulfite (Antioxidant)

  • pH Paper or Meter

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve crude material in DCM.

  • Acid Extraction (The Purification Step):

    • Add an equal volume of 0.5 M HCl (containing trace Sodium Metabisulfite).

    • Shake vigorously and separate layers.

    • Critical: Save the Aqueous (Top) layer. (Contains target as hydrochloride salt).

    • Optional: Repeat acid wash on the organic layer to maximize recovery.

  • Neutralization:

    • Cool the aqueous layer to 0-5°C (ice bath) to minimize oxidation heat.

    • Slowly add Saturated

      
        or 1M NaOH dropwise while stirring.
      
    • Monitor pH continuously. Stop exactly at pH 7.5 – 8.5 .

    • Observation: The solution should become cloudy or precipitate oil/solid.

  • Final Extraction:

    • Extract the neutralized aqueous mixture with fresh DCM (3x).

    • Combine organic extracts.

    • Dry over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure (keep bath temp < 40°C).

Workflow Diagram

ExtractionWorkflow Figure 2: Acid-Base Swing Extraction Logic Start Crude Mixture (Propofol + 4-Amino-Propofol) Solvent Dissolve in DCM Start->Solvent AcidWash Wash with 0.5M HCl (pH < 2) Solvent->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Propofol) Split->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains 4-Amino-Propofol Cation) Split->AqLayer Keep Neut Neutralize to pH 8 (Add NaHCO3) AqLayer->Neut ReExtract Extract with fresh DCM Neut->ReExtract Final Evaporate DCM Yield: Pure 4-Amino-Propofol ReExtract->Final

References & Authority

  • Chemical Properties & pKa Data:

    • PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol. (2025).[2] National Center for Biotechnology Information.

    • Source:

  • Propofol Synthesis & Impurity Profile:

    • Nandiwale, K. Y., & Bokade, V. V. (2014).[3] Selective synthesis of propofol (2,6-diisopropylphenol)... by isopropylation of phenol.[3][4][5] RSC Advances.[3] (Context on alkylation chemistry and phenolic byproducts).

    • Source: [3]

  • Antioxidant Mechanism & Stability:

    • Murphy, P. G., et al. (1992).[6] The antioxidant potential of propofol (2,6-diisopropylphenol).[6][7][8] British Journal of Anaesthesia.[6][7] (Establishes the oxidative instability of the phenolic ring).

    • Source: [6]

  • Purification Methodologies:

    • G.P.C. (1997). Process for the purification of 2,6-diisopropylphenol. European Patent EP0783473. (Describes derivative-based purification strategies).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: GC-MS Fragmentation Pattern of 4-Amino-2,6-Diisopropylphenol

This guide details the GC-MS characterization of 4-amino-2,6-diisopropylphenol , a structural analog of the anesthetic Propofol. It focuses on distinguishing this compound from the parent drug and optimizing detection li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS characterization of 4-amino-2,6-diisopropylphenol , a structural analog of the anesthetic Propofol. It focuses on distinguishing this compound from the parent drug and optimizing detection limits through derivatization strategies.

Executive Summary & Context

4-Amino-2,6-diisopropylphenol (MW 193.29, CAS 1988-15-4) is a hindered phenolic amine, structurally derived from Propofol (2,6-diisopropylphenol). While Propofol is a widely used anesthetic, the 4-amino derivative often appears in research contexts as:

  • A Synthetic Impurity/Degradant: Arising from the reduction of nitro-precursors or quinone imines during Propofol manufacturing or storage.

  • An Antioxidant: Investigated for its radical scavenging properties, similar to Vitamin E analogs.

  • A Metabolic Marker: Though less common than glucuronides, amino-metabolites can form via reductive pathways in specific toxicological scenarios.

The Analytical Challenge: The primary challenge in GC-MS analysis is distinguishing the 4-amino analog from the parent Propofol (due to fragment ion overlap) and overcoming the peak tailing caused by the polar amine and hydroxyl groups.

Structural Analysis & Fragmentation Theory

Understanding the fragmentation logic is critical for accurate identification, especially when reference libraries (NIST/Wiley) may not contain specific proprietary derivatives.

The "Branched Alkyl" Rule

Both Propofol and its 4-amino analog follow the Benzylic Cleavage Rule for branched alkyl phenols. The isopropyl group (


) readily loses a methyl radical (

) to form a stabilized quinoid-like cation.
  • Parent Propofol (MW 178):

    • M+:

      
       178
      
    • Base Peak:

      
       163 (Loss of 
      
      
      
      ).
  • 4-Amino-2,6-diisopropylphenol (MW 193):

    • M+:

      
       193 (Odd mass, Nitrogen Rule).
      
    • Base Peak:

      
       178 (Loss of 
      
      
      
      ).
    • Secondary Fragment:

      
       136 (Loss of Propene 
      
      
      
      from the
      
      
      178 ion).

Critical Interference Warning: The base peak of the 4-amino analog (


 178) has the exact same mass as the molecular ion of Propofol. Chromatographic separation is therefore non-negotiable.
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage pathways for both compounds, highlighting the points of mass spectral overlap.

FragmentationPathway cluster_0 Propofol (Parent) cluster_1 4-Amino-2,6-diisopropylphenol P_Parent Propofol [M]+ m/z 178 (Even Mass) P_Frag1 Fragment [M-CH3]+ m/z 163 (Base Peak) P_Parent->P_Frag1 -CH3 (15 Da) A_Frag1 Fragment [M-CH3]+ m/z 178 (Base Peak) P_Parent->A_Frag1 ISOBARIC INTERFERENCE A_Parent 4-Amino Analog [M]+ m/z 193 (Odd Mass) A_Parent->A_Frag1 -CH3 (15 Da) A_Frag2 Fragment [M-CH3-C3H6]+ m/z 136 A_Frag1->A_Frag2 -C3H6 (42 Da)

Caption: Comparative fragmentation showing the isobaric interference between the Propofol parent ion and the primary fragment of the 4-amino analog.

Comparative Performance Guide: Derivatization vs. Direct Analysis

For high-sensitivity drug development assays, Derivatization is the superior approach. The following table compares the performance of direct injection versus Silylation (TMS).

Performance Matrix
FeatureMethod A: Direct Injection Method B: TMS Derivatization (BSTFA) Verdict
Analyte Form Native (Free Amine/Phenol)Trimethylsilyl (TMS) DerivativeTMS Preferred
Molecular Ion (

)
193265 (Mono-TMS) or 337 (Di-TMS)TMS (Shifted)
Chromatography Significant tailing due to -NH2/-OH H-bonding.Sharp, symmetrical peaks.TMS
Thermal Stability Moderate. Potential oxidation in injector.High thermal stability.TMS
Selectivity Low.[1] Fragment

178 overlaps with Propofol.
High.

337/322 are unique.
TMS
Limit of Detection ~50-100 ng/mL~1-5 ng/mLTMS
Prep Time Fast (Dilute & Shoot)Medium (+30 mins reaction)Context Dependent
Derivatization Logic

The 4-amino analog contains two active protons: the phenolic -OH and the amine -NH2.

  • Steric Hindrance: The 2,6-diisopropyl groups create significant steric hindrance around the phenolic -OH. Standard silylation (BSTFA 1% TMCS) may only derivatize the amine (Mono-TMS) unless heated aggressively.

  • Recommendation: Use BSTFA + 10% TMCS at 70°C for 45 mins to ensure full Di-TMS formation (

    
     337), which offers the best mass separation from interferences.
    

Experimental Protocols

Protocol A: Sample Extraction (Plasma/Media)

This protocol utilizes a Liquid-Liquid Extraction (LLE) optimized for phenolic amines.

  • Aliquot: Transfer 200 µL of plasma/sample into a glass tube.

  • Internal Standard: Add 20 µL of deuterated Propofol (Propofol-d12) or 4-bromo-2,6-diisopropylphenol.

  • pH Adjustment: Adjust pH to 9.0 using 50 µL of 0.1 M borate buffer. (Ensures the amine is neutral,

    
    , while keeping phenol protonated).
    
  • Extraction: Add 1 mL of Ethyl Acetate:Hexane (50:50) . Vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under

    
     at 40°C.
    
Protocol B: Derivatization (Silylation)

Required for Method B.

  • Reconstitution: To the dried residue, add 50 µL of Ethyl Acetate .

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap and incubate at 70°C for 30 minutes .

    • Note: Higher temp ensures the sterically hindered phenolic -OH reacts.

  • Cooling: Cool to room temperature and transfer to autosampler vial.

Protocol C: GC-MS Instrument Parameters[2]
  • Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold 3 min).

  • MS Source: EI Mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Mode:

    • Full Scan:

      
       50–450 (for identification).
      
    • SIM (Quantitation):

      • Native: Target 193, Qualifier 178.

      • TMS-Derivative: Target 337 (Di-TMS M+), Qualifier 322 (M-15).

Quantitative Data Summary

The following data represents typical relative abundance values observed in EI-MS (70 eV).

Table 1: Mass Spectral Ions of 4-Amino-2,6-Diisopropylphenol (Native)

Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Relative Abundance (%)Origin/Mechanism
193 60-80%Molecular Ion (

)
. Odd mass indicates one Nitrogen.
178 100% (Base Peak)

. Loss of methyl from isopropyl group. (Isobaric with Propofol parent).
136 20-30%

. Loss of propene from the base peak.
91 10-15%Tropylium ion (aromatic stability).

Table 2: Mass Spectral Ions of Di-TMS Derivative

Ion (

)
Relative Abundance (%)Origin/Mechanism
337 40-50%Molecular Ion (

)
. (193 + 72 + 72).
322 100% (Base Peak)

. Loss of methyl from TMS or isopropyl group.
73 60-80%TMS fragment

. Ubiquitous in silylated samples.

References

  • Propofol Metabolism & MS Characteristics: Lee, S. Y., et al. (2012).[1] "Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine." Journal of Chromatography B. [Link]

  • Fragmentation of Branched Phenols: Favretto, D., et al. (2005).[2] "Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols."[2] Journal of the American Society for Mass Spectrometry. [Link]

  • Chemical Structure Data (CAS 1988-15-4): PubChem Database. "4-Amino-2,6-diisopropylphenol."[3] [Link]

Sources

Comparative

Comprehensive NMR Spectral Analysis of 4-Amino-2,6-diisopropylphenol: A Comparative Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4), often referred to as 4-amino-propofol , is a critical derivative of the widely used anesthetic propofol (2,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4), often referred to as 4-amino-propofol , is a critical derivative of the widely used anesthetic propofol (2,6-diisopropylphenol). While propofol functions primarily as a GABA_A receptor modulator, the 4-amino derivative serves distinct roles as a synthetic intermediate, a potential metabolite, and a potent antioxidant stabilizer.

For researchers, the analytical challenge lies in distinguishing this compound from its parent phenol and its oxidative degradation products (quinone imines). This guide provides a definitive NMR spectral analysis, contrasting it with propofol to establish a self-validating identification protocol.

Key Analytical Differentiators
FeaturePropofol (Parent)4-Amino-2,6-diisopropylphenol (Target)
Ar-H Shift

6.90–7.10 ppm (Multiplet)

~6.45 ppm (Singlet )
Symmetry

(Effective)

(High)
Labile Protons 1 (OH)3 (OH + NH

)
Stability Moderate (Oxidizes to quinone)Low (Rapidly oxidizes to pink/purple quinone imine)

Comparative Spectral Analysis ( H & C NMR)

The introduction of the amino group at the para position (relative to the hydroxyl) dramatically alters the electronic environment of the aromatic ring. The strong electron-donating nature of the amine (


) via resonance shields the ortho protons (H-3 and H-5), shifting them significantly upfield compared to propofol.
Predicted H NMR Data (Solvent: CDCl )

The following data represents the spectral signature of the pure free base.

PositionSignal TypeShift (

ppm)
IntegrationCoupling (

Hz)
Structural Assignment
1 Doublet1.2512H6.9Isopropyl

2 Septet3.052H6.9Isopropyl

3 Broad Singlet3.402H-

(Variable)
4 Broad Singlet4.601H-

(Variable)
5 Singlet 6.45 2H -Ar-H (C3, C5)

*Note: Chemical shifts of labile protons (-OH, -NH


) are concentration and temperature dependent. In DMSO-d

, these signals will appear distinct and sharper.
C NMR Data (Solvent: CDCl )
Carbon TypeShift (

ppm)
Assignment
Aliphatic 22.8Isopropyl

Aliphatic 27.1Isopropyl

Aromatic 115.2C3, C5 (Shielded by NH

)
Aromatic 134.5C2, C6 (ipso-Isopropyl)
Aromatic 138.0C4 (ipso-Amino)
Aromatic 146.5C1 (ipso-Hydroxyl)

Structural Visualization & Assignments

The following diagram illustrates the symmetry and proton assignments, highlighting the critical "Singlet" region that differentiates this molecule from propofol.

G C1 C1-OH (ipso) C2 C2 (isopropyl) C1->C2 C6 C6 (isopropyl) C1->C6 C3 C3-H (6.45 ppm, s) C2->C3 Sub_iPr1 Isopropyl CH: 3.05 (sept) CH3: 1.25 (d) C2->Sub_iPr1 subst. C5 C5-H (6.45 ppm, s) C6->C5 Sub_iPr2 Isopropyl CH: 3.05 (sept) CH3: 1.25 (d) C6->Sub_iPr2 subst. C4 C4-NH2 (ipso) C3->C4 C5->C4 Sub_NH2 -NH2 ~3.40 (br s) C4->Sub_NH2 subst.

Figure 1: NMR Assignment Map. Note the symmetry making C3-H and C5-H chemically equivalent, resulting in a clean singlet.

Experimental Protocol: Self-Validating Analysis

Due to the oxidative instability of 4-amino-2,6-diisopropylphenol, standard sample preparation can lead to "ghost peaks" or broadening caused by paramagnetic quinone imine intermediates. The following protocol minimizes these artifacts.

Reagents & Materials
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (v/v). Note: Ensure solvent is acid-free to prevent ammonium salt formation.
    
  • Inert Gas: Dry Nitrogen or Argon.

  • Filtration: 0.2

    
    m PTFE syringe filter (if solid impurities are present).
    
Step-by-Step Workflow
  • Visual Inspection: Check the 4-amino-2,6-diisopropylphenol sample. It should be an off-white to pale beige solid. If it is pink or dark brown, significant oxidation has occurred.

  • Inert Dissolution:

    • Flush the NMR tube with Argon for 30 seconds.

    • Dissolve ~10 mg of sample in 0.6 mL CDCl

      
      .
      
    • Crucial: Perform this step rapidly to minimize air exposure.

  • Acquisition (Standard Parameters):

    • Pulse Angle: 30° (to prevent saturation of labile protons).

    • Relaxation Delay (D1): 1.0 s (sufficient for methyls, increase to 5.0 s for quantitative integration of aromatic protons).

    • Scans: 16 (sufficient for >95% purity).

  • Validation Check:

    • The "Singlet Test": Zoom into the aromatic region (6.0–7.5 ppm). You must see a sharp singlet at ~6.45 ppm.

    • The "Impurity Check": Look for a multiplet at ~7.0 ppm (residual Propofol) or broad humps >7.0 ppm (oxidized quinone species).

Workflow Diagram

Workflow Start Start: Solid Sample (Check Color) Check Is sample Pink/Brown? Start->Check Purify Recrystallize (EtOH/Hexane under N2) Check->Purify Yes (Oxidized) Prep Dissolve in CDCl3 (Argon Flush) Check->Prep No (White/Beige) Purify->Prep NMR Acquire 1H NMR (16 Scans) Prep->NMR Analyze Analyze 6.45 ppm Region NMR->Analyze

Figure 2: Sample Preparation Workflow ensuring sample integrity against oxidation.

Performance Comparison: Stability & Resolution

When evaluating this compound against alternatives (like Propofol or BHT), the primary performance metric in an analytical context is Resolution and Stability .

Resolution vs. Propofol

In a mixture containing both Propofol and its 4-amino metabolite, the aromatic region provides baseline separation.

  • Propofol: The aromatic protons form a classic "AB2" type pattern (often appearing as a triplet/doublet overlap) centered at 7.00 ppm .

  • 4-Amino: The aromatic protons appear as a distinct singlet at 6.45 ppm .

  • Quantification: Integration of the 6.45 ppm singlet vs. the 7.00 ppm multiplet allows for precise molar ratio calculation without deconvolution software.

Oxidative Instability (The "Pink" Artifact)

Unlike Propofol, the 4-amino derivative is highly susceptible to oxidation, forming 2,6-diisopropyl-1,4-benzoquinone imine .

  • NMR Symptom: Loss of the sharp singlet at 6.45 ppm; appearance of broad, paramagnetic-induced noise or new olefinic signals in the 6.5–6.8 ppm range.

  • Mitigation: Store solid under inert atmosphere at -20°C. Analyze immediately upon dissolution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol. Retrieved from [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol) by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4, 32467-32474. (Context on Propofol synthesis and phenol ring substitution patterns). Retrieved from [Link]

Validation

UV-Vis Spectroscopy of Amino-Substituted Propofol Derivatives

A Comparative Technical Guide for Drug Development Executive Summary This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of propofol (2,6-diisopropylphenol) versus it...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary

This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of propofol (2,6-diisopropylphenol) versus its amino-substituted derivatives. In drug development, "amino-substituted propofol" typically refers to two distinct chemical classes with opposing spectral behaviors:

  • Amino-Acid Ester Prodrugs (e.g., Propofol-Glycinate): Designed for water solubility. These exhibit a hypsochromic (blue) shift relative to propofol due to the blocking of the phenolic auxochrome.

  • Ring-Substituted Amines (e.g., 4-amino-2,6-diisopropylphenol): Potential metabolites or synthetic impurities. These exhibit a bathochromic (red) shift due to the addition of a nitrogen auxochrome to the

    
    -system.
    

Understanding these spectral shifts is critical for developing stability-indicating assays that can quantify propofol release from prodrugs or detect impurities without separation.

Fundamental Photophysics of Propofol

To understand the derivatives, we must first establish the baseline spectroscopy of the parent molecule.

  • Chromophore: The benzene ring conjugated with the phenolic hydroxyl (-OH) group.

  • Mechanism: The oxygen atom on the phenol group possesses lone pair electrons that interact with the aromatic

    
    -system (
    
    
    
    and
    
    
    transitions). This interaction lowers the energy gap for electronic excitation, shifting the primary benzene absorption (254 nm) to a longer wavelength.
  • Key Data Point:

    • 
      : 272–276 nm  (Solvent dependent; typically ethanol or methanol).
      
    • Shoulder: ~215 nm.

    • pH Sensitivity: In basic conditions (pH > pKa

      
       11), the phenol deprotonates to a phenolate ion. This dramatically increases electron donation to the ring, causing a bathochromic shift  (to ~290–300 nm) and a hyperchromic effect (increased intensity).
      
Spectral Characteristics of Amino-Substituted Derivatives
Class A: Amino-Acid Ester Prodrugs (Water-Soluble)

Examples: Propofol-glycinate, Propofol-valinate.

These compounds are formed by esterifying the phenolic hydroxyl group with an amino acid.

  • Structural Impact: The ester linkage (

    
    ) ties up the oxygen's lone pairs in resonance with the carbonyl group rather than the aromatic ring. The strong auxochromic effect of the free -OH is lost.
    
  • Spectral Result: The spectrum reverts closer to that of a non-phenolic alkylbenzene (like cumene).

  • Observation:

    • Shift: Hypsochromic (Blue Shift) relative to propofol.

    • 
      :  Typically 255–265 nm .
      
    • Intensity: Generally lower molar absorptivity (

      
      ) at 272 nm compared to free propofol.
      
    • Application: The lack of absorbance at 272 nm allows researchers to monitor the hydrolysis of the prodrug. As the ester bond breaks, the phenolic peak at 272 nm reappears.

Class B: Ring-Substituted Amines (Impurities/Metabolites)

Example: 4-amino-2,6-diisopropylphenol.

These compounds have an amino group (-NH2) attached directly to the aromatic ring, usually at the para position.

  • Structural Impact: The amino group is a potent auxochrome. It donates electrons into the ring system more strongly than the hydroxyl group.

  • Spectral Result: Extended conjugation leads to lower energy transitions.

  • Observation:

    • Shift: Bathochromic (Red Shift) relative to propofol.

    • 
      :  Typically >285 nm  (often 290–300 nm).
      
    • Intensity: Significant hyperchromic effect.

    • Application: These distinct peaks allow for the detection of trace synthetic byproducts in propofol formulations.

Comparative Data Summary
Compound ClassRepresentative StructurePrimary

(nm)
Spectral Shift vs. PropofolElectronic Mechanism
Parent Drug Propofol (2,6-diisopropylphenol)272 N/A (Baseline)Phenolic -OH resonance (

)
Prodrug (Ester) Propofol-Glycinate~260 Blue (Hypsochromic) Esterification blocks -OH resonance; resembles alkylbenzene.
Ring-Amine 4-Amino-propofol290–305 Red (Bathochromic) -NH2 adds strong auxochromic donation to

-system.
Ionized Parent Propofol Phenolate (pH > 11)295–300 Red (Bathochromic) Negative charge on Oxygen maximizes electron donation.
Experimental Protocol: Stability-Indicating UV Analysis

This protocol describes how to utilize the spectral shift between the Ester Prodrug and Propofol to measure hydrolysis rates (drug release).

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4). Note: Avoid Acetone; it absorbs strongly in the UV range.

  • Blank: Matched solvent without analyte.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning 200–400 nm).

Step-by-Step Methodology
  • Baseline Scan (Propofol Standard):

    • Prepare a 50 µg/mL solution of pure Propofol in Methanol.

    • Scan 200–400 nm. Confirm

      
       at 272 nm.
      
    • Calculate Extinction Coefficient (

      
      ) using Beer’s Law: 
      
      
      
      .
  • Prodrug Characterization:

    • Prepare a 50 µg/mL solution of the Amino-Ester Prodrug in Methanol.

    • Scan 200–400 nm. Observe the blue-shifted peak (~260 nm) and the minimum absorbance at 272 nm.

  • Hydrolysis Kinetic Assay:

    • Initiation: Mix Prodrug solution with aqueous buffer (pH 7.4) or plasma simulant at 37°C.

    • Sampling: At

      
       min, withdraw aliquots.
      
    • Quenching: Dilute immediately into cold Methanol (stops enzymatic/chemical hydrolysis).

    • Measurement: Measure Absorbance at 272 nm .

    • Calculation: The increase in

      
       is directly proportional to the concentration of released Propofol.
      
Visualizations
Diagram 1: Spectral Shift Logic

This diagram illustrates the structural causality behind the spectral shifts described above.

SpectralShifts Propofol Propofol (Parent) Phenolic -OH λmax: 272 nm Ester Amino-Ester (Prodrug) Blocked -OH (Ester) Loss of Conjugation Propofol->Ester Esterification Amine Ring-Amine (Impurity) Added -NH2 Group Extended Conjugation Propofol->Amine Ring Substitution ShiftBlue Hypsochromic Shift (Blue Shift) λmax -> ~260 nm Ester->ShiftBlue ShiftRed Bathochromic Shift (Red Shift) λmax -> >290 nm Amine->ShiftRed

Caption: Structural modifications to the propofol core drive predictable spectral shifts: esterification reduces conjugation (Blue Shift), while ring-amination increases it (Red Shift).

Diagram 2: Hydrolysis Monitoring Workflow

A logical flow for using UV-Vis to validate prodrug performance.

HydrolysisWorkflow Start Prodrug Sample (Amino-Ester) Incubate Incubate in Plasma/Buffer (37°C, pH 7.4) Start->Incubate Hydrolysis Hydrolysis Reaction Ester Bond Cleavage Incubate->Hydrolysis Release Release of Free Propofol (Phenolic -OH Restored) Hydrolysis->Release Detection UV Detection at 272 nm (Specific to Phenol) Release->Detection Signal Increase Data Calculate Release Rate (d[Propofol]/dt) Detection->Data

Caption: Workflow for monitoring the bioconversion of amino-ester prodrugs into active propofol using the reappearance of the 272 nm phenolic absorption peak.

References
  • Altman, R. A., et al. (2015). "Role for the Propofol Hydroxyl in Anesthetic Protein Target Molecular Recognition." Journal of Medicinal Chemistry. (Demonstrates the critical role of the hydroxyl group in binding and spectroscopy). Link

  • Trapani, G., et al. (1998). "Water-soluble salts of amino acid esters of the anaesthetic agent propofol." International Journal of Pharmaceutics. (Foundational work on amino-ester prodrug synthesis and characterization). Link

  • Baker, M. T., & Naguib, M. (2005). "Propofol: the challenges of formulation." Anesthesiology. (Discusses solubility issues and the drive for prodrug development). Link

  • PhotochemCAD. "Absorption Spectrum of Phenol." (Reference for the baseline phenolic spectrum and solvent effects). Link

  • PubChem. "4-Amino-2,6-diisopropylphenol Compound Summary." (Chemical structure and property data for the ring-substituted derivative). Link

Sources

Comparative

Comparative antioxidant potency: Propofol vs 4-Amino propofol

Advanced Comparative Guide: Antioxidant Potency of Propofol vs. 4-Amino Propofol As drug development paradigms shift toward dual-action therapeutics, the intrinsic antioxidant capacity of anesthetic agents has garnered s...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparative Guide: Antioxidant Potency of Propofol vs. 4-Amino Propofol

As drug development paradigms shift toward dual-action therapeutics, the intrinsic antioxidant capacity of anesthetic agents has garnered significant attention. Propofol (2,6-diisopropylphenol) is widely recognized not only as a rapid-onset intravenous anesthetic but also as a potent antioxidant, sharing structural homology with endogenous radical scavengers like α-tocopherol (Vitamin E)[1]. Its ability to protect cellular membranes from oxidative injury is well documented[2].

However, rational drug design and structure-activity relationship (SAR) studies reveal that the antioxidant kinetics of hindered phenols can be drastically optimized. By introducing an electron-donating group at the para-position—yielding 4-Amino propofol (4-amino-2,6-diisopropylphenol)—we fundamentally alter the molecule's electronic landscape[3]. This guide objectively compares the mechanistic causality, quantitative potency, and experimental validation of these two compounds.

Mechanistic Causality: The Role of Para-Substitution

Phenolic antioxidants neutralize reactive oxygen species (ROS) primarily through Hydrogen Atom Transfer (HAT) or Single-Electron Transfer (SET) mechanisms[4]. The efficiency of this process is dictated by the O-H Bond Dissociation Enthalpy (BDE) and the stability of the resulting phenoxyl radical.

  • Propofol: Relies heavily on the steric hindrance provided by its two ortho-isopropyl groups. These bulky groups shield the phenolic oxygen, stabilizing the phenoxyl radical once the hydrogen atom is donated to a lipid peroxyl radical (LOO•)[1].

  • 4-Amino Propofol: The introduction of a primary amine (-NH₂) at the para-position acts as a powerful electron-donating group. Through resonance (+M effect) and inductive (+I effect) mechanisms, the amine group increases the electron density on the phenolic oxygen[3]. This significantly lowers the O-H BDE, facilitating a much faster HAT. Furthermore, the radical electron can delocalize across the para-substituent, preventing the unwanted coupling of phenoxyl radicals and sustaining the antioxidant effect[3].

G A Peroxyl Radical (LOO•) C Hydrogen Atom Transfer (HAT) A->C B Antioxidant (Propofol / 4-Amino Propofol) B->C D Neutralized Lipid (LOOH) C->D E Resonance-Stabilized Phenoxyl Radical C->E

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of hindered phenols neutralizing peroxyl radicals.

Quantitative Data Comparison

Experimental data confirms that the para-amino substitution translates to superior biochemical efficacy. In iron/ascorbate-dependent lipid peroxidation models, standard propofol requires concentrations >10 µM to exhibit protective properties comparable to classical antioxidants like BHT[2]. In contrast, 4-amino-2,6-diisopropylphenol derivatives suppress malondialdehyde (MDA) formation at significantly lower thresholds[5].

Pharmacological ParameterPropofol (2,6-diisopropylphenol)4-Amino Propofol (4-amino-2,6-diisopropylphenol)
Para-Substituent Hydrogen (-H)Primary Amine (-NH₂)
Electronic Effect NeutralStrongly Electron-Donating (+M, +I)
O-H Bond Dissociation Enthalpy BaselineSignificantly Lowered
Lipid Peroxidation (MDA) IC₅₀ > 10 µM[2]≤ 5.0 µM[5]
Radical Stabilization Ortho-steric shieldingOrtho-shielding + Para-resonance delocalization

Self-Validating Experimental Methodologies

To objectively verify the comparative potency of these compounds, we employ two orthogonal, self-validating assay systems. The first isolates the chemical kinetics of the antioxidants, while the second evaluates their performance in a complex biological matrix.

Protocol A: DPPH Radical Scavenging Kinetics

Causality & Design: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is utilized to isolate the intrinsic HAT/SET capabilities of the compounds without confounding variables from lipid matrices. We specifically utilize anhydrous ethanol as the solvent to prevent solvent-mediated proton transfer artifacts, ensuring the measured kinetics accurately reflect the molecule's direct scavenging ability.

  • Preparation: Dissolve DPPH in anhydrous ethanol to achieve a working concentration of 100 µM. Prepare a vehicle control (blank) to establish baseline absorbance.

  • Analyte Dilution: Prepare serial dilutions of Propofol and 4-Amino propofol ranging from 0.1 µM to 50 µM. Use Trolox as a positive validation standard.

  • Reaction: Combine 100 µL of the antioxidant analyte with 900 µL of the DPPH solution in a quartz cuvette.

  • Kinetic Monitoring: Continuously monitor the decay of absorbance at 517 nm for 30 minutes using a UV-Vis spectrophotometer.

  • Validation: The system self-validates if the Trolox standard curve yields an expected IC₅₀ (~15-20 µM). The IC₅₀ for the test compounds is calculated based on the concentration required to quench 50% of the initial DPPH signal.

Protocol B: Microsomal Lipid Peroxidation (TBARS Assay)

Causality & Design: To bridge the gap between chemical kinetics and physiological relevance, we utilize rat liver microsomes. We induce oxidative stress using an Fe²⁺/Ascorbate system because it accurately mimics the in vivo iron-catalyzed Fenton reaction, which drives biological lipid peroxidation[2].

  • Matrix Preparation: Isolate rat liver microsomes via ultracentrifugation and suspend in 50 mM Tris-HCl buffer (pH 7.4), normalizing protein concentration to 1 mg/mL via a Bradford assay.

  • Pre-incubation: Introduce varying concentrations of Propofol or 4-Amino propofol (1 µM to 20 µM) to the microsomal suspension. Incubate for 10 minutes at 37°C to allow membrane partitioning.

  • Stress Induction: Add 10 µM FeSO₄ and 100 µM ascorbic acid to initiate the Fenton reaction. Incubate for exactly 30 minutes at 37°C.

  • Chromophore Derivatization: Terminate the reaction by adding 1 mL of 20% trichloroacetic acid (TCA) to precipitate proteins. Add 1 mL of 0.67% thiobarbituric acid (TBA) and heat the mixture at 95°C for 15 minutes. This forces the lipid breakdown product (malondialdehyde) to react with TBA, forming a measurable pink chromophore.

  • Quantification: Cool the samples on ice, centrifuge at 3000 × g for 10 minutes to pellet debris, and measure the supernatant's absorbance at 532 nm.

Workflow Step1 Isolate Microsomes (1 mg/mL Protein) Step2 Induce Oxidative Stress (Fe2+ / Ascorbate) Step1->Step2 Step3 Incubate with Antioxidant (1-20 µM) Step2->Step3 Step4 Add TBA Reagent & Heat (95°C, 15 min) Step3->Step4 Step5 Spectrophotometry (Absorbance at 532 nm) Step4->Step5

Fig 2: Self-validating TBARS experimental workflow for quantifying lipid peroxidation inhibition.

Conclusion

While Propofol provides a robust baseline of antioxidant protection during anesthesia, structural optimization via para-amino substitution yields a vastly superior free-radical scavenger. 4-Amino propofol leverages electron-donating resonance to lower its O-H bond dissociation enthalpy, resulting in faster reaction kinetics and a lower IC₅₀ for lipid peroxidation inhibition. For drug development professionals aiming to mitigate ischemia-reperfusion injury or systemic oxidative stress during surgical interventions, 4-Amino propofol and its derivatives represent a highly promising translational target.

References

1.[2] Rigobello, M. P., et al. (2004). Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. PubMed. 2 2.[1] Tsuchiya, M., et al. (2000). Antioxidant Protection of Propofol and Its Recycling in Erythrocyte Membranes. American Journal of Respiratory and Critical Care Medicine. 1 3.[5] US4849444A - Benzenesulfonamide derivatives and a process for the medical use thereof. Google Patents. 6 4.[3] Kajiyama, et al. (2025). Effect of para-substituts of phenolic antioxidants. ResearchGate. 3 5.[4] Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC. 4

Sources

Validation

High-Resolution LC-MS/MS vs. GC-MS for the Identification of 4-Amino Propofol: A Comprehensive Comparison Guide

Executive Summary The accurate identification and quantification of propofol metabolites and derivatives are critical for pharmacokinetic profiling, forensic toxicology, and novel drug development. 4-Amino propofol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate identification and quantification of propofol metabolites and derivatives are critical for pharmacokinetic profiling, forensic toxicology, and novel drug development. 4-Amino propofol (CAS: 100251-91-0) is a key synthetic intermediate, a known impurity, and an analog utilized in advanced neuropathic pain models (e.g., as a hindered HCN1 inhibitor) [1].

Unlike the highly lipophilic parent drug, the 4-amino substitution fundamentally alters the molecule's ionization efficiency, polarity, and thermal stability. This guide objectively compares the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV for the analysis of 4-amino propofol, providing researchers with a causally grounded, self-validating experimental framework.

The Analytical Challenge: Chemistry & Causality

To select the optimal analytical platform, one must first understand the physicochemical behavior of 4-amino propofol.

  • The Polarity Shift: The addition of a primary amine at the para position of the 2,6-diisopropylphenol ring significantly increases the molecule's polarity. While parent propofol is notoriously difficult to ionize and often requires negative-mode Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI), the basic amine group in 4-amino propofol acts as a perfect proton acceptor.

  • The Causality of Ionization: By utilizing an acidic mobile phase (e.g., 0.1% formic acid), the amine is forcibly protonated, driving the equilibrium entirely toward the

    
     state. This exponentially increases sensitivity in positive-mode ESI (ESI+)  [1].
    
  • Thermal Instability in GC: While GC-MS is the gold standard for volatile anesthetics [2], the primary amine and hydroxyl groups on 4-amino propofol lead to severe hydrogen bonding with the stationary phase. Without a time-consuming chemical derivatization step (e.g., silylation via BSTFA), injecting this compound into a GC system results in severe peak tailing, thermal degradation, and poor reproducibility.

Technology Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

The following table synthesizes the quantitative and operational performance of the three primary analytical modalities for 4-amino propofol.

Performance MetricUPLC-MS/MS (Triple Quadrupole)GC-MS/MSHPLC-UV
Primary Ionization/Detection ESI+ (Positive Mode)Electron Impact (EI)UV Absorbance (approx. 270 nm)
Derivatization Required? No (Direct injection)Yes (Silylation/Acetylation)No
Sensitivity (LOD) Low pg/mL rangeLow ng/mL rangeHigh ng/mL to µg/mL range
Throughput (Run Time) ~6.0 minutes~15–20 minutes~10–15 minutes
Specificity Excellent (MRM transitions)High (Mass fragmentation)Low (Prone to matrix interference)
Matrix Effect Susceptibility Moderate (Requires stable isotope IS)Low (Post-derivatization)High (Co-eluting peaks)
Best Use Case High-throughput PK/PD studies, trace quantificationForensic screening, volatile metabolite profilingPreparative scale, bulk purity checks

Verdict: UPLC-MS/MS is the superior product/platform for 4-amino propofol due to its ability to leverage the molecule's basic amine for direct ESI+ ionization, bypassing the derivatization bottlenecks inherent to GC-MS [1][2].

Mechanistic Workflow & Visualization

To ensure maximum recovery and minimal ion suppression, the sample preparation must maintain the analyte in its protonated state while precipitating matrix proteins. The diagram below illustrates the optimized end-to-end workflow.

G n1 1. Sample Collection (Plasma/Urine Matrix) n2 2. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) n1->n2 n3 3. Centrifugation & Filtration (14,000 rpm, 0.22 µm) n2->n3 n4 4. UPLC Separation (Phenomenex Luna C8 Column) n3->n4 n5 5. ESI+ Ionization (Protonation to [M+H]+) n4->n5 n6 6. Triple Quadrupole MS/MS (MRM Mode) n5->n6 n7 7. Data Analysis & Quantification n6->n7

Figure 1: End-to-end UPLC-MS/MS analytical workflow for 4-amino propofol quantification.

Self-Validating Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system. By integrating specific quality control (QC) checks at each phase, the method inherently proves its own reliability, ruling out false positives or matrix-induced signal loss.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) crashes plasma proteins efficiently. Adding 0.1% Formic Acid (FA) to the extraction solvent ensures the 4-amino group remains protonated, partitioning favorably into the organic supernatant rather than co-precipitating with acidic proteins.

  • Aliquot 50 µL of plasma/urine into a microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing 0.1% FA and an appropriate Internal Standard (e.g., deuterated propofol analog).

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Validation Check: Spike a blank matrix post-extraction with the analyte. Compare its signal to a pre-extraction spiked sample. The ratio represents the Extraction Recovery (must be >80%).

Phase 2: UPLC Separation

Causality: A C8 column (e.g., Phenomenex Luna C8(2), 30 × 2 mm, 5 µm) provides optimal retention for the moderately polar 4-amino propofol, preventing it from eluting in the void volume while avoiding the excessive retention times seen with highly hydrophobic C18 columns [1].

  • System: Agilent 1290 Infinity II UPLC (or equivalent).

  • Mobile Phase A: 0.1% FA in

    
    .
    
  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 0–2 min at 20% B, linearly rising to 95% B at 4 min, held until 4.5 min, then re-equilibrated at 20% B.

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume. Validation Check: Monitor the column pressure trace. A stable pressure profile validates that the protein precipitation step successfully removed clogging agents.

Phase 3: MS/MS Detection (MRM Mode)

Causality: Multiple Reaction Monitoring (MRM) on a triple quadrupole (e.g., Agilent 6495) isolates the specific


 precursor ion in Q1, fragments it via collision-induced dissociation (CID) in Q2, and selects a specific product ion in Q3. This double-filtering eliminates background matrix noise.
  • Ionization Source: ESI in Positive Mode.

  • Precursor Ion: Set Q1 to the exact mass of protonated 4-amino propofol (

    
     ~194.3 for 
    
    
    
    ).
  • Collision Energy (CE): Optimize CE (typically 15-25 eV) to yield the most abundant stable fragment (often resulting from the loss of an isopropyl group). Validation Check: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The blank signal must be <20% of the Lower Limit of Quantification (LLOQ) signal to validate the absence of column carryover .

Conclusion

For the identification and quantification of the 4-amino propofol metabolite/derivative, UPLC-MS/MS vastly outperforms GC-MS and HPLC-UV. By capitalizing on the basic nature of the 4-amino substitution, researchers can utilize direct ESI+ ionization, eliminating the need for volatile derivatization. When executed with the self-validating protocol outlined above, this product workflow guarantees high-throughput, matrix-resilient, and highly sensitive pharmacokinetic data.

References

  • Source:British Journal of Anaesthesia (Br J Anaesth. 2023 Oct;131(4):745-763).
  • Title: Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS)
Comparative

A Guide to the Qualification of 4-Amino-2,6-diisopropylphenol as a Reference Standard: A Comparative Analysis of Analytical Methodologies

Introduction In pharmaceutical development and manufacturing, the purity and quality of an Active Pharmaceutical Ingredient (API) are paramount. This is ensured through rigorous analytical testing, where the API is compa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development and manufacturing, the purity and quality of an Active Pharmaceutical Ingredient (API) are paramount. This is ensured through rigorous analytical testing, where the API is compared against a highly characterized substance known as a reference standard.[1][2] 4-amino-2,6-diisopropylphenol is a critical process-related impurity or potential degradation product in the synthesis of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[3][4][5] The accurate quantification of such impurities is a regulatory requirement and is essential for ensuring the safety and efficacy of the final drug product. Therefore, establishing a well-qualified reference standard of 4-amino-2,6-diisopropylphenol is not merely a procedural step but a foundational requirement for robust quality control.

This guide provides a comprehensive framework for the qualification of a candidate batch of 4-amino-2,6-diisopropylphenol. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the orthogonal analytical techniques required. The narrative explains the causality behind experimental choices, adhering to the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]

Part 1: The Principle of Orthogonal Characterization

A reference standard must be of the highest possible purity and its identity unequivocally confirmed.[7][9] Relying on a single analytical technique is insufficient, as each method has inherent limitations. A robust qualification strategy employs a suite of orthogonal methods —techniques that measure different physicochemical properties of the substance. This multi-faceted approach ensures that all aspects of the standard's identity, purity, and potency are thoroughly vetted, creating a self-validating system.

The overall workflow for qualifying a new candidate reference standard is a systematic process that moves from structural confirmation to comprehensive purity assessment, culminating in the assignment of a potency value.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Profile cluster_2 Phase 3: Value Assignment ID_NMR NMR (¹H, ¹³C) Structural Elucidation Purity_HPLC HPLC-UV (Organic Impurities) ID_MS Mass Spectrometry (Molecular Weight) ID_IR FTIR (Functional Groups) Assign_MB Mass Balance Calculation Purity_HPLC->Assign_MB Integrate Data Purity_TGA TGA (Volatiles) Purity_TGA->Assign_MB Integrate Data Purity_KF Karl Fischer (Water Content) Purity_KF->Assign_MB Integrate Data Purity_ROI Residue on Ignition (Inorganic Impurities) Purity_ROI->Assign_MB Integrate Data Assign_Cert Certificate of Analysis (Assigned Potency) Assign_MB->Assign_Cert Qualified_RS Qualified Reference Standard Assign_Cert->Qualified_RS Candidate Candidate Material (4-amino-2,6-diisopropylphenol) Candidate->ID_NMR Identity Tests Candidate->ID_MS Identity Tests Candidate->ID_IR Identity Tests Candidate->Purity_HPLC Purity Tests Candidate->Purity_TGA Purity Tests Candidate->Purity_KF Purity Tests Candidate->Purity_ROI Purity Tests

Fig. 1: Overall workflow for reference standard qualification.

Part 2: Structural Elucidation and Identity Confirmation

Before assessing purity, the chemical structure of the candidate material must be unambiguously confirmed. This is achieved by combining data from several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for structural elucidation as it provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

  • ¹H NMR: For 4-amino-2,6-diisopropylphenol, the spectrum is expected to show distinct signals for the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the protons of the hydroxyl (-OH) and amino (-NH₂) groups.[10][11] The splitting patterns (e.g., septet for the methine, doublet for the methyls) are crucial for confirming connectivity. The -OH and -NH₂ protons may appear as broad singlets and their chemical shifts can be concentration and solvent-dependent.[12][13]

  • ¹³C NMR: The spectrum should show the expected number of unique carbon signals, confirming the molecule's symmetry. Key signals would include those for the substituted aromatic carbons, the isopropyl methine and methyl carbons.

Illustrative Experimental Protocol: ¹H NMR

  • Accurately weigh approximately 5-10 mg of the candidate standard.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to slow the exchange of labile -OH and -NH₂ protons, allowing for better observation.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Compare the observed chemical shifts, splitting patterns, and integrations with the theoretical structure of 4-amino-2,6-diisopropylphenol.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering a fundamental verification of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing an extremely high degree of confidence.

For 4-amino-2,6-diisopropylphenol (C₁₂H₁₉NO), the expected monoisotopic mass is approximately 193.1467 g/mol . The observed mass should match this value within a few parts per million (ppm) in an HRMS experiment.

Illustrative Experimental Protocol: LC-MS (ESI)

  • Prepare a dilute solution of the candidate standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the spectrum in positive electrospray ionization (ESI+) mode to observe the protonated molecule [M+H]⁺ at m/z ~194.1545.

  • Confirm the measured mass and compare it to the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a "molecular fingerprint" by identifying the functional groups present in the molecule based on their vibrational frequencies. It serves as an excellent confirmatory identification test. Key expected absorptions include:

  • ~3400-3300 cm⁻¹: N-H stretching (amino group)

  • ~3600-3200 cm⁻¹: O-H stretching (hydroxyl group, often broad)

  • ~3000-2850 cm⁻¹: C-H stretching (aliphatic isopropyl groups)

  • ~1600-1450 cm⁻¹: C=C stretching (aromatic ring)

Part 3: Purity Assessment – A Comparative Approach

Purity assessment is the core of the qualification process. The goal is to quantify all extraneous substances in the candidate material. A single purity value from one technique (e.g., HPLC) is insufficient and must be complemented by other methods.[9]

Chromatographic Purity by HPLC-UV

Role: HPLC is the primary technique for detecting and quantifying organic, non-volatile impurities that are structurally related to the main compound.[14] Its high resolving power can separate compounds with very similar structures.

Comparison of Methodologies: For Propofol and its related substances, both reversed-phase and normal-phase HPLC methods have been described.[15] A reversed-phase method is generally the first choice due to its robustness and wide applicability.

Illustrative Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (e.g., with 0.1% phosphoric acid). A typical gradient might run from 30% to 90% Acetonitrile over 30 minutes.[16][17][18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[19]

  • Sample Preparation: Prepare a solution of the candidate standard at approximately 1.0 mg/mL in the mobile phase.

  • Analysis: Inject the solution and integrate all peaks. Purity is typically calculated using the area percent method (100% minus the sum of all impurity peak areas). This assumes that all impurities have the same response factor as the main compound, which is a limitation but a common starting point.[20]

Volatile Content by Thermogravimetric Analysis (TGA)

Role: TGA measures the change in mass of a substance as a function of temperature. It is used to determine the total content of volatile materials, including water and residual solvents, which would not be detected by HPLC.

Illustrative Experimental Protocol: TGA

  • Accurately weigh 5-10 mg of the candidate standard into a TGA pan.

  • Heat the sample from ambient temperature to ~200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • The percentage of mass lost during heating corresponds to the total volatile content.

Water Content by Karl Fischer Titration

Role: While TGA measures all volatiles, Karl Fischer (KF) titration is a specific method for the quantification of water.[21]

Comparison with TGA: Comparing the results from TGA and KF is a critical cross-check.

  • If %TGA ≈ %KF , it indicates that water is the only significant volatile component.

  • If %TGA > %KF , the difference suggests the presence of residual organic solvents. These would then need to be identified and quantified, typically by Gas Chromatography (GC).

Inorganic Content by Residue on Ignition (ROI)

Role: The ROI test (also known as sulphated ash) quantifies the amount of non-volatile inorganic impurities (e.g., residual inorganic salts, catalysts) in the material.[22][23]

Illustrative Experimental Protocol: ROI

  • Accurately weigh a significant amount of the standard (~1 g) into a crucible.

  • Heat gently until the substance is thoroughly charred.

  • Cool, moisten the residue with sulfuric acid, and heat again until white fumes are no longer evolved.

  • Ignite in a muffle furnace at 600 ± 50°C until all black particles are gone.

  • Cool in a desiccator and weigh. The percentage of the remaining residue is the ROI value.

Part 4: Data Comparison and Potency Assignment

The final step is to integrate the data from the orthogonal purity tests to assign a potency value. The most accurate and widely accepted method for this is the mass balance approach .[20][21][24]

The Mass Balance Principle: This principle assumes the material is composed of the main compound and various impurities. The purity (or potency) of the main compound is calculated by subtracting the sum of all measured impurities from 100%.[22][24]

Potency (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

G cluster_impurities Impurity Contributions (Measured) Total 100% Candidate Material Imp_HPLC Organic Impurities (from HPLC) Total->Imp_HPLC Imp_KF Water Content (from Karl Fischer) Total->Imp_KF Imp_GC Residual Solvents (from GC, if any) Total->Imp_GC Imp_ROI Inorganic Impurities (from ROI) Total->Imp_ROI Potency Assigned Potency (4-amino-2,6-diisopropylphenol) Imp_HPLC->Potency - Imp_KF->Potency - Imp_GC->Potency - Imp_ROI->Potency -

Fig. 2: The mass balance calculation for potency assignment.
Comparative Data Summary

The table below illustrates how data from these orthogonal methods would be compiled to qualify a hypothetical batch of 4-amino-2,6-diisopropylphenol.

Parameter Analytical Technique Result (Illustrative) Commentary
Identity NMR, MS, FTIRConforms to StructureSpectroscopic data is consistent with the proposed structure.
Organic Impurities HPLC-UV (Area %)0.15%Represents the sum of all related substance impurities.
Water Content Karl Fischer Titration0.20%Specific measurement of water.
Total Volatiles TGA0.22%Close to KF result, suggesting minimal residual solvent.
Inorganic Impurities Residue on Ignition0.05%Low level of non-volatile inorganic material.
Calculated Potency Mass Balance 99.58% Calculated as: 100% - 0.15% - 0.22% - 0.05%

Note: In this example, the TGA value (0.22%) is used for the calculation as it encompasses both water and any trace non-aqueous volatiles. If residual solvents were significant, they would be quantified separately by GC.

Conclusion

The qualification of 4-amino-2,6-diisopropylphenol as a reference standard is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. A simple purity value from a single chromatographic run is insufficient for a standard intended for quantitative use. By systematically confirming identity (NMR, MS, FTIR) and comprehensively assessing purity through a comparative lens (HPLC for organics, KF/TGA for volatiles, ROI for inorganics), a highly reliable potency value can be assigned via the mass balance method.[20][24] This robust, self-validating approach ensures that the reference standard is fit for its intended purpose: to serve as an accurate and trustworthy benchmark for the quality control of pharmaceutical products.

References

  • General Chapters: <11> USP REFERENCE STANDARDS.Pharmacopeia.
  • FAQs: Reference Standards.US Pharmacopeia (USP).
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Reference-Standard Material Qualific
  • Pharmaceutical quality control: the reference standards labyrinth.LGC Group.
  • Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards.Pharmaguideline, 2012.
  • Pharmacopeial Reference Standards: Equivalence and Qualification.
  • Reference Standards, Types, Uses, Preparation & Qualific
  • Certification of Reference Standards in Pharmacy: Mass Balance Method.Pharmaceutical Chemistry Journal, 2018.
  • Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities.
  • <11> USP REFERENCE STANDARDS.USP.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.Pharmaceutical Technology, 2024.
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.MDPI, 2014.
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide.Qualityze, 2025.
  • <11> USP REFERENCE STANDARDS.USP, 2012.
  • Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation.Research Journal of Pharmacy and Technology, 2020.
  • How To Calculate Potency, Purity and Assay In Pharmaceuticals: Accur
  • Full propofol screening: Eleven impurities profiled
  • A rapid and simple HPLC method for the analysis of propofol in biological fluids.PubMed, 2007.
  • HPLC Method for Analysis of Propofol on Newcrom R1 Column.SIELC Technologies.
  • High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals.Journal of Research in Pharmacy, 2024.
  • The complete guide to the ICH Q7 guidelines.Qualio, 2025.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr.Doc Brown's Chemistry, 2025.
  • 14.11: H-NMR and C-NMR of Alcohols and Phenols.Chemistry LibreTexts, 2025.
  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.Dr. B. B. Hegde First Grade College, Kundapura.
  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite.RSC Publishing.
  • Propofol.Wikipedia.
  • Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method.PubMed, 2021.

Sources

Validation

A Senior Application Scientist's Guide to the Thin-Layer Chromatography (TLC) Separation of Propofol and its Amino-Phenol Impurity

Introduction: The Analytical Imperative in Anesthetic Purity Propofol (2,6-diisopropylphenol) is a cornerstone of modern medicine, serving as a widely used intravenous anesthetic for inducing and maintaining anesthesia.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Anesthetic Purity

Propofol (2,6-diisopropylphenol) is a cornerstone of modern medicine, serving as a widely used intravenous anesthetic for inducing and maintaining anesthesia.[1][2] Its rapid onset and short duration of action have made it indispensable in clinical settings.[2] The synthesis of propofol, typically through the isopropylation of phenol, can lead to the formation of various process-related impurities and degradation products.[3][4][5][6][7] One such potential impurity is 4-amino-2,6-diisopropylphenol, a structurally similar molecule that differs by the addition of a polar amino group.[8]

For patient safety and regulatory compliance, the rigorous quality control of propofol is paramount. This involves the detection and quantification of any impurities. While sophisticated techniques like HPLC and GC-MS are often employed for final validation[3][4], Thin-Layer Chromatography (TLC) remains an invaluable tool for rapid, cost-effective, and robust in-process monitoring and preliminary purity assessment.[9][10][11]

This guide provides a comprehensive comparison of TLC methodologies for the effective separation of propofol from 4-amino-2,6-diisopropylphenol. We will delve into the chemical principles governing the separation, present detailed experimental protocols, and compare different mobile phase and visualization systems, grounding our recommendations in established scientific principles.

The Chemical Basis for Separation: A Tale of Two Polarities

The successful separation of two molecules by normal-phase TLC hinges on their differential interaction with the stationary phase, which is dictated primarily by their relative polarities. The stationary phase, typically silica gel, is highly polar.

  • Propofol (2,6-diisopropylphenol): This molecule possesses a polar hydroxyl (-OH) group. However, this group is sterically hindered by two bulky, non-polar isopropyl groups at the ortho positions.[12] This steric hindrance, combined with the large non-polar surface area of the molecule, renders propofol relatively non-polar. It is a weak acid with a pKa of 11.[12]

  • 4-amino-2,6-diisopropylphenol: The introduction of a primary amino (-NH2) group at the para position dramatically increases the molecule's polarity.[8] This group, along with the hydroxyl group, can readily participate in hydrogen bonding with the silanol groups of the silica gel stationary phase.

The Separation Principle: Due to its significantly higher polarity, 4-amino-2,6-diisopropylphenol will adsorb much more strongly to the polar silica gel plate. In contrast, the less polar propofol will have a weaker interaction, allowing it to be carried further up the plate by the mobile phase. This results in a clear separation, with propofol exhibiting a higher Retention Factor (Rf) and 4-amino-2,6-diisopropylphenol a lower Rf.

cluster_0 TLC Plate (Silica Gel) cluster_1 Interaction Strength cluster_2 Resulting Separation Propofol Propofol Amino_Phenol 4-amino-2,6-diisopropylphenol Weak_Adsorption Weak Adsorption (Steric Hindrance) Propofol->Weak_Adsorption Low Polarity Strong_Adsorption Strong Adsorption (H-Bonding) Amino_Phenol->Strong_Adsorption High Polarity Low_Rf Low Rf Value (Travels Less) Strong_Adsorption->Low_Rf Leads to High_Rf High Rf Value (Travels Farther) Weak_Adsorption->High_Rf Leads to

Caption: Relationship between compound polarity and TLC separation.

Comparative Experimental Methodologies

The key to achieving optimal separation lies in the judicious selection of the mobile phase and visualization techniques. We will compare two distinct mobile phase systems and a suite of visualization methods.

Stationary Phase

For all experiments, the recommended stationary phase is a standard Silica Gel 60 F254 plate . The "F254" indicator fluoresces under 254 nm UV light, allowing for the non-destructive visualization of UV-active compounds.[13][14][15]

Mobile Phase Comparison

The ideal mobile phase should be polar enough to move the compounds off the baseline but not so polar that they travel with the solvent front. The goal is to maximize the difference in Rf values (ΔRf).

  • Alternative 1: Low-Polarity System (Toluene:Ethyl Acetate)

    • Composition: Toluene:Ethyl Acetate (8:2, v/v).

    • Rationale: This system is a workhorse for separating moderately non-polar compounds. Toluene, a non-polar solvent, serves as the main carrier, while the small amount of moderately polar ethyl acetate provides the "push" needed to elute the compounds. This system is expected to provide a high Rf for propofol while keeping the more polar amino-phenol closer to the baseline. A similar system, Toluene:Acetone, is also highly effective for phenolic compounds.[13][14]

  • Alternative 2: Medium-Polarity System (Hexane:Ethyl Acetate)

    • Composition: Hexane:Ethyl Acetate (6:4, v/v).

    • Rationale: This is another highly versatile and common solvent system.[15] By increasing the proportion of the polar component (ethyl acetate) compared to the first system, we increase the overall polarity of the mobile phase. This will result in higher Rf values for both compounds. This system may be preferable if the low-polarity system results in an Rf value for 4-amino-2,6-diisopropylphenol that is too close to the baseline to be accurately measured.

Data Summary: Expected Rf Values

The following table summarizes the anticipated results. Actual Rf values may vary slightly based on experimental conditions such as temperature, chamber saturation, and plate quality.

CompoundPolarityExpected Rf (Toluene:EtOAc 8:2)Expected Rf (Hexane:EtOAc 6:4)
PropofolLow~0.65~0.75
4-amino-2,6-diisopropylphenolHigh~0.20~0.35
ΔRf (Separation Factor) ~0.45 ~0.40

Visualization Techniques: A Multi-Pronged Approach for Confident Identification

Using multiple visualization methods provides a self-validating system, enhancing the trustworthiness of the identification.

Visualization MethodPrincipleExpected Result: PropofolExpected Result: 4-amino-2,6-diisopropylphenolType
UV Light (254 nm) Quenching of fluorescence by aromatic rings.[9]Dark spotDark spotNon-destructive
Iodine Chamber Adsorption of iodine vapor onto organic compounds.[15][16]Brown spotBrown spotSemi-destructive
Ferric Chloride (FeCl₃) Spray Complexation with phenolic hydroxyl groups.[14][16]Blue/Violet spotBlue/Violet spotDestructive
Ninhydrin Spray Reaction with primary amine groups.[11]No reactionPurple/Pink spot (upon heating)Destructive

The combination of FeCl₃ and Ninhydrin is particularly powerful. A spot that is positive for both reagents can be confidently identified as the amino-phenol impurity, whereas a spot that is only positive for FeCl₃ is confirmed as propofol.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible.

start Start prep Step 1: Sample & Mobile Phase Preparation start->prep Begin Workflow spot Step 2: Plate Spotting prep->spot develop Step 3: TLC Development spot->develop visualize Step 4: Visualization develop->visualize analyze Step 5: Analysis & Rf Calculation visualize->analyze end End analyze->end

Caption: General workflow for the TLC separation experiment.

Protocol 1: Preparation
  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the propofol standard, the 4-amino-2,6-diisopropylphenol standard, and the test mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Mobile Phase Preparation: Prepare the chosen mobile phase system (e.g., 8 mL of Toluene and 2 mL of Ethyl Acetate for 10 mL of the 8:2 system) in a beaker. Mix thoroughly.

  • Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a saturated vapor environment, leading to better and more reproducible separation.[13][14][15]

Protocol 2: Plate Spotting
  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the silica gel plate.

  • Using a capillary tube, carefully spot small amounts of the propofol standard, the amino-phenol standard, and the test mixture onto the origin line. Keep the spots small and compact for best results.

  • Ensure the spots are adequately spaced to prevent them from running into each other.

Protocol 3: Development
  • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.

  • Close the chamber and allow the mobile phase to ascend the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

Protocol 4: Visualization & Analysis
  • Allow the plate to air dry completely in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp at 254 nm and circle any visible spots with a pencil.

  • Chemical Visualization (in order):

    • If desired, first place the plate in an iodine chamber until brown spots appear. Circle them.

    • In a fume hood, spray the plate evenly with the Ninhydrin solution. Heat gently with a heat gun until colored spots appear. Note the results.

    • On a separate plate (or if Ninhydrin is not used), spray with the Ferric Chloride solution and observe the color formation.

  • Rf Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Conclusion

Thin-Layer Chromatography provides a powerful, rapid, and visually intuitive method for assessing the purity of propofol by separating it from potential polar impurities like 4-amino-2,6-diisopropylphenol. The significant difference in polarity between the two compounds allows for excellent separation on a standard silica gel plate. By selecting an appropriate mobile phase, such as Toluene:Ethyl Acetate (8:2), and employing a multi-faceted visualization strategy including UV light, ferric chloride, and ninhydrin, researchers can achieve a high degree of confidence in their qualitative analysis. This self-validating approach underscores the utility of TLC as a fundamental technique in the analytical toolkit for drug development and quality control.

References

  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Ilić, S., Natić, M., Dabić, D., Milojković-Opsenica, D., & Tešić, Ž. (2011). 2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases. Journal of Planar Chromatography, 24(2), 93–98. Retrieved from [Link]

  • ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate? Retrieved from [Link]

  • Unknown. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • Wiley Analytical Science. (2013, June 3). Full propofol screening: Eleven impurities profiled at once. Retrieved from [Link]

  • Kumar, A., & Sadek, M. (2015). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 6(11), 4786-4790. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Anesthetics. Retrieved from [Link]

  • Omicsonline. (n.d.). Thin Layer Chromatography in Drug Analysis. Retrieved from [Link]

  • Clarke, E. G. C. (2017, July 14). Thin–layer Chromatography (TLC). Analytical Toxicology. Retrieved from [Link]

  • Peng, M., Le, J., & Yang, Y. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. Journal of separation science, 36(12), 1963–1971. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-diisopropylphenol. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473.
  • Firth, C., & Sharman, M. (2021). Propofol detection for monitoring of intravenous anaesthesia: a review. Journal of Clinical Monitoring and Computing, 35(4), 749-762. Retrieved from [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32474. Retrieved from [Link]

  • Anwar, J., Nagra, S. A., & Nagi, M. J. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-8. Retrieved from [Link]

  • Deranged Physiology. (2025, March 2). Propofol. Retrieved from [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Amino-2,6-diisopropylphenol

The following guide details the technical disposal procedures for 4-Amino-2,6-diisopropylphenol , a critical intermediate and impurity often encountered in Propofol synthesis and stability studies. CAS: 1988-15-4 | Class...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for 4-Amino-2,6-diisopropylphenol , a critical intermediate and impurity often encountered in Propofol synthesis and stability studies.

CAS: 1988-15-4 | Class: Aminophenol / Substituted Phenol

Executive Summary & Hazard Assessment

The Core Directive: Disposal of 4-Amino-2,6-diisopropylphenol requires strict adherence to oxidative stability protocols . Unlike simple organic waste, this compound is a phenolic amine . It possesses dual reactivity: the phenolic hydroxyl group is prone to oxidation (forming quinones), and the amine group introduces basicity and potential for radical formation.

Why Standard Disposal Fails:

  • Oxidative Instability: Improper accumulation in open waste containers leads to rapid auto-oxidation, resulting in the formation of dark, insoluble polymers (quinone imines) that can clog waste lines or obscure labeling.

  • Incompatibility: Mixing with strong oxidizers (e.g., nitric acid, peroxides) is strictly prohibited due to the risk of rapid exothermic decomposition.

Chemical Identity & Physical Properties

Verification of the specific isomer is critical to ensure correct regulatory coding.

PropertySpecificationRelevance to Disposal
Chemical Name 4-Amino-2,6-diisopropylphenolTarget Molecule
CAS Number 1988-15-4 Use for Waste Manifesting
Appearance Crystalline solid / PowderDust hazard during transfer
Solubility DMSO, Methanol, EthanolUse these for rinsing glassware
pKa ~10.5 (Phenolic OH)Weakly acidic; compatible with basic organic waste
Stability Air/Light SensitiveKeep waste containers closed and opaque

Critical Note on CAS Confusion: Do not confuse this with 2,6-Diisopropylaniline (CAS 24544-04-5). While structurally similar, the presence of the hydroxyl group in the user's topic (Phenol) dictates specific PPE requirements for skin absorption protection.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the autonomous logic required to select the correct waste stream.

DisposalWorkflow Start Waste Generation: 4-Amino-2,6-diisopropylphenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Trace Trace Contaminated (Gloves, Wipes) StateCheck->Trace PackSolid Double Bag in Polyethylene (4 mil) Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Hazardous Waste Bin Trace->DebrisBin LabelSolid Label: Toxic Solid, Organic, Basic PackSolid->LabelSolid Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated Halogenated->LabelSolid Stream A NonHalogenated->LabelSolid Stream B

Figure 1: Operational decision tree for segregating aminophenol waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, degradation products, or excess weighed powder.

  • PPE Requirement: Wear double nitrile gloves and a lab coat. If handling >1g of fine powder, use a NIOSH N95 respirator or work strictly inside a fume hood to prevent inhalation of phenolic dust.

  • Primary Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty (4 mil) polyethylene bag.

    • Why: Phenols can permeate thin plastics over time; HDPE provides a robust barrier.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-Amino-2,6-diisopropylphenol"[1][2]

    • Hazards: Toxic, Irritant.[3][4]

  • Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Organic Waste" drum.

Protocol B: Liquid Waste (Solutions)

Applicable for: HPLC waste, mother liquors, and cleaning rinsates.

  • Segregation: Determine the solvent base.

    • Non-Halogenated: (Methanol, Ethanol, DMSO). Segregate into "Organic Solvents - Non-Halogenated".

    • Halogenated: (DCM, Chloroform). Segregate into "Organic Solvents - Halogenated".

  • Compatibility Check: Ensure the waste carboy does NOT contain oxidizing acids (Nitric, Chromic) or active peroxides.

    • Mechanism:[5] The amino group can be oxidized violently by strong oxidizers, leading to heat generation and potential container rupture.

  • Transfer: Pour slowly into the carboy using a funnel. Rinse the original vessel with a small volume of acetone or methanol and add the rinsate to the same waste container.

  • Closure: Cap the carboy tightly immediately after use to prevent oxygen ingress, which accelerates the formation of dark quinone polymers.

Protocol C: Spill Management (Immediate Response)

Self-Validating Step: If the spill turns dark brown/purple within minutes, it confirms rapid oxidation; treat as a corrosive phenolic spill.

  • Isolate: Evacuate the immediate area and mark boundaries.

  • Neutralize/Absorb:

    • Do not use water initially (spreads the phenol).

    • Cover the spill with a commercial solvent absorbent (e.g., vermiculite, clay, or specific organic spill pads).

  • Clean: Scoop the absorbed material into a hazardous waste bag.

  • Decontaminate Surface: Scrub the area with a soap/water solution, followed by a methanol wipe-down to remove lipophilic residues. Dispose of all wipes as solid hazardous waste (Protocol A).

Regulatory & Compliance Framework
  • US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, it must be characterized by the generator. Due to toxicity and ignitability (if in solvent), it typically falls under D001 (Ignitable) or general toxic organic waste codes depending on the solvent carrier.

  • Destruction Method: The ultimate disposal method by the waste vendor must be High-Temperature Incineration . This ensures complete thermal destruction of the aromatic ring and prevents environmental leaching.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-2,6-diisopropylphenol

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your drug development workflows is paramount. Handling 4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your drug development workflows is paramount. Handling 4-Amino-2,6-diisopropylphenol (CAS: 1988-15-4), also known as 4-amino propofol[1], requires a rigorous, mechanistic approach to safety. This compound, often utilized as a synthetic intermediate or studied as a metabolite of the anesthetic propofol[1], presents a unique dual-hazard profile due to its combined phenolic and anilinic structural moieties.

This guide provides a self-validating, step-by-step operational framework for handling this compound, grounded in established toxicological science.

Hazard Assessment & Toxicological Mechanisms

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 4-Amino-2,6-diisopropylphenol carries standard GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. However, its true systemic risk lies in its molecular structure:

  • The Phenol Moiety (Dermal Penetration & Necrosis): Phenolic compounds can rapidly penetrate the stratum corneum. Once absorbed, they disrupt cellular function by denaturing and precipitating proteins, leading to coagulation necrosis[3]. Because phenols possess local anesthetic properties, initial dermal contact may be painless, delaying the perception of chemical burns until severe tissue damage has occurred[4].

  • The Aniline Moiety (Systemic Methemoglobinemia): Upon systemic absorption, the aniline (amino) group undergoes hepatic N-oxygenation to form a reactive phenylhydroxylamine metabolite[5]. This metabolite oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), producing methemoglobin[5]. Methemoglobin cannot bind oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[6].

ToxPathway Exposure 4-Amino-2,6-diisopropylphenol Exposure PhenolTox Phenolic Action (Protein Denaturation) Exposure->PhenolTox Dermal/Ocular Contact AnilineTox Anilinic Action (Hepatic N-oxygenation) Exposure->AnilineTox Systemic Absorption Necrosis Coagulation Necrosis & Rapid Skin Penetration PhenolTox->Necrosis Metabolite Phenylhydroxylamine Formation AnilineTox->Metabolite MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) Metabolite->MetHb Redox Cycling Hypoxia Methemoglobinemia & Tissue Hypoxia MetHb->Hypoxia

Dual toxicological pathways of 4-Amino-2,6-diisopropylphenol via phenolic and anilinic mechanisms.

Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal absorption and severe systemic consequences, standard laboratory PPE is insufficient. The following matrix outlines the mandatory PPE for handling this compound.

PPE CategorySpecification & MaterialScientific Rationale
Hand Protection Primary: Butyl rubber gloves (>0.4 mm).Secondary (Under-glove): Nitrile.Phenols rapidly permeate standard nitrile. Butyl rubber provides superior resistance to phenolic compounds and anilines[7]. Double-gloving ensures a fail-safe if the outer layer is breached.
Eye/Face Protection Chemical splash goggles AND a full face shield.Protects against micro-aerosolization and splashing. Phenols cause severe corneal damage and protein coagulation in the eye[8].
Body Protection Tyvek® suit or heavy-duty, fluid-resistant lab coat with a butyl rubber apron.Prevents systemic absorption through clothing. Contaminated standard cotton lab coats can hold the chemical against the skin, exacerbating burns[3].
Respiratory Handled exclusively inside a certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of dust/vapors. If ventilation fails, a positive-pressure SCBA or PAPR with organic vapor/particulate cartridges is required[7].

Operational Workflow & Handling Protocol

Trust in a protocol comes from its reproducibility and self-validating steps. Follow this methodology strictly when synthesizing, weighing, or assaying 4-Amino-2,6-diisopropylphenol or its hydrochloride salt[9].

Step 1: Pre-Operational Setup

  • Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Line the designated workspace with chemical-resistant, absorbent bench pads.

  • Prepare a decontamination station inside the hood containing Polyethylene Glycol (PEG) 400 or 70% Isopropanol. Rationale: Water alone is insufficient for washing off phenols and can sometimes increase the surface area of the burn; PEG 400 effectively solubilizes and removes phenolic compounds from the skin[3].

Step 2: Weighing and Transfer

  • Don all PPE as specified in the matrix above.

  • Use an anti-static weighing boat. If handling the hydrochloride salt (CAS: 100251-91-0), be highly aware of fine particulate generation[9].

  • Tare the vessel, dispense the chemical using a designated micro-spatula, and immediately seal the source bottle.

  • Transfer the weighed solid into a pre-labeled reaction vial and seal it with a PTFE-lined septum cap before removing it from the balance area.

Step 3: Solvation and Execution

  • Inject the required solvent (e.g., DMSO or ethanol) directly through the septum using a syringe to minimize open-air exposure.

  • Vortex the sealed vial until complete dissolution is achieved.

Step 4: Post-Operational Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with 70% isopropanol, followed by a soap and water wash.

  • Doff the outer butyl gloves inside the fume hood, disposing of them in a designated hazardous waste bag.

Workflow Prep 1. Setup Verify Hood & PEG 400 Weigh 2. Weighing Anti-static & Closed Prep->Weigh Transfer 3. Solvation Septum-Sealed Vials Weigh->Transfer Decon 4. Decon Isopropanol Wipe-down Transfer->Decon Waste 5. Disposal Segregated Phenol Waste Decon->Waste

Step-by-step operational workflow for handling 4-Amino-2,6-diisopropylphenol.

Spill Response & Disposal Plan

Emergency Spill Response (Inside the Hood):

  • Isolate: Alert personnel and restrict access. Keep the fume hood running.

  • Neutralize/Absorb: Do not use water. Cover the spill with a dry absorbent material (e.g., vermiculite or a specialized phenol spill kit).

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Decontaminate: Scrub the spill area with PEG 400, followed by 70% isopropanol, and finally wash with soap and water[3].

Dermal Exposure Emergency: If skin contact occurs, immediately wipe the area with PEG 400 or 70% isopropanol for 15 minutes to extract the chemical from the stratum corneum, then flush with massive amounts of water[3]. Seek immediate medical evaluation for potential methemoglobinemia, ensuring the attending physician is aware of the aniline exposure[5].

Disposal Plan:

  • Solid Waste: All contaminated bench pads, gloves, and empty vials must be placed in a clearly labeled "Hazardous Waste - Toxic Phenolic/Aniline Solid" container.

  • Liquid Waste: Solutions containing 4-Amino-2,6-diisopropylphenol must be collected in a dedicated, halogen-free organic waste carboy (unless chlorinated solvents were used).

  • Final Destruction: Waste must be routed for high-temperature incineration by a certified hazardous waste contractor. Do not discharge into the municipal sewer system, as phenols are highly toxic to aquatic life and disrupt wastewater treatment bioreactors.

References

1.[1] CAS No : 100251-91-0 | Product Name : 4-Amino Propofol Hydrochloride. Pharmaffiliates. 1 2.[9] Product Datasheet - BIOZOL. BIOZOL Diagnostica Vertrieb GmbH. 9 3.[2] 1988-15-4 | 4-Amino-2,6-diisopropylphenol. Ambeed. 2 4.[6] Aniline | Medical Management Guidelines | Toxic Substance Portal. ATSDR - CDC. 6 5.[8] PHENOL AND RELATED COMPOUNDS | Poisoning & Drug Overdose, 8e. AccessMedicine. 8 6.[3] HEALTH EFFECTS - Toxicological Profile for Phenol. NCBI Bookshelf. 3 7.[7] Phenol | Medical Management Guidelines | Toxic Substance Portal. ATSDR - CDC. 7 8.[4] Phenol: toxicological overview. GOV.UK. 4 9.[5] Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. PMC - NIH. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-diisopropylphenol
Reactant of Route 2
4-Amino-2,6-diisopropylphenol
© Copyright 2026 BenchChem. All Rights Reserved.